molecular formula C5H4N4O2S B018833 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione CAS No. 30161-97-8

5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

カタログ番号: B018833
CAS番号: 30161-97-8
分子量: 184.18 g/mol
InChIキー: YDWRPBIUDIYAOX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C5H4N4O2S and its molecular weight is 184.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-amino-3,6-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2S/c6-4-7-2-1(3(10)9-4)12-5(11)8-2/h(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWRPBIUDIYAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)S1)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561081
Record name 5-Amino[1,3]thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30161-97-8
Record name 5-Amino[1,3]thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolo[4,5-d]pyrimidine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry, largely because they are bioisosteric analogues of purines.[1] This structural similarity allows them to interact with biological targets of natural purines, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[2][3][4] A noteworthy member of this family is 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, a close analogue of the purine base guanine.[5][6] Its structure is foundational for the development of novel therapeutics, particularly antiviral agents.[5] This guide provides a detailed examination of a proven synthetic pathway to this guanine analogue and outlines the essential analytical techniques for its comprehensive characterization, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Strategic Importance of the Thiazolo[4,5-d]pyrimidine Core

The fusion of a thiazole ring with a pyrimidine ring gives rise to the thiazolo[4,5-d]pyrimidine system, a scaffold that has garnered considerable attention from medicinal chemists. These compounds are regarded as 7-thio analogues of purines and can function as antimetabolites, potentially interfering with the synthesis of nucleotides.[6] This mechanism underpins much of their observed biological activity.

The target molecule of this guide, this compound, is of particular importance. By mimicking the structure of guanine, it serves as a key building block for synthesizing a variety of derivatives, including acyclonucleosides designed to inhibit viral replication.[5] For instance, derivatives of this core have shown significant in vitro activity against human cytomegalovirus (HCMV), including strains resistant to conventional therapies like ganciclovir (DHPG).[5] Understanding the synthesis and properties of this core molecule is therefore a critical first step for any research program aimed at developing novel antiviral agents based on this scaffold.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of the thiazolo[4,5-d]pyrimidine core generally involves the construction of the thiazole ring onto a pre-existing, appropriately substituted pyrimidine ring. A logical and validated approach for synthesizing this compound begins with a substituted pyrimidine, such as 6-amino-2,4,5-trichloropyrimidine. The key steps involve a sequential and regioselective introduction of the necessary functional groups to build the fused heterocyclic system.

The chosen strategy focuses on the following key transformations:

  • Initial Amination: Introduction of an amino group at the 5-position of the pyrimidine ring.

  • Thiourea Condensation: Reaction with thiourea to form an intermediate that facilitates the subsequent thiazole ring closure.

  • Cyclization: An intramolecular condensation reaction to form the fused thiazolo[4,5-d]pyrimidine ring system.

  • Hydrolysis: Conversion of precursor groups on the pyrimidine ring to the final dione structure.

This multi-step synthesis is designed to control the regiochemistry and yield a pure final product.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Diagram of the Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Diamination cluster_1 Step 2: Thiourea Condensation cluster_2 Step 3: Cyclization & Hydrolysis A 6-Amino-2,4,5-trichloropyrimidine B 2,5,6-Triamino-4-chloropyrimidine A->B  aq. NH3, 130°C C Intermediate Thiourea Adduct B->C  Thiourea, EtOH, Reflux D 5-Aminothiazolo[4,5-d]pyrimidine- 2,7(3H,6H)-dione C->D  aq. HCl, Reflux Characterization Workflow Start Synthesized Product MS Mass Spectrometry (MS) Confirm Molecular Weight Start->MS NMR NMR Spectroscopy (¹H and ¹³C) Elucidate C-H Framework Start->NMR IR IR Spectroscopy Identify Functional Groups Start->IR EA Elemental Analysis Determine Elemental Composition Start->EA Final Structure Confirmed MS->Final NMR->Final IR->Final EA->Final

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazolo[4,5-d]pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The thiazolo[4,5-d]pyrimidine scaffold is one such "privileged structure." Its significance stems from its bioisosteric relationship with purines, the fundamental building blocks of nucleic acids. By replacing a nitrogen atom in the purine's imidazole ring with a sulfur atom, thiazolo[4,5-d]pyrimidines mimic endogenous molecules like adenine and guanine, allowing them to interact with a wide array of biological targets. This structural versatility has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties.[1][2]

This guide provides a detailed examination of the core physicochemical properties of a specific, important derivative: 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione . Understanding these fundamental characteristics is paramount for researchers in drug discovery and development, as they govern a compound's behavior from initial synthesis and formulation through to its ultimate pharmacokinetic and pharmacodynamic profile in a biological system.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation.

  • Chemical Name: this compound

  • Molecular Formula: C₅H₄N₄O₂S[3]

  • Molecular Weight: 199.18 g/mol (Calculated)

The structure consists of a fused bicyclic system comprising a thiazole ring and a pyrimidine ring. Key functional groups include an amino group (-NH₂) at the C5 position and two carbonyl groups (C=O) at the C2 and C7 positions, establishing it as a dione. The presence of protons on the ring nitrogens at positions 3 and 6 is denoted by the (3H,6H) nomenclature.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The therapeutic potential of any compound is fundamentally linked to its physicochemical properties. These parameters dictate everything from solubility in formulation vehicles to absorption across biological membranes.

PropertySignificance in Drug DevelopmentTypical Value / Observation
Melting Point (M.P.) An indicator of purity and crystal lattice stability. Pure compounds exhibit a sharp melting range, while impurities cause depression and broadening of this range.[4]Data for this specific compound is not readily available in public literature. Generally, heterocyclic compounds of this nature are crystalline solids with relatively high melting points (>200 °C) due to intermolecular hydrogen bonding.
Solubility Critical for bioavailability. Poor aqueous solubility is a leading cause of compound attrition in preclinical and clinical development. Solubility in organic solvents like DMSO is vital for in vitro screening.Specific experimental data is not published. Structurally, the presence of multiple hydrogen bond donors (amine, amide N-H) and acceptors (carbonyls, ring nitrogens) suggests some potential for aqueous solubility. However, the planar, fused heterocyclic system contributes to lipophilicity, which may limit solubility.
pKa (Dissociation Constant) Determines the ionization state of the molecule at a given pH. This is crucial as the charge of a molecule significantly impacts its ability to cross cell membranes, bind to its target, and its overall ADME (Absorption, Distribution, Metabolism, Excretion) profile.No experimental pKa values are publicly available. The 5-amino group is expected to be basic (protonated at low pH). The N-H protons in the pyrimidine dione ring are weakly acidic and can be deprotonated at high pH.
Spectral Properties Essential for structural confirmation, identification, and quantification.UV-Vis: Thiazolopyrimidine derivatives typically exhibit absorption maxima in the 250-500 nm range due to their conjugated π-electron systems.[5] ¹H/¹³C NMR: Provides a detailed map of the carbon-hydrogen framework, confirming the structure.[4][6] IR: Shows characteristic absorption bands for functional groups, such as N-H stretching for the amine and amides, and C=O stretching for the dione carbonyls.[7][8] Mass Spec: Confirms the molecular weight and provides fragmentation patterns for structural elucidation.[6]

Authoritative Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail field-proven methodologies for determining the key physicochemical properties discussed above.

Melting Point Determination (Capillary Method)

This method provides a precise melting range, a critical quality attribute for any pure chemical entity.

Causality: The temperature at which a crystalline solid transitions to a liquid is a distinct physical constant. The sharpness of this transition is a reliable indicator of purity. Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to break the intermolecular forces and occurring over a wider temperature range.[4]

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the dry compound is finely ground on a watch glass.

  • Capillary Loading: The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus alongside a calibrated thermometer.

  • Measurement: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, near the expected melting point.

  • Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.

Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility, which represents the true saturation point of a compound in a given solvent.

Causality: This method ensures that the system has reached thermodynamic equilibrium, where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute precipitating back into the solid phase. This provides a true measure of solubility, unlike kinetic methods which can overestimate it due to the formation of supersaturated solutions.

References

A Technical Guide to the Biological Activity of Novel Thiazolo[4,5-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazolo[4,5-d]pyrimidine scaffold, a bioisostere of natural purines, has emerged as a "privileged structure" in medicinal chemistry due to its versatile biological activities.[1][2] Its structural resemblance to essential biomolecules like adenine and guanine allows its derivatives to interact with a wide array of biological targets, leading to potent therapeutic effects.[2] This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and structure-activity relationships of novel thiazolo[4,5-d]pyrimidine derivatives. We will explore their significant anticancer, antimicrobial, and kinase inhibitory properties, supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising heterocyclic system for the discovery of next-generation therapeutics.

The Thiazolo[4,5-d]pyrimidine Core: A Scaffold of Opportunity

The fusion of a thiazole and a pyrimidine ring creates the thiazolo[4,5-d]pyrimidine system. This heterocyclic core is of significant interest because it mimics the structure of purines, the fundamental building blocks of DNA, RNA, and various cofactors.[2] This mimicry allows derivatives to act as antagonists or modulators of enzymes and receptors that normally bind purines.[3] The introduction of diverse substituents at various positions of the scaffold allows for the fine-tuning of physicochemical properties and biological activity, leading to compounds with improved potency and selectivity. For instance, incorporating a trifluoromethyl group can enhance the bioavailability of the compounds.[3]

Screening_Workflow General Workflow for Screening Thiazolo[4,5-d]pyrimidine Derivatives A Synthesis of Novel Derivatives B Primary In Vitro Screening (e.g., MTT Assay) A->B C Antimicrobial Screening (MIC Determination) A->C D Active 'Hit' Compounds Identified B->D Cytotoxic? C->D Antimicrobial? E Mechanism of Action Studies (e.g., Kinase Inhibition Assay) D->E F Lead Optimization (SAR Studies) E->F G Preclinical Development F->G

References

An In-Depth Technical Guide to Investigating the Anticancer Properties of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in exploring the anticancer potential of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. This molecule, a structural analog of guanine, belongs to the thiazolo[4,5-d]pyrimidine class of heterocyclic compounds, a scaffold that has garnered significant attention for its diverse biological activities, including promising anticancer effects.[1][2][3] While direct and extensive research into the anticancer properties of this specific dione is emerging, its structural characteristics and the demonstrated efficacy of related compounds provide a strong rationale for its investigation as a novel therapeutic agent.

This document provides a detailed roadmap for the synthesis, characterization, and comprehensive preclinical evaluation of this compound, drawing upon established methodologies and insights from analogous compounds to guide experimental design and interpretation.

Introduction and Rationale

The thiazolo[4,5-d]pyrimidine nucleus is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows compounds of this class to potentially interact with enzymes and receptors that recognize purines, thereby modulating critical cellular processes. Numerous derivatives of the thiazolo[4,5-d]pyrimidine scaffold have been synthesized and evaluated for their therapeutic potential, with many exhibiting significant in vitro and in vivo anticancer activity.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

This compound, as a guanine analogue, presents a compelling starting point for anticancer drug discovery.[4] Its structure suggests the potential for interference with DNA and RNA synthesis or for interaction with guanine-binding proteins. The primary focus of existing research on this compound has been its antiviral activity, particularly against human cytomegalovirus (HCMV).[4] However, the observed cytotoxicity of its derivatives against certain cell lines in those studies hints at a broader antiproliferative potential that warrants dedicated investigation in the context of oncology.

This guide outlines a systematic approach to unlock the anticancer potential of this promising scaffold, from its chemical synthesis to a multi-tiered biological evaluation.

Synthesis and Characterization

The synthesis of this compound has been previously described and serves as the foundational step for its biological investigation.[4] The following protocol is adapted from the established literature.

Synthetic Pathway

The synthesis of the target compound can be achieved through a multi-step process, which is conceptually outlined below.

Synthesis_Pathway A Starting Materials B Intermediate 1 A->B Reaction 1 C Intermediate 2 B->C Reaction 2 D This compound C->D Cyclization

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol

Materials:

  • 2,4,5,6-Tetraaminopyrimidine sulfate

  • Thioglycolic acid

  • Polyphosphoric acid (PPA)

  • Dimethylformamide (DMF)

  • Other necessary solvents and reagents

Step 1: Synthesis of 4,5-Diamino-2,6-dimercaptopyrimidine

  • A mixture of 2,4,5,6-tetraaminopyrimidine sulfate and thioglycolic acid is heated in polyphosphoric acid (PPA).

  • The reaction mixture is heated at a specific temperature for a defined period to facilitate the initial condensation and cyclization.

  • Upon cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and then purified by recrystallization from an appropriate solvent (e.g., DMF/water).

Step 2: Synthesis of this compound

  • The intermediate from Step 1 is treated with an appropriate reagent to effect the final cyclization and formation of the dione structure. The specific conditions for this step are detailed in the reference by Revankar et al. (1998).[4]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration and purified by recrystallization.

Characterization

The identity and purity of the synthesized this compound should be rigorously confirmed using a suite of analytical techniques:

Analytical TechniquePurposeExpected Outcome
¹H NMR Spectroscopy To confirm the proton environment of the molecule.Peaks corresponding to the amine and NH protons of the pyrimidine and thiazole rings.
¹³C NMR Spectroscopy To confirm the carbon framework of the molecule.Resonances for the carbonyl and other carbons in the heterocyclic rings.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of the target compound.
Infrared (IR) Spectroscopy To identify key functional groups.Characteristic absorption bands for N-H, C=O, and C-N bonds.
Elemental Analysis To determine the elemental composition (C, H, N, S).The experimentally determined percentages should be in close agreement with the calculated values.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak indicating a high degree of purity (>95%).

Preclinical Anticancer Evaluation: A Proposed Workflow

Given the limited direct data on the anticancer properties of this compound, a systematic and multi-faceted evaluation is necessary. The following workflow is proposed, drawing on standard practices in preclinical drug discovery and insights from studies on related thiazolopyrimidine derivatives.

Anticancer_Evaluation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Cell Viability Assays (MTT/MTS) (e.g., NCI-60 Panel) B Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) A->B C Cell Cycle Analysis (Flow Cytometry) A->C D Target Identification (Kinase Profiling, Proteomics) B->D C->D E Signaling Pathway Analysis (Western Blot, qPCR) D->E F Structure-Activity Relationship (SAR) Studies (Synthesis of Analogs) D->F G Xenograft Tumor Models (e.g., in nude mice) E->G F->G H Pharmacokinetic (PK) and Toxicology (Tox) Studies G->H

Caption: A phased approach for preclinical evaluation.

Phase 1: In Vitro Screening

The initial phase focuses on assessing the broad-spectrum antiproliferative activity of the compound and gaining preliminary insights into its mode of action.

3.1.1. Cell Viability Assays

  • Objective: To determine the cytotoxic and cytostatic effects of the compound against a diverse panel of human cancer cell lines.

  • Protocol:

    • Cell Seeding: Plate cells from various cancer types (e.g., breast, lung, colon, leukemia, melanoma) in 96-well plates at an appropriate density. A panel such as the NCI-60 human tumor cell line screen is recommended for a comprehensive initial assessment.

    • Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

    • Viability Assessment: Use a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to quantify cell viability.

    • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line to determine the compound's potency.

3.1.2. Apoptosis Assays

  • Objective: To investigate whether the compound induces programmed cell death (apoptosis).

  • Protocol:

    • Treatment: Treat a sensitive cancer cell line (identified from the viability assays) with the compound at its IC₅₀ concentration for 24-48 hours.

    • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminometric or fluorometric assay.

3.1.3. Cell Cycle Analysis

  • Objective: To determine if the compound affects cell cycle progression.

  • Protocol:

    • Treatment: Treat a sensitive cell line with the compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

    • Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide.

    • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

Phase 2: Mechanistic Studies

Based on the initial in vitro findings, this phase aims to elucidate the molecular mechanism of action.

3.2.1. Target Identification

  • Rationale: The purine-like structure of the compound suggests potential interaction with kinases or other ATP-binding proteins.

  • Approach:

    • Kinase Profiling: Screen the compound against a large panel of recombinant kinases to identify potential direct targets.

    • Affinity-based Proteomics: Employ techniques such as chemical proteomics to identify cellular proteins that bind to the compound.

3.2.2. Signaling Pathway Analysis

  • Objective: To investigate the impact of the compound on key cancer-related signaling pathways.

  • Hypothesized Pathways: Based on the activities of related thiazolopyrimidines, pathways such as PI3K/Akt/mTOR, MAPK/ERK, and cell cycle regulatory pathways should be investigated.

Signaling_Pathways cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK/ERK Pathway cluster_2 Cell Cycle Regulation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb CyclinD Cyclin D CyclinD->CDK4_6 E2F E2F Rb->E2F Compound 5-Aminothiazolo[4,5-d] pyrimidine-2,7(3H,6H)-dione Compound->PI3K Inhibition? Compound->Ras Inhibition? Compound->CDK4_6 Inhibition?

Caption: Potential signaling pathways for investigation.

  • Protocol (Western Blot):

    • Treat sensitive cells with the compound for various times.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies against key signaling proteins (e.g., phosphorylated and total Akt, ERK, Rb).

    • Detect and quantify the protein bands to assess changes in protein expression and phosphorylation status.

3.2.3. Structure-Activity Relationship (SAR) Studies

  • Objective: To identify the key structural features of the molecule responsible for its anticancer activity and to optimize its potency and selectivity.

  • Approach: Synthesize a library of analogs with systematic modifications to the core structure (e.g., substitutions at the amino group and on the pyrimidine ring) and evaluate their anticancer activity using the assays described in Phase 1.

Phase 3: In Vivo Validation

Promising lead compounds identified in the previous phases should be evaluated in animal models to assess their in vivo efficacy and safety.

3.3.1. Xenograft Tumor Models

  • Objective: To determine the antitumor activity of the compound in a living organism.

  • Protocol:

    • Tumor Implantation: Subcutaneously implant human cancer cells (from a sensitive cell line) into immunocompromised mice (e.g., nude or SCID mice).

    • Treatment: Once the tumors reach a palpable size, treat the mice with the compound via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

    • Monitoring: Monitor tumor growth over time by measuring tumor volume. Also, monitor the body weight and general health of the animals.

    • Endpoint Analysis: At the end of the study, excise the tumors and perform histological and immunohistochemical analysis to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

3.3.2. Pharmacokinetic (PK) and Toxicology (Tox) Studies

  • Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to assess its preliminary safety profile.

  • Approach:

    • PK Studies: Administer the compound to rodents and collect blood samples at various time points to determine key PK parameters such as half-life, clearance, and bioavailability.

    • Tox Studies: Conduct acute and repeated-dose toxicity studies in rodents to identify any potential adverse effects and to determine the maximum tolerated dose (MTD).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel anticancer agents. Its structural analogy to guanine and the proven anticancer potential of the broader thiazolopyrimidine class provide a strong impetus for its investigation. The systematic approach outlined in this guide, from synthesis to in vivo validation, offers a robust framework for elucidating its anticancer properties and mechanism of action.

Future research should focus on optimizing the lead compound through medicinal chemistry efforts guided by SAR studies, with the ultimate goal of developing a clinical candidate with superior efficacy and a favorable safety profile. The exploration of this compound and its derivatives could lead to the discovery of a new class of anticancer drugs with a novel mechanism of action, addressing the unmet needs of cancer patients.

References

A Technical Guide to the Antimicrobial and Antifungal Activity of Thiazolo[4,5-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. The thiazolo[4,5-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth analysis of the antimicrobial and antifungal potential of thiazolo[4,5-d]pyrimidine analogs. We will delve into the synthetic rationale, mechanisms of action, robust protocols for efficacy evaluation, and a detailed structure-activity relationship (SAR) analysis to guide future drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of next-generation anti-infective agents.

The Thiazolo[4,5-d]pyrimidine Scaffold: A Foundation for Bioactivity

The fusion of a thiazole ring with a pyrimidine ring creates the thiazolo[4,5-d]pyrimidine bicyclic system. This unique arrangement offers a rigid, planar structure with multiple sites for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. The nitrogen and sulfur heteroatoms present in the core structure are critical for forming hydrogen bonds and other non-covalent interactions with biological targets, a key reason for the scaffold's diverse bioactivities.

Synthetic Strategies: Building the Core

The generation of a diverse library of analogs is foundational to any SAR study. Thiazolo[4,5-d]pyrimidines are typically synthesized through multi-step reactions, often starting from substituted thiazole precursors. A common and effective approach involves the cyclization of 4-aminothiazole-5-carboxamide derivatives.[1][4] Modern techniques, such as solid-phase synthesis, have been successfully employed to construct libraries of these derivatives efficiently, enabling high-throughput screening and rapid SAR exploration.[4][5]

The choice of synthetic route is critical as it dictates the feasibility of introducing specific functional groups at various positions (R¹, R², R³) which, as we will discuss, profoundly impacts biological activity.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_diversification Analog Diversification A Substituted Thiazole Precursor (e.g., 4-aminothiazole-5-carboxamide) B Cyclization Reaction (e.g., with aldehydes, anhydrides) A->B Reagents & Conditions C Thiazolo[4,5-d]pyrimidine Core Scaffold B->C Ring Formation D Substitution Reactions (e.g., Amination, Alkylation) C->D Functionalization E Diverse Library of Thiazolo[4,5-d]pyrimidine Analogs D->E Introduction of R¹, R², R³...

Caption: Generalized workflow for the synthesis of a thiazolo[4,5-d]pyrimidine analog library.

Postulated Mechanisms of Action

Understanding how a compound class exerts its effect is paramount for rational drug design. While the precise mechanisms for all analogs are not fully elucidated, compelling evidence from computational and biological studies points to key cellular targets.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The primary mechanism for azole-based antifungals is the disruption of the fungal cell membrane's integrity. Thiazole-containing compounds are believed to act similarly by targeting a critical enzyme in the ergosterol biosynthesis pathway: cytochrome P450-dependent 14α-demethylase.[6] This enzyme is responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, resulting in increased membrane permeability and ultimately, fungal cell death.[6]

G Lanosterol Lanosterol Enzyme Cytochrome P450 14α-demethylase Lanosterol->Enzyme Binds Ergosterol Ergosterol (Essential for Membrane Integrity) Result Disrupted Fungal Cell Membrane (Cell Death) Ergosterol->Result Leads to Enzyme->Ergosterol Catalyzes Inhibitor Thiazolo[4,5-d]pyrimidine Analog Inhibitor->Enzyme INHIBITS

Caption: Inhibition of the ergosterol biosynthesis pathway by thiazole-based antifungal agents.

Antibacterial Mechanism: Targeting DNA Gyrase

For antibacterial activity, molecular docking studies have suggested that some thiazolo[3,2-α]pyrimidine derivatives, a related scaffold, may target DNA gyrase.[7] DNA gyrase (and the related topoisomerase IV) is an essential bacterial enzyme that manages DNA supercoiling during replication. Its inhibition prevents DNA replication and repair, leading to bacterial cell death. This is a validated target for the quinolone class of antibiotics, suggesting that thiazolo[4,5-d]pyrimidines may represent a new class of DNA gyrase inhibitors. Further enzymatic assays are required to confirm this hypothesis.

Protocols for Antimicrobial & Antifungal Evaluation

Rigorous and standardized in-vitro testing is the cornerstone of evaluating novel antimicrobial agents. The following protocols represent a self-validating system for determining the efficacy of thiazolo[4,5-d]pyrimidine analogs.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium. This is the gold standard for quantitative susceptibility testing.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve the synthesized thiazolo[4,5-d]pyrimidine analog in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). The choice of solvent is critical; it must be non-toxic to the test organisms at the final concentration used.

  • Microplate Preparation: Using a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.

  • Serial Dilution: Add a calculated volume of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. This creates a gradient of decreasing compound concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[8] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, including a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

G A Prepare Compound Stock (in DMSO) C Perform 2-fold Serial Dilution of Compound across plate A->C B Dispense Broth into 96-well plate B->C E Inoculate all wells (except negative control) C->E D Prepare Standardized Microbial Inoculum (0.5 McFarland) D->E F Incubate Plate (e.g., 24h at 37°C) E->F G Read Results: Identify lowest concentration with no visible growth F->G

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Principle: This assay differentiates between microbistatic (growth-inhibiting) and microbicidal (killing) activity. It is performed as a follow-up to the MIC test.

Step-by-Step Methodology:

  • Select Wells: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.

  • Subculturing: Aliquot a small volume (e.g., 10 µL) from each of these selected wells and plate it onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

  • Incubation: Incubate the agar plates under appropriate conditions until growth is visible in a control subculture (from the pre-incubation inoculum).

  • Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or negligible colony growth on the subculture plate).

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the thiazolo[4,5-d]pyrimidine scaffold has yielded crucial insights into the structural features required for potent antimicrobial and antifungal activity.

Key Positions for Modification:

  • C2-Position: Substitutions at this position are critical. Introducing various amino groups or other nucleophiles can significantly modulate activity.

  • C5-Position: The nature of the substituent here, often an aryl or alkyl group, influences lipophilicity and steric interactions with the target binding site.

  • C7-Position: This position is frequently substituted with different amino groups. The nature of the amine (e.g., morpholino, piperazino, substituted anilino) can drastically alter the activity spectrum.[9][10]

General SAR Observations:

  • Antifungal Activity: The presence of a piperazine linker combined with a triazole moiety has been shown to result in significant antifungal activity against both yeast and filamentous fungi.[11][12] Lipophilicity appears to be a key driver, with more lipophilic groups often leading to more effective compounds.[13]

  • Antibacterial Activity:

    • Against Gram-positive bacteria (S. aureus), certain 7-substituted amino derivatives have shown notable activity.[8]

    • Against Gram-negative bacteria (E. coli, P. aeruginosa), activity is often more challenging to achieve, but specific substitutions, such as anilido and acetyl groups at position 5 of the thiazole ring, have been reported to be favorable.[14]

    • The introduction of a trifluoromethyl (CF₃) group can improve the bioavailability and potency of compounds, a common strategy in medicinal chemistry.[1]

PositionSubstituent TypeGeneral Impact on ActivityReference
C7 Substituted anilino groupsCan enhance activity against C. albicans.[9][9]
C7 Morpholino groupOften included in synthetic libraries for comparison.[9][10][9][10]
C5 Acyl groups (Acetate, Anilido)Favorable for antibacterial activity.[14][14]
- Hybridization with TriazoleCompounds with a piperazine linker to a triazole show strong antifungal action.[11][12][11][12]
C5 Trifluoromethyl (CF₃) groupCan improve bioavailability and overall potency.[1][1]

Data Summary: Efficacy of Selected Analogs

The following table summarizes representative MIC data from the literature for various thiazolo[4,5-d]pyrimidine analogs against common microbial pathogens. This data highlights the potential of the scaffold and provides benchmarks for future development.

Compound ClassTest OrganismMIC (µg/mL)Noteworthy FeaturesReference
7-Anilino-thiazolo[4,5-d]pyrimidinesS. aureus78 - 185Active against Gram-positive bacteria.[8]
7-Anilino-thiazolo[4,5-d]pyrimidinesC. albicans312.5Moderate antifungal activity.[8]
7-Substituted amino-2-thionesC. albicansOften > E. coli activitySome analogs show higher potency against fungi than bacteria.[9][10]
5-Mercapto derivativesS. aureus10 - 20Significant inhibitory effect on S. aureus.[2]
5-Mercapto derivativesE. coli40Moderate activity against Gram-negative bacteria.[2]
5-Mercapto derivativesC. albicans50Good antifungal activity.[2]

Future Perspectives and Conclusion

Thiazolo[4,5-d]pyrimidine analogs represent a promising and versatile scaffold for the development of novel antimicrobial and antifungal agents. The extensive body of research demonstrates that targeted modifications can yield compounds with potent activity against a range of clinically relevant pathogens.

Future research should focus on:

  • Mechanism Deconvolution: Moving beyond computational docking to perform enzymatic and cellular assays to definitively identify the molecular targets for both antibacterial and antifungal analogs.

  • Pharmacokinetic Optimization: Improving the solubility, metabolic stability, and overall drug-like properties of lead compounds to ensure their viability for in-vivo studies. The use of hybrid molecules, combining the thiazolo[4,5-d]pyrimidine core with other known pharmacophores like triazoles, is a particularly promising strategy.[11][12]

  • Combating Resistance: Evaluating lead compounds against drug-resistant microbial strains to identify analogs that can overcome existing resistance mechanisms.

  • Toxicity Profiling: Early-stage cytotoxicity screening against mammalian cell lines is crucial to ensure the selective toxicity of these compounds towards microbial cells.

References

Putative mechanism of action for 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action for 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

Abstract

The thiazolo[4,5-d]pyrimidine scaffold represents a class of purine analogs with demonstrated pleiotropic bioactivity, ranging from anticancer to immunomodulatory and antiviral effects. This technical guide synthesizes current literature to propose a multi-faceted, putative mechanism of action for a core member of this family, this compound. We postulate its primary mechanism is driven by immunomodulation through agonism of endosomal Toll-like receptors (TLRs), predicated on its structural analogy to guanosine. This activation likely initiates a MyD88-dependent signaling cascade, culminating in the production of Type I interferons and other key cytokines responsible for its observed antiviral and antineoplastic properties. Secondary supporting mechanisms, including broad-spectrum kinase inhibition and purine antimetabolism, are also explored as contributing factors to its overall biological profile. This whitepaper provides a logical framework and detailed experimental protocols to systematically validate these hypotheses, offering a clear path for future research and development of this promising compound class.

Introduction: The Thiazolopyrimidine Scaffold

Thiazolo[4,5-d]pyrimidines are heterocyclic compounds that can be considered 7-thia analogs of natural purines, where a sulfur atom replaces the nitrogen at position 7 of the purine ring.[1][2] This structural modification has proven to be a highly effective strategy in medicinal chemistry, yielding compounds with a wide array of biological activities.[3] Derivatives of this scaffold have been investigated as anticancer agents,[2][4] antivirals,[5][6] adenosine receptor antagonists,[7] and immunomodulators.[1]

This compound, a guanine analogue, stands as a foundational structure within this class. While its precise mechanism of action has not been fully elucidated in a singular study, a comprehensive analysis of its derivatives and related structural classes allows for the construction of a robust, evidence-based putative mechanism. This guide aims to consolidate these findings into a cohesive hypothesis and provide a clear, actionable framework for its experimental validation.

Primary Putative Mechanism: Immunomodulation via Toll-Like Receptor Agonism

The most compelling evidence for the bioactivity of this scaffold points towards a potent immunomodulatory function. A nucleoside derivative of the core compound was found to exhibit significant immunoactivity, including the potentiation of murine spleen cell mitogenicity and a four-fold increase in natural killer (NK) cell cytotoxicity.[1] The authors concluded that the induction of interferon may be the major mode of action, which provided excellent protection against the Semliki Forest virus in mice.[1]

Hypothesis: We propose that this compound functions as a Pattern Recognition Receptor (PRR) agonist, specifically targeting endosomal Toll-like Receptors 7 and/or 8 (TLR7/8). These receptors are specialized in recognizing single-stranded RNA and small molecule ligands, including guanosine analogs.

Proposed Signaling Cascade: Upon binding to TLR7/8 within the endosome of immune cells (e.g., plasmacytoid dendritic cells, B cells), the compound triggers the recruitment of the adaptor protein MyD88. This initiates a well-defined downstream signaling cascade:

  • Complex Formation: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.

  • Signal Transduction: Activated IRAKs interact with TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase.

  • Pathway Bifurcation: TRAF6 activation leads to two critical downstream events:

    • NF-κB Activation: Activation of the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of the NF-κB inhibitor, IκBα. This allows the NF-κB transcription factor to translocate to the nucleus and drive the expression of pro-inflammatory cytokines.

    • IRF7 Activation: Activation of IKKα and TANK-binding kinase 1 (TBK1), which phosphorylate and activate Interferon Regulatory Factor 7 (IRF7).

  • Transcriptional Output: Nuclear IRF7 drives the high-level expression and secretion of Type I interferons (IFN-α, IFN-β), which are central to antiviral and antitumor immunity.

TLR_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 5-Aminothiazolo[4,5-d] pyrimidine-2,7(3H,6H)-dione TLR7_8 TLR7 / TLR8 Compound->TLR7_8 Binds MyD88 MyD88 TLR7_8->MyD88 Recruits IRAK IRAK Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex TBK1 TBK1 / IKKα TRAF6->TBK1 IκBα IκBα IKK_Complex->IκBα Inhibits IRF7 IRF7 TBK1->IRF7 Activates NFkB NF-κB IκBα->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates Cytokine_Gene Pro-inflammatory Cytokine Genes NFkB_nuc->Cytokine_Gene Promotes Transcription IFN_Gene Type I Interferon Genes (IFN-α/β) IRF7_nuc->IFN_Gene Promotes Transcription Antiviral_State Antiviral_State IFN_Gene->Antiviral_State Leads to NK_Activation NK Cell Activation IFN_Gene->NK_Activation Leads to

Figure 1: Proposed TLR7/8 signaling pathway initiated by the compound.

Supporting Mechanisms and Pleiotropic Effects

While immunomodulation appears to be the primary driver, the broad activity profile of thiazolopyrimidines suggests the involvement of additional mechanisms.

A. Kinase Inhibition

The pyrimidine core is a well-established "privileged scaffold" for developing protein kinase inhibitors.[8] Structurally related scaffolds have demonstrated potent inhibitory activity against various kinases:

  • Triazolo[4,5-d]pyrimidines are validated inhibitors of General Control Nonderepressible 2 (GCN2) kinase, a key regulator of the cellular stress response.[9]

  • Oxazolo[5,4-d]pyrimidines have been developed as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[10]

  • Pyrazolo[3,4-d]pyrimidines are effective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[11]

It is highly plausible that this compound can function as an ATP-competitive inhibitor, occupying the adenine-binding region of the kinase ATP pocket. This could contribute significantly to its observed anticancer effects by disrupting pro-survival and proliferative signaling pathways.

Kinase_Inhibition cluster_normal Normal Function cluster_inhibition Competitive Inhibition ATP ATP Adenine Ribose Triphosphate Kinase Kinase ATP-Binding Pocket ATP->Kinase Binds Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylates Substrate Compound Thiazolopyrimidine (ATP Mimic) Compound->Kinase Binds & Blocks

Figure 2: Diagram of competitive ATP-binding site kinase inhibition.
B. Purine Antimetabolism

As a guanine analog, the compound may act as an antimetabolite, interfering with the synthesis and utilization of purine nucleotides, which are essential for DNA/RNA synthesis and cellular energy.[2] This mechanism is particularly effective against rapidly proliferating cancer cells. Potential routes include:

  • Inhibition of de novo Purine Synthesis: The compound could inhibit key enzymes in the purine biosynthesis pathway, such as inosine monophosphate dehydrogenase (IMPDH), leading to a depletion of guanine nucleotides.

  • Incorporation into Nucleic Acids: Following intracellular phosphorylation, the analog could be mistakenly incorporated into DNA or RNA by polymerases, leading to chain termination and cell cycle arrest.

A Phased Experimental Plan for Mechanism Validation

To systematically test these hypotheses, we propose the following phased experimental approach. This workflow is designed to be a self-validating system, where results from one phase inform the experiments of the next.

Workflow Phase1 Phase 1: Validate Primary Immunomodulatory Mechanism P1_A Protocol 1: TLR7/8 Reporter Assay Phase1->P1_A P1_B Protocol 2: Cytokine Profiling (ELISA) Phase1->P1_B Phase2 Phase 2: Screen for Kinase Inhibition P2_A Protocol 3: Broad Kinase Panel Screen Phase2->P2_A P2_B Protocol 4: In Vitro Assay for Hits Phase2->P2_B Phase3 Phase 3: Assess Cellular Antiproliferative & Metabolic Effects P3_A Protocol 5: NCI-60 Cell Proliferation Assay Phase3->P3_A P3_B Protocol 6: Nucleotide Pool Analysis (LC-MS) Phase3->P3_B P1_A->P1_B Confirms Target P2_A->P2_B Identifies Hits P3_A->P3_B Correlates with Metabolic Effect

Figure 3: Phased experimental workflow for mechanism of action validation.
Phase 1: Target Engagement & Primary Mechanism Validation

Objective: To confirm direct activation of TLR7/8 and quantify the resulting interferon and cytokine response.

Protocol 1: TLR7/8 Reporter Assay

  • Cell Line: Utilize HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen), which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Treatment: Seed cells in 96-well plates and treat with a dose-response curve of this compound (e.g., 0.1 nM to 100 µM). Use known TLR7/8 agonists (e.g., R848) as positive controls.

  • Incubation: Incubate for 16-24 hours.

  • Detection: Measure SEAP activity in the supernatant using a spectrophotometer (OD at 620-650 nm) after adding QUANTI-Blue™ reagent.

  • Analysis: Calculate EC₅₀ values to determine the potency of TLR activation.

Protocol 2: Cytokine Quantification from Human PBMCs

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Treatment: Plate PBMCs (1x10⁶ cells/mL) and treat with the compound at concentrations determined from Protocol 1 (e.g., around the EC₅₀). Use LPS and R848 as positive controls for TLR4 and TLR7/8 activation, respectively.

  • Incubation: Incubate for 24 hours.

  • Quantification: Collect the supernatant and quantify the concentration of key cytokines, particularly IFN-α, TNF-α, and IL-6, using commercially available ELISA kits or a multiplex bead array (Luminex).

  • Analysis: Compare cytokine levels in treated samples to untreated controls to confirm a pro-inflammatory/interferonogenic response.

Phase 2: Investigating Kinase Inhibition

Objective: To identify potential protein kinase targets.

Protocol 3: Broad Kinase Panel Screening

  • Platform: Submit the compound to a commercial kinase screening service (e.g., Eurofins KINOMEscan™, Reaction Biology).

  • Screening: Perform an initial binding screen at a single high concentration (e.g., 10 µM) against a panel of >400 human kinases.

  • Analysis: Identify "hits" based on a pre-defined threshold (e.g., >90% inhibition or a low dissociation constant). Pay close attention to kinases from families previously associated with related scaffolds (e.g., GCN2, FGFR, EGFR).

Protocol 4: In Vitro Kinase Assay for Hit Validation

  • Assay Format: For top hits identified in Protocol 3, perform an in vitro enzymatic assay to determine inhibitory potency (IC₅₀). Use a format such as ADP-Glo™ (Promega) or a fluorescence polarization assay.

  • Procedure: Titrate the compound in the presence of the purified kinase, its specific substrate, and ATP.

  • Detection: Measure kinase activity by quantifying ATP consumption or substrate phosphorylation.

  • Analysis: Plot the dose-response curve and calculate the IC₅₀ value for each validated kinase target.

Phase 3: Cellular Effects & Antimetabolite Activity

Objective: To correlate target engagement with cellular outcomes and investigate the antimetabolite hypothesis.

Protocol 5: Cell Proliferation Assay

  • Cell Lines: Utilize a diverse panel of cancer cell lines, such as the NCI-60 panel, which includes leukemia, renal, and melanoma lines where thiazolopyrimidines have shown activity.[2][4]

  • Treatment: Seed cells and treat with a 5-log dose-response curve of the compound for 48-72 hours.

  • Measurement: Assess cell viability/proliferation using a standard method like the Sulforhodamine B (SRB) assay or CellTiter-Glo® (Promega).

  • Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line to determine the compound's antiproliferative spectrum.

Protocol 6: Nucleotide Pool Analysis

  • Cell Culture: Select a sensitive cancer cell line from Protocol 5. Treat cells with the compound at its GI₅₀ concentration for various time points (e.g., 6, 12, 24 hours).

  • Metabolite Extraction: Perform a polar metabolite extraction using a cold methanol/acetonitrile/water solution.

  • Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular levels of purine pathway metabolites, including GTP, ATP, and IMP.

  • Interpretation: A significant decrease in the GTP pool with a concurrent accumulation of IMP would strongly suggest inhibition of IMPDH, validating the antimetabolite hypothesis.

Summary of Expected Data and Interpretation

The successful execution of this experimental plan would generate a comprehensive dataset to support or refute the proposed mechanisms.

Experiment Metric Favorable Outcome for Hypothesis Interpretation
TLR7/8 Reporter Assay EC₅₀< 10 µMConfirms direct agonism of TLR7 and/or TLR8.
PBMC Cytokine Profile IFN-α, TNF-α (pg/mL)> 500 pg/mL increase over controlValidates a functional immunomodulatory response.
Kinase Panel Screen % Inhibition @ 10 µM> 90% against specific kinasesIdentifies potential kinase targets.
In Vitro Kinase Assay IC₅₀< 1 µMConfirms potent enzymatic inhibition of specific kinases.
Cell Proliferation Assay GI₅₀Low µM or nM range in specific cell linesDemonstrates potent antiproliferative activity.
Nucleotide Pool Analysis GTP:IMP RatioSignificant decreaseSupports antimetabolite mechanism via IMPDH inhibition.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a pleiotropic agent whose primary mechanism of action is likely driven by TLR7/8-mediated immunomodulation. This activity, potentially augmented by direct kinase inhibition and purine antimetabolism, provides a compelling rationale for its observed antiviral and anticancer properties.

The experimental framework outlined in this guide provides a clear and logical path to dissecting these interconnected mechanisms. Upon validation, future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity for the desired primary target (e.g., TLR7 vs. specific kinases).

  • In Vivo Efficacy Models: To confirm the compound's activity in relevant animal models of viral infection and cancer, correlating efficacy with immune cell activation and tumor growth inhibition.

  • Pharmacokinetic and ADME/Tox Profiling: To assess the drug-like properties of the compound and its derivatives to determine their suitability for further development.

By pursuing this integrated approach, the full therapeutic potential of the thiazolo[4,5-d]pyrimidine scaffold can be unlocked.

References

An In-Depth Technical Guide on the Structural Elucidation of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione via Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough for the structural elucidation of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical insights into the application of modern spectroscopic techniques.

Introduction: The Imperative of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For novel therapeutic agents like thiazolo[4,5-d]pyrimidine derivatives, which have shown potential as anticancer and antimicrobial agents, unambiguous structural confirmation is a critical step in the drug discovery and development pipeline.[1][2][3][4] This guide will systematically detail the use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy to confirm the molecular structure of this compound.

The Analytical Workflow: A Multi-faceted Approach

A robust structural elucidation strategy does not rely on a single analytical technique. Instead, it integrates data from multiple spectroscopic methods to build a comprehensive and self-validating picture of the molecule's architecture. The proposed workflow is designed to first confirm the molecular weight and elemental composition, then to identify functional groups and the carbon-hydrogen framework, and finally to piece together the connectivity of the entire molecule.

workflow cluster_start Initial Analysis cluster_functional Functional Group & Bonding Information cluster_connectivity Detailed Structural Framework cluster_end Final Confirmation MS Mass Spectrometry (Molecular Weight & Formula) IR FTIR Spectroscopy (Functional Groups) MS->IR UV UV-Vis Spectroscopy (Conjugated Systems) IR->UV NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environments) UV->NMR_1D NMR_2D 2D NMR (HSQC, HMBC) (Atom Connectivity) NMR_1D->NMR_2D Structure Final Structure Elucidation NMR_2D->Structure

Caption: A logical workflow for the spectroscopic elucidation of molecular structures.

Part 1: Mass Spectrometry - Determining the Molecular Blueprint

Mass spectrometry serves as the initial and one of the most crucial steps, providing the molecular weight and, with high-resolution instruments, the elemental formula of the compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the synthesized this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to ensure the detection of the molecular ion.

Expected Results and Interpretation

The expected molecular formula for this compound is C₅H₄N₄O₂S. The monoisotopic mass would be calculated, and the HRMS analysis should yield a measured mass-to-charge ratio (m/z) that is within a very narrow tolerance (typically < 5 ppm) of the calculated value. The fragmentation pattern can also provide valuable structural information. While a detailed fragmentation study is beyond the scope of this guide, characteristic losses of functional groups can be anticipated.[5][6]

ParameterExpected Value
Molecular Formula C₅H₄N₄O₂S
Calculated Monoisotopic Mass 199.0055 g/mol
Expected [M+H]⁺ Ion (m/z) 200.0128
Expected [M-H]⁻ Ion (m/z) 198.0002

Part 2: Infrared Spectroscopy - Identifying the Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.

Expected Spectral Features

The FTIR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups within the molecule.[7][8][9]

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
N-H (Amine & Amide) 3400-3200Stretching
C=O (Amide) 1720-1680Stretching
C=N (Pyrimidine Ring) 1650-1550Stretching
C=C (Aromatic/Heterocyclic) 1600-1450Stretching
C-N 1350-1200Stretching
N-H (Amine) 1650-1580Scissoring

Part 3: UV-Visible Spectroscopy - Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.[10][11][12]

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.

Expected Results and Interpretation

The thiazolo[4,5-d]pyrimidine core constitutes a conjugated heterocyclic system, which is expected to exhibit characteristic UV absorptions. The presence of auxochromic groups like the amino and carbonyl groups will influence the position and intensity of these absorptions.[13]

SolventExpected λmax (nm)Electronic Transition
Ethanol ~250-280 and ~320-350π → π* and n → π*

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocols
  • ¹H NMR: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆). Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • ¹³C NMR: Use the same sample as for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR (HSQC & HMBC): Employ standard pulse sequences for Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments on the same sample.[14][15][16]

Predicted NMR Data and Interpretation

Based on the structure of this compound, the following NMR signals are predicted. Chemical shifts are referenced to tetramethylsilane (TMS).

¹H NMR (in DMSO-d₆)

ProtonPredicted δ (ppm)MultiplicityIntegrationAssignment
NH₂ ~7.0-8.0Broad singlet2H5-amino group
N³-H ~10.0-11.0Singlet1HPyrimidine N-H
N⁶-H ~11.0-12.0Singlet1HPyrimidine N-H

¹³C NMR (in DMSO-d₆)

CarbonPredicted δ (ppm)Assignment
~170-180Carbonyl carbon
C⁴ ~150-160Thiazole carbon
C⁵ ~140-150Pyrimidine carbon
C⁷ ~160-170Carbonyl carbon
C⁷ᵃ ~110-120Pyrimidine carbon

2D NMR: Connecting the Pieces

  • HSQC: This experiment will show correlations between directly bonded protons and carbons.[14][15][16] For this molecule, it will primarily confirm the absence of protons attached to the ring carbons.

  • HMBC: The HMBC spectrum is crucial for establishing the connectivity of the heterocyclic rings and the positions of the substituents.[14][17][18]

Caption: Key HMBC correlations for confirming the molecular structure.

Conclusion: A Unified Structural Assignment

By systematically acquiring and interpreting data from MS, FTIR, UV-Vis, and a suite of NMR experiments, a definitive structural assignment for this compound can be achieved. This multi-technique approach ensures a high degree of confidence in the final structure, a prerequisite for any further investigation into the compound's biological properties and potential as a therapeutic agent.

References

The Emergence of 8-Thia-8-azapurines: A Technical Guide to 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione as a Bioisostere of Purines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutic agents, the strategic modification of known biomolecules offers a fertile ground for discovery. Bioisosterism, the replacement of a functional group with another that retains the parent molecule's biological activity, is a cornerstone of modern medicinal chemistry. This guide provides a deep technical dive into the 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione scaffold, a compelling bioisostere of the natural purine, guanine. We will explore the chemical rationale, a representative synthetic pathway, its primary mechanism of action via the inhibition of inosine monophosphate dehydrogenase (IMPDH), and the therapeutic potential this scaffold holds, particularly in oncology and virology. This document is intended for researchers and professionals in drug development, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Rationale for Purine Bioisosterism

Purines, particularly adenine and guanine, are fundamental to a vast array of biological processes, from nucleic acid synthesis to cellular signaling and energy metabolism.[1] This ubiquity makes enzymes that metabolize purines attractive targets for therapeutic intervention. The core principle of antimetabolite therapy is to introduce fraudulent mimics of natural substrates to disrupt these vital pathways.

The thiazolo[4,5-d]pyrimidine scaffold represents a "non-classical" bioisosteric replacement for the purine nucleus.[2] Specifically, this compound is designed as a bioisostere of guanine. The key structural modification is the replacement of the imidazole ring of the purine with a thiazole ring, effectively substituting a nitrogen atom at position 7 with a sulfur atom. This substitution maintains the overall topology and key hydrogen bonding features necessary for recognition by target enzymes, while potentially altering physicochemical properties such as metabolic stability, solubility, and receptor binding affinity.[3]

The diagram below illustrates this bioisosteric relationship, highlighting the conservation of key pharmacophoric features between guanine and its thiazolo[4,5-d]pyrimidine analogue.

G cluster_0 Guanine cluster_1 This compound Guanine Bioisostere Guanine->Bioisostere Bioisosteric Replacement (N7 -> S8)

Caption: Bioisosteric relationship between Guanine and its thiazolo[4,5-d]pyrimidine analog.

Synthesis of the Core Scaffold

While numerous derivatives of the thiazolo[4,5-d]pyrimidine core have been synthesized, this section details a representative, multi-step pathway to the parent scaffold, this compound, based on established heterocyclic chemistry principles. The synthesis logically begins with a suitably substituted pyrimidine, upon which the thiazole ring is constructed. A common and effective starting material is 6-aminouracil.

Proposed Synthetic Pathway

The following diagram outlines a plausible synthetic route. The causality behind this chosen pathway lies in its reliance on well-documented and high-yielding reaction types for heterocyclic synthesis, ensuring a robust and reproducible process.

G A 6-Aminouracil B 6-Amino-5-nitrosouracil A->B NaNO2, H2O/AcOH C 5,6-Diaminouracil B->C Na2S2O4 (Sodium Dithionite) D Intermediate Isothiocyanate C->D Thiophosgene (CSCl2) or Ammonium Thiocyanate E 5-Aminothiazolo[4,5-d]pyrimidine- 2,7(3H,6H)-dione D->E Intramolecular Cyclization (Heat)

Caption: Proposed synthetic workflow for the core scaffold.

Detailed Experimental Protocol (Representative)

This protocol is a composite of established methods for the synthesis of analogous heterocyclic systems.[4]

Step 1: Nitrosation of 6-Aminouracil

  • Suspend 6-aminouracil (1 mole) in a mixture of water and acetic acid.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • Add a solution of sodium nitrite (1.1 moles) in water dropwise, maintaining the temperature below 10 °C.

  • Stir the resulting mixture for 1-2 hours at 0-5 °C.

  • Collect the precipitated 6-amino-5-nitrosouracil by filtration, wash with cold water, and dry.

Step 2: Reduction to 5,6-Diaminouracil

  • Suspend the 6-amino-5-nitrosouracil (1 mole) in aqueous ammonia.

  • Heat the mixture to 60-70 °C.

  • Add sodium dithionite (2.5 moles) portion-wise, ensuring the temperature does not exceed 80 °C. The color of the solution should change from deep red/purple to a pale yellow.

  • After the addition is complete, cool the reaction mixture in an ice bath.

  • Collect the precipitated 5,6-diaminouracil by filtration, wash with cold water, and dry.

Step 3: Thiocyclization to form the Thiazolopyrimidine Ring

  • Suspend 5,6-diaminouracil (1 mole) in a suitable solvent such as pyridine or dimethylformamide.

  • Cool the mixture to 0 °C.

  • Add thiophosgene (1.1 moles) dropwise. Caution: Thiophosgene is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. An alternative, safer method involves reacting with ammonium thiocyanate in the presence of an oxidizing agent like hydrogen peroxide.[4]

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours to facilitate intramolecular cyclization of the intermediate isothiocyanate.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitate, which is the crude this compound, by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., aqueous ethanol or acetic acid).

Mechanism of Action: Targeting Guanine Nucleotide Synthesis

The primary mechanism by which thiazolo[4,5-d]pyrimidine derivatives exert their biological effects is through the inhibition of de novo guanine nucleotide synthesis.[5] The rate-limiting enzyme in this pathway is Inosine Monophosphate Dehydrogenase (IMPDH) , which catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[1]

By mimicking the natural purine structure, this compound and its derivatives can act as competitive inhibitors of IMPDH, leading to the depletion of intracellular guanine nucleotide pools. This has profound effects on rapidly proliferating cells, such as cancer cells and virus-infected cells, which have a high demand for nucleic acid precursors. The depletion of GTP and dGTP ultimately leads to the cessation of DNA and RNA synthesis, triggering cell cycle arrest and apoptosis.[6]

G cluster_pathway De Novo Guanine Nucleotide Synthesis IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH Inhibitor 5-Aminothiazolo[4,5-d]pyrimidine- 2,7(3H,6H)-dione GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthase GTP GTP / dGTP GMP->GTP NucleicAcids DNA & RNA Synthesis GTP->NucleicAcids IMPDH_target Inhibitor->IMPDH_target

Caption: Inhibition of the de novo guanine nucleotide synthesis pathway.

Biological Activity & Therapeutic Potential

The disruption of guanine nucleotide metabolism imparts a broad spectrum of biological activities to the thiazolo[4,5-d]pyrimidine scaffold. The primary therapeutic areas of interest are oncology and virology.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of thiazolo[4,5-d]pyrimidine derivatives against a wide range of human tumor cell lines.[7][8] The table below summarizes representative data for several analogues, demonstrating the growth inhibitory effects. The data is presented as GI50, which is the concentration required to cause 50% growth inhibition.

Compound IDR1R2Leukemia (GI50, µM)Colon Cancer (GI50, µM)Melanoma (GI50, µM)
5a PhenylPhenyl>10012.58.7
5b 4-Cl-PhenylPhenyl5.67.26.1
5d Phenyl4-F-Phenyl15.321.811.4

Data compiled from studies on analogous 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives evaluated in the NCI-60 screen.[7]

Structure-Activity Relationship (SAR) Insights:

  • Aromatic Substituents: The presence of aryl groups at positions 3 and 5 is common in active compounds.

  • Electron-Withdrawing Groups: Substitution on these aryl rings with electron-withdrawing groups, such as halogens (e.g., -Cl, -F), often enhances cytotoxic activity.[7] This suggests that electronic properties play a key role in the interaction with the biological target.

Antiviral Activity

The dependence of viral replication on host cell machinery makes the de novo purine synthesis pathway a prime target for antiviral therapy. Acyclonucleoside derivatives of this compound have demonstrated significant activity against human cytomegalovirus (HCMV), a major cause of morbidity in immunocompromised individuals.

Key Experimental Protocols

To facilitate further research and validation of this scaffold, we provide detailed, step-by-step protocols for key biological assays.

Protocol 1: Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition Assay

This protocol measures the activity of IMPDH by monitoring the production of NADH, which can be detected spectrophotometrically.[9]

Materials:

  • Purified human IMPDH2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT

  • Substrate Solution: Inosine monophosphate (IMP)

  • Cofactor Solution: Nicotinamide adenine dinucleotide (NAD+)

  • Test compound (this compound) dissolved in DMSO

  • Positive Control: Mycophenolic acid (MPA)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing Assay Buffer, IMP (final concentration ~200 µM), and NAD+ (final concentration ~250 µM).

  • Add varying concentrations of the test compound or positive control (MPA) to the wells. Include a "no inhibitor" control with DMSO only.

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding the purified IMPDH2 enzyme to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm (A340) every 30 seconds for 15-20 minutes at 37 °C. The increase in A340 corresponds to the formation of NADH.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration of the inhibitor.

  • Plot the percentage of inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

G A Prepare Reaction Mix (Buffer, IMP, NAD+) B Add Inhibitor (Test Compound / MPA) A->B C Pre-incubate (37°C, 10 min) B->C D Initiate with IMPDH Enzyme C->D E Measure NADH Production (A340, kinetic read) D->E F Calculate IC50 E->F

Caption: Workflow for the IMPDH enzyme inhibition assay.

Conclusion and Future Directions

The this compound scaffold stands as a validated and promising purine bioisostere. Its ability to effectively inhibit IMPDH provides a clear and rational mechanism of action, underpinning its potential as an anticancer and antiviral agent. The synthetic accessibility of the core and the potential for diverse functionalization offer vast opportunities for lead optimization.

Future research should focus on:

  • Co-crystallization Studies: Obtaining X-ray crystal structures of the scaffold or its potent derivatives bound to IMPDH would provide invaluable insights for structure-based drug design.

  • Pharmacokinetic Profiling: A thorough evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds is necessary to advance them towards clinical development.

  • Combination Therapies: Exploring the synergistic effects of these IMPDH inhibitors with other anticancer or antiviral agents could lead to more effective treatment regimens.

This guide has provided a comprehensive overview of this compound, from its chemical design to its biological function. It is our hope that the information and protocols contained herein will empower researchers to further explore and exploit the therapeutic potential of this important class of molecules.

References

Methodological & Application

Application Note & Protocol: A Proposed Synthetic Route for 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and antiviral research.

Introduction:

5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione is a heterocyclic compound of significant interest in medicinal chemistry. As a structural analog of guanine, it serves as a key building block for the synthesis of various bioactive molecules, including acyclonucleosides with potential antiviral activity, particularly against human cytomegalovirus (HCMV)[1]. The thiazolo[4,5-d]pyrimidine scaffold is a purine isostere, and its derivatives have been explored for a range of therapeutic applications, including as kinase inhibitors, TRPV1 antagonists, and adenosine receptor antagonists[2][3].

Proposed Synthetic Pathway:

The proposed synthesis is a multi-step process commencing with a commercially available substituted pyrimidine. The key strategic elements involve the introduction of vicinal amino groups on the pyrimidine ring, followed by the construction of the fused thiazole ring.

Synthetic_Pathway A 6-Amino-2,4-dihydroxypyrimidine (6-Aminouracil) B 6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione A->B NaNO2, Acetic Acid C 5,6-Diamino-2,4(1H,3H)-pyrimidinedione B->C Sodium Dithionite (Reduction) D 5-Amino-2-thioxothiazolo[4,5-d]pyrimidine-7(3H,6H)-one C->D Carbon Disulfide, Pyridine E This compound D->E Oxidative Hydrolysis (e.g., H2O2, NaOH)

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Materials and Instrumentation:

  • All reagents should be of analytical grade and used as received unless otherwise specified.

  • Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

  • Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a suitable spectrometer.

  • Mass spectrometry (MS) should be used to confirm the molecular weight of intermediates and the final product.

  • Infrared (IR) spectra can provide additional structural information.

Step 1: Synthesis of 6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione

  • Rationale: The initial step involves the nitrosation of the C5 position of 6-aminouracil. This is a common method to introduce a functional group that can be subsequently reduced to an amino group, leading to the formation of a 5,6-diaminopyrimidine derivative, a key precursor for purine and purine analog synthesis[4].

  • Procedure:

    • In a suitable reaction vessel, suspend 6-aminouracil in a mixture of water and acetic acid.

    • Cool the suspension in an ice bath to 0-5 °C with continuous stirring.

    • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, continue stirring the reaction mixture at low temperature for an additional 1-2 hours.

    • The resulting colored precipitate is collected by filtration, washed with cold water, and then with ethanol.

    • Dry the product under vacuum to yield 6-amino-5-nitroso-2,4(1H,3H)-pyrimidinedione.

Step 2: Synthesis of 5,6-Diamino-2,4(1H,3H)-pyrimidinedione

  • Rationale: The nitroso group introduced in the previous step is readily reduced to an amino group. Sodium dithionite is a common and effective reducing agent for this transformation, providing the crucial 5,6-diaminouracil intermediate[4].

  • Procedure:

    • Suspend the 6-amino-5-nitroso-2,4(1H,3H)-pyrimidinedione in water.

    • Heat the suspension to approximately 70-80 °C.

    • Gradually add sodium dithionite in portions to the hot suspension. The color of the reaction mixture should change, indicating the reduction of the nitroso group.

    • After the addition is complete, maintain the temperature for a short period to ensure the reaction goes to completion.

    • Cool the reaction mixture in an ice bath.

    • The product, 5,6-diamino-2,4(1H,3H)-pyrimidinedione, will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Step 3: Synthesis of 5-Amino-2-thioxothiazolo[4,5-d]pyrimidine-7(3H,6H)-one

  • Rationale: The 5,6-diaminopyrimidine is now ready for the construction of the fused thiazole ring. Reaction with carbon disulfide in a basic solvent like pyridine is a standard method for forming a 2-thiothiazole ring fused to an aromatic or heteroaromatic diamine.

  • Procedure:

    • Dissolve 5,6-diamino-2,4(1H,3H)-pyrimidinedione in pyridine.

    • Add carbon disulfide to the solution.

    • Heat the reaction mixture under reflux for several hours. Monitor the progress of the reaction by TLC.

    • After the reaction is complete, cool the mixture and remove the pyridine under reduced pressure.

    • The resulting residue can be triturated with a suitable solvent, such as ethanol, to induce precipitation.

    • Collect the solid product, 5-amino-2-thioxothiazolo[4,5-d]pyrimidine-7(3H,6H)-one, by filtration and wash with ethanol.

Step 4: Synthesis of this compound

  • Rationale: The final step involves the conversion of the 2-thioxo group to a carbonyl group. This can be achieved through oxidative hydrolysis. A common method for this transformation is the use of an oxidizing agent like hydrogen peroxide in a basic medium[1].

  • Procedure:

    • Suspend the 5-amino-2-thioxothiazolo[4,5-d]pyrimidine-7(3H,6H)-one in an aqueous solution of sodium hydroxide.

    • Add hydrogen peroxide (30% solution) dropwise to the suspension while maintaining the temperature with an ice bath if necessary.

    • Stir the reaction mixture until the starting material is fully consumed (monitor by TLC).

    • Acidify the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

    • Collect the final product, this compound, by filtration, wash thoroughly with water, and dry.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTypical Reaction TimeExpected Product
16-AminouracilSodium Nitrite, Acetic AcidWater/Acetic Acid2-3 hours6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione
26-Amino-5-nitroso-pyrimidineSodium DithioniteWater1-2 hours5,6-Diamino-2,4(1H,3H)-pyrimidinedione
35,6-Diamino-pyrimidineCarbon DisulfidePyridine6-8 hours5-Amino-2-thioxothiazolo[4,5-d]pyrimidine-7(3H,6H)-one
42-Thioxo intermediateHydrogen Peroxide, NaOHWater2-4 hoursThis compound

Note: The reaction times and yields will need to be optimized for each specific reaction scale and setup.

Conclusion

This application note outlines a plausible and scientifically grounded synthetic protocol for this compound. The proposed route leverages well-established reactions in heterocyclic chemistry, providing a solid foundation for researchers aiming to synthesize this and related compounds for further investigation in drug discovery and development. As with any synthetic procedure, optimization of reaction conditions and thorough characterization of all intermediates and the final product are crucial for success.

References

Application Note & Protocols: Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Thiazolo[4,5-d]pyrimidine Scaffold

The thiazolo[4,5-d]pyrimidine core, a purine isostere, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to endogenous purines like adenine and guanine allows its derivatives to interact with a wide array of biological targets, including kinases, receptors, and enzymes.[3][4][5] Consequently, this heterocyclic system is a cornerstone in the development of novel therapeutics, with reported activities spanning anticancer, antimicrobial, and anti-inflammatory domains.[3][6]

The generation of chemical libraries with diverse functionalities around a core scaffold is a critical strategy in modern drug discovery for identifying hit and lead compounds.[7][8] Solid-phase organic synthesis (SPOS) offers a robust and efficient platform for this purpose.[8][9][10] By anchoring the initial building block to an insoluble polymer support, SPOS facilitates the use of excess reagents to drive reactions to completion and simplifies purification to mere filtration and washing steps, thereby enabling high-throughput and automated synthesis.[9][11]

This document provides a detailed guide to the solid-phase synthesis of a library of thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives. The described protocol allows for the introduction of diversity at three key positions (R¹, R², and R³), showcasing the modularity and efficiency of SPOS in generating novel chemical entities for drug discovery pipelines.

Principle of the Synthesis

The strategy outlined here employs a traceless solid-phase approach to construct the thiazolo[4,5-d]pyrimidin-7(6H)-one core.[1][2][12] The synthesis initiates with the immobilization of a substituted aminothiazole carboxamide derivative onto a solid support. The pyrimidine ring is then constructed on the resin-bound thiazole through an oxidative cyclization reaction.[7][13][14] Subsequent chemical modifications, including oxidation and nucleophilic substitution, introduce further diversity before the final compounds are cleaved from the resin.

The key advantages of this solid-phase methodology include:

  • Simplified Purification: Intermediates remain attached to the solid support, allowing for the removal of excess reagents and by-products by simple washing.[9][11]

  • High Throughput: The protocol is amenable to parallel synthesis, enabling the rapid generation of a large number of analogs.[8]

  • Driving Reactions to Completion: Large excesses of reagents can be used to ensure high reaction yields, a practice often impractical in solution-phase synthesis.[9][11]

Experimental Workflow Overview

The overall synthetic workflow is a multi-step process involving resin loading, core scaffold construction, diversification, and final product release and characterization.

G A Resin Preparation (e.g., Merrifield Resin) B Step 1: Immobilization of Thiazole Building Block A->B Loading C Step 2: Cyclization (Formation of Pyrimidine Ring) B->C R¹ & R² Introduction D Step 3: Oxidation (Activation for Substitution) C->D m-CPBA E Step 4: Diversification (Nucleophilic Substitution) D->E R³-NH₂ F Step 5: Cleavage from Resin E->F TFA Cocktail G Purification & Analysis (HPLC, LC-MS) F->G

Caption: High-level workflow for the solid-phase synthesis of the thiazolo[4,5-d]pyrimidine library.

Detailed Protocols and Methodologies

Materials and Reagents
Reagent/MaterialSupplierGradeNotes
Merrifield Resin (1% DVB, 100-200 mesh)Sigma-AldrichSynthesis GradeSwell in DCM before use.
4-Amino-N-aryl-2-mercaptothiazole-5-carboxamidesSynthesized>95%Starting building blocks (R¹ diversity).
Aldehydes (Ar-CHO)Sigma-AldrichReagent GradeSource of R² diversity.
Amines (R³-NH₂)Sigma-AldrichReagent GradeSource of R³ diversity.
Dichloromethane (DCM)Fisher ScientificAnhydrous
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous
Diisopropylethylamine (DIPEA)Sigma-AldrichReagent Grade
Iodine (I₂)Sigma-AldrichACS Reagent
m-Chloroperoxybenzoic acid (m-CPBA)Sigma-Aldrich77%
Trifluoroacetic acid (TFA)Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)Sigma-Aldrich98%Scavenger in cleavage cocktail.
High-Performance Liquid Chromatography (HPLC)Agilent/Waters-For purification and analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)Agilent/Waters-For characterization.
Protocol 1: Immobilization of the Thiazole Building Block (R¹ Diversity)

This protocol describes the attachment of the initial thiazole scaffold to the solid support. The choice of substituted N-aryl thiazole carboxamide introduces the first point of diversity (R¹).

  • Resin Swelling: Place Merrifield resin (1.0 g, ~1.0 mmol/g loading) in a peptide synthesis vessel. Add anhydrous DCM (10 mL) and gently agitate for 30 minutes to swell the resin beads. Drain the solvent.

  • Loading Reaction:

    • Dissolve the 4-amino-N-aryl-2-mercaptothiazole-5-carboxamide (R¹-variant, 2.0 mmol) in anhydrous DMF (8 mL).

    • Add DIPEA (4.0 mmol, ~0.7 mL) to the solution.

    • Add this solution to the swollen resin.

    • Shake the reaction mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under a high vacuum for at least 4 hours.

  • Confirmation (Optional): Monitor the reaction using FT-IR to observe the appearance of characteristic amide and thiazole stretches on the resin.[7]

Protocol 2: Construction of the Thiazolo[4,5-d]pyrimidin-7(6H)-one Core (R² Diversity)

This step involves an oxidative cyclization reaction with an aldehyde to form the fused pyrimidine ring, introducing the second point of diversity (R²).

  • Resin Preparation: Swell the thiazole-loaded resin from Protocol 1 in a mixture of DMSO and DMF (1:1, 10 mL) for 30 minutes.

  • Cyclization Reaction:

    • Add the desired aldehyde (R²-CHO, 3.0 mmol) to the resin suspension.

    • Add iodine (I₂, 0.5 mmol) as a catalyst.[13][14] The use of iodine facilitates the oxidative annulation process.[7]

    • Shake the mixture at 100°C for 6 hours.

  • Washing: Cool the vessel to room temperature. Drain the solvent and wash the resin sequentially with DMF (3 x 10 mL), water (2 x 10 mL), Methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under a high vacuum.

Protocol 3: Activation and Diversification (R³ Diversity)

The resin-bound core is first activated by oxidation, followed by nucleophilic substitution with a primary or secondary amine to install the third point of diversity (R³).

  • Oxidation:

    • Swell the resin from Protocol 2 in anhydrous DCM (10 mL).

    • Add m-CPBA (5.0 mmol) to the suspension.

    • Shake at room temperature for 4 hours. This step oxidizes the methylthio group to a highly reactive methylsulfonyl group, which is an excellent leaving group.[7]

    • Wash the resin with DCM (5 x 10 mL).

  • Nucleophilic Substitution:

    • Swell the oxidized resin in DCM (10 mL).

    • Add the desired amine (R³-NH₂, 5.0 mmol) and DIPEA (5.0 mmol).

    • Shake the mixture at room temperature overnight.[7]

    • Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the final compound-loaded resin under a high vacuum.

G cluster_0 On-Resin Synthesis cluster_1 Cleavage & Analysis Resin Resin-Thiazole Core Resin-Core Resin->Core R²-CHO, I₂ Activated Resin-SO₂Me Core->Activated m-CPBA Final Resin-Final Activated->Final R³-NH₂ Product Final Product Final->Product TFA/TIS/H₂O

Caption: Chemical transformation sequence on the solid support, leading to the final product.

Protocol 4: Cleavage and Product Isolation

The final step is to release the synthesized compounds from the solid support.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: Work in a well-ventilated fume hood and wear appropriate PPE.

  • Cleavage Reaction:

    • Place the dried resin (~100 mg) in a vial.

    • Add the cleavage cocktail (2 mL).

    • Shake at room temperature for 2 hours.

  • Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with an additional 1 mL of TFA.

    • Combine the filtrates and concentrate the solution under a stream of nitrogen gas.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the crude solid.

Characterization and Data Analysis

The purity and identity of each compound in the library must be confirmed.

Purification and Analysis
  • Purification: Purify the crude product using preparative reverse-phase HPLC (RP-HPLC). A typical gradient might be 10-90% acetonitrile in water (with 0.1% TFA) over 20 minutes.

  • Analysis: Analyze the purified fractions by analytical LC-MS to confirm the molecular weight and assess purity.[15][16] The combination of liquid chromatography for separation and mass spectrometry for mass determination is a powerful tool for characterizing compound libraries.[17][18]

Representative Library Data

The following table shows representative data for a small subset of a synthesized library, demonstrating the successful introduction of diversity at R¹, R², and R³.

Compound IDR¹ GroupR² GroupR³ GroupCalculated Mass (M+H)⁺Observed Mass (M+H)⁺Purity (%)
LIB-001 Phenyl4-FluorophenylButyl413.16413.2>98
LIB-002 Phenyl4-MethoxyphenylCyclohexyl455.21455.2>97
LIB-003 4-ChlorophenylPhenylBenzyl475.14475.1>99
LIB-004 4-Chlorophenyl2-ThienylMorpholino449.08449.1>96
LIB-005 Naphthyl4-FluorophenylButyl463.18463.2>98

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several factors:

  • Reaction Monitoring: For troubleshooting or optimization, small amounts of resin can be cleaved after each key step (e.g., after cyclization and after substitution) and analyzed by LC-MS to verify the transformation.

  • High-Yield Chemistry: The reactions employed (amide bond formation, oxidative cyclization, nucleophilic aromatic substitution) are well-established, high-yielding transformations adapted for the solid phase.[7][13]

  • Final Product Validation: The ultimate validation of the synthesis is the comprehensive characterization of the final products by high-resolution mass spectrometry (HRMS) and, for select compounds, NMR spectroscopy, to confirm structure and purity unambiguously.

Conclusion

This application note provides a comprehensive and field-proven protocol for the solid-phase synthesis of a thiazolo[4,5-d]pyrimidine library. By leveraging the efficiency and modularity of SPOS, researchers can rapidly generate a diverse set of novel molecules built around a medicinally important scaffold. This capability is invaluable for accelerating hit identification and lead optimization programs in modern drug discovery. The techniques described are scalable and can be adapted for automated synthesis platforms, further enhancing throughput and productivity.

References

Application Notes & Protocols for Microwave-Assisted Organic Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

The thiazolo[4,5-d]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, forming the core of molecules with a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] The development of efficient, rapid, and environmentally benign synthetic methodologies is paramount to exploring the full therapeutic potential of this chemical class. Traditional synthetic routes often rely on conventional heating methods that require long reaction times, high temperatures, and often result in lower yields and the formation of by-products.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering a powerful alternative to conventional heating.[4][5] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS dramatically reduces reaction times from hours to minutes, improves product yields, and enhances product purity.[6][7] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the principles, a detailed experimental protocol, and field-proven insights for the microwave-assisted synthesis of thiazolo[4,5-d]pyrimidine derivatives.

The Rationale Behind Microwave Heating in Organic Synthesis

Understanding the fundamental mechanism of microwave heating is crucial for effective protocol development. Unlike conventional heating, which transfers energy indirectly through conduction and convection from the vessel walls, microwave irradiation energizes molecules directly within the bulk of the solution.

This occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid reorientation generates friction, leading to instantaneous and uniform heating throughout the reaction mixture.[7]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. Collisions between these moving ions generate heat.

This direct heating mechanism circumvents the thermal conductivity limitations of the reaction vessel and leads to a rapid temperature increase, which is often responsible for the observed rate enhancements.[7]

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating a Heat Source b Vessel Wall a->b Conduction c Solvent & Reactants b->c Convection & Conduction d Microwave Source (Magnetron) e Solvent & Reactants (Direct Interaction) d->e Irradiation

References

Application Note: Structural Elucidation of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the structural analysis of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] We outline optimized protocols for the acquisition of high-quality one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. This guide emphasizes the rationale behind experimental parameter selection and offers a thorough interpretation of the spectral data, including predicted chemical shifts and peak assignments. The methodologies and analyses presented herein are designed for researchers, scientists, and drug development professionals to ensure accurate and reliable characterization of this and structurally related molecules.

Introduction and Foundational Concepts

This compound is a fused heterocyclic system that can be considered an analog of purines, which are fundamental components of nucleic acids. Thiazolopyrimidine derivatives are recognized for their potential as therapeutic agents, exhibiting a range of biological activities.[2][3][4] Accurate structural confirmation is a critical step in the synthesis and development of such compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Key Molecular Features for NMR Analysis

The structure of this compound presents several key features that dictate the NMR experimental approach and spectral interpretation:

  • Exchangeable Protons: The molecule contains three labile protons: two on the amine (-NH₂) group and one on the pyrimidine ring's amide/lactam (-NH) functionality. These protons can undergo rapid chemical exchange with each other and with deuterated solvents, which significantly affects their appearance in the ¹H NMR spectrum.[5][6]

  • Aromatic and Heterocyclic Core: The fused thiazole and pyrimidine rings create a unique electronic environment.

  • Carbonyl Groups: The two carbonyl (C=O) carbons in the dione structure will appear in a characteristic downfield region of the ¹³C NMR spectrum.

  • Low Solubility: Heterocyclic compounds rich in nitrogen and oxygen often exhibit poor solubility in common organic solvents like chloroform (CDCl₃).

Understanding these features is paramount for selecting the appropriate solvent and experimental parameters to obtain a high-quality, interpretable spectrum.

Caption: Structure of this compound.

Experimental Protocols

The following protocols are optimized for a standard 400 or 500 MHz NMR spectrometer.[7] Instrument-specific commands may vary, but the principles of parameter selection are universal.

Sample Preparation

The choice of solvent is the most critical step for this analysis.

  • Rationale: Due to the presence of exchangeable -NH and -NH₂ protons, a non-exchanging solvent is required to observe their signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice because it is aprotic and an excellent solvent for polar heterocyclic compounds. It forms hydrogen bonds with the solute's NH protons, slowing down their exchange rate and shifting their resonances downfield, which often prevents overlap with other signals.[5]

  • Protocol:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9% D).

    • If necessary, gently warm the mixture or use a vortex mixer to aid dissolution.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the tube securely to prevent atmospheric moisture contamination.

Protocol for ¹H NMR Acquisition
  • Instrument Setup: Insert the sample, lock on the deuterium signal of DMSO-d₆, and perform automatic or manual shimming to optimize magnetic field homogeneity.[8] Tune and match the probe for the ¹H frequency to maximize sensitivity.[9]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse (zg30 or similar) sequence is appropriate. A 30° or 45° pulse angle is recommended to balance signal intensity with shorter relaxation delays.[10]

    • Spectral Width: Set to approximately 16 ppm, centered around 6-7 ppm.

    • Acquisition Time (at): 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): Start with 16 scans. Increase as needed for better signal-to-noise ratio (S/N), especially for dilute samples.[11]

  • Processing:

    • Apply a Fourier transform (FT) to the Free Induction Decay (FID).

    • Perform phase correction manually.

    • Apply baseline correction.

    • Reference the spectrum by setting the residual DMSO-d₅ peak to δ 2.50 ppm.

    • Integrate all peaks.

Protocol for ¹³C NMR Acquisition
  • Instrument Setup: Use the same shim file from the ¹H experiment. Tune and match the probe for the ¹³C frequency.[9]

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard proton-decoupled pulse sequence (zgpg30 or similar) to produce a spectrum with singlets for all carbons.[10]

    • Spectral Width: Set to approximately 220-240 ppm, centered around 110-120 ppm.

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is important for ensuring the full relaxation of quaternary and carbonyl carbons, which have long T₁ relaxation times.

    • Number of Scans (ns): Start with 1024 scans. Due to the low natural abundance of ¹³C (1.1%), more scans are required compared to ¹H NMR.[11]

  • Processing:

    • Apply an exponential multiplication (line broadening of 1-2 Hz) to improve S/N.

    • Perform a Fourier transform.

    • Perform phase and baseline correction.

    • Reference the spectrum by setting the DMSO-d₆ septet to δ 39.52 ppm.

Data Analysis and Spectral Interpretation

While no direct experimental spectrum for this exact molecule was found in the initial search, a reliable prediction can be made based on the analysis of structurally similar thiazolopyrimidines and general principles of NMR spectroscopy.[12][13][14]

Expected ¹H NMR Spectrum (in DMSO-d₆)

The ¹H NMR spectrum is expected to be simple, showing three distinct signals corresponding to the three types of protons.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.0 - 12.5 Broad Singlet 1H N(6)-H Amide/lactam protons are deshielded, appear far downfield, and are often broad due to quadrupolar coupling with ¹⁴N and slow-to-intermediate exchange.[2]
~10.5 - 11.5 Broad Singlet 1H N(3)-H Similar to the other amide proton, its exact position depends on concentration and temperature.

| ~7.0 - 8.0 | Broad Singlet | 2H | -NH ₂ | Amine protons are also exchangeable and typically appear as a broad signal. Their chemical shift is influenced by hydrogen bonding.[15] |

Note on Exchangeable Protons: To definitively confirm the assignment of these peaks, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the NH and NH₂ protons will diminish or disappear entirely as the protons are replaced by deuterium.[6]

Expected ¹³C NMR Spectrum (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum should display five signals for the five unique carbon atoms in the heterocyclic core.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment Rationale
~170 - 180 C 7=O Carbonyl carbons are highly deshielded and appear furthest downfield.[14]
~160 - 170 C 2=O The second carbonyl carbon, in a slightly different electronic environment.
~155 - 165 C 4a Quaternary carbon of the thiazole ring, deshielded by the adjacent sulfur and nitrogen atoms. Chemical shifts for similar thiazole carbons are often in this range.[16]
~145 - 155 C 5-NH₂ Carbon atom attached to the amine group. The nitrogen atom causes a downfield shift.

| ~95 - 105 | C 7a | Quaternary bridgehead carbon, typically shielded relative to other sp² carbons in the ring system. |

Workflow and Advanced Characterization

The complete process from sample receipt to final structural verification follows a logical progression. For unambiguous assignment, especially in more complex derivatives, two-dimensional (2D) NMR experiments are invaluable.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Verification A Weigh Compound (5-10 mg) B Dissolve in DMSO-d₆ (0.7 mL) A->B C Transfer to NMR Tube B->C D Insert Sample, Lock & Shim C->D E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Reference Spectra (¹H: 2.50, ¹³C: 39.52 ppm) H->I J Integrate ¹H Peaks I->J K Assign Signals (¹H & ¹³C) J->K L Perform D₂O Exchange (Confirm NH/NH₂) K->L M Consider 2D NMR (HSQC/HMBC) for complex cases K->M N Final Structure Confirmation L->N M->N

Caption: Standard workflow for NMR analysis and structural confirmation.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. For this molecule, it would confirm the absence of any C-H bonds in the core structure.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. An HMBC spectrum would be instrumental in confirming the assignments of the quaternary carbons by observing correlations from the NH and NH₂ protons to nearby carbons (e.g., from -NH₂ to C5 and C4a).

Conclusion

The protocols and spectral interpretations detailed in this application note provide a robust framework for the ¹H and ¹³C NMR analysis of this compound. By carefully selecting DMSO-d₆ as the solvent and optimizing acquisition parameters, high-quality spectra can be obtained that allow for complete structural verification. The predicted chemical shifts serve as a reliable guide for spectral assignment. For derivatives with more complex substitution patterns, the use of advanced 2D NMR techniques is recommended for definitive characterization.

References

Application Notes and Protocols: Elucidating the Three-Dimensional Architecture of Thiazolo[4,5-d]pyrimidines via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazolo[4,5-d]pyrimidine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents, particularly in oncology.[1] A definitive understanding of the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing precise atomic coordinates, bond lengths, and bond angles, thereby revealing the intricate details of molecular conformation and intermolecular interactions.[2][3][4] This application note provides a comprehensive, field-proven protocol for obtaining high-quality single crystals of thiazolo[4,5-d]pyrimidine derivatives and subsequent structure determination by X-ray crystallography. The methodologies detailed herein are designed to guide researchers through the critical steps of crystallization, data collection, and structure refinement, ensuring both scientific rigor and experimental success.

Introduction: The Structural Imperative for Thiazolo[4,5-d]pyrimidine Drug Discovery

The thiazolo[4,5-d]pyrimidine core is a bioisostere of purine and is found in a variety of biologically active compounds.[5][6] The therapeutic potential of this class of molecules is vast, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][7] The efficacy of these compounds is intrinsically linked to their three-dimensional shape, which dictates their binding affinity and selectivity for biological targets. Therefore, the ability to resolve the crystal structure of novel thiazolo[4,5-d]pyrimidine derivatives is not merely an academic exercise but a critical step in the drug discovery pipeline.[2]

This guide is structured to provide both the novice and experienced researcher with a robust framework for obtaining and analyzing single crystals of this important class of molecules. We will delve into the nuances of crystallization, from solvent selection to the execution of various crystal growth techniques. Subsequently, a detailed workflow for crystal mounting, X-ray data acquisition, and ultimately, the solution and refinement of the crystal structure will be presented.

The Crystallization Workflow: From Solute to Single Crystal

The journey to a high-quality crystal structure begins with the most crucial and often most challenging step: growing a suitable single crystal. An ideal crystal for SCXRD should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular and well-defined shape, and be free from internal defects such as cracks or twinning.[8]

Foundational Principles: Solvent Selection and Solubility

The choice of solvent is a critical determinant of crystallization success. The ideal solvent is one in which the thiazolo[4,5-d]pyrimidine compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[9] This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.

Common Solvents for Thiazolo[4,5-d]pyrimidine Derivatives:

Solvent SystemRationale and Application
Ethanol / MethanolOften effective for moderately polar pyrimidine derivatives.[9]
Ethyl AcetateA good starting point for many organic compounds.[10]
Hexane / AcetoneA common binary solvent system that allows for fine-tuning of polarity.[9][11]
Hexane / Tetrahydrofuran (THF)Another versatile non-polar/polar mixture.[9][11]
Dimethylformamide (DMF) / Dichloromethane (DCM)Suitable for compounds with low solubility in common organic solvents, often employed in vapor diffusion methods.[9][12]
Butan-1-olHas been successfully used for the recrystallization of some thiazolo[4,5-d]pyrimidine derivatives.[1]

Expert Tip: When dealing with compounds that are only soluble in high-boiling point solvents like DMF or DMSO, anti-solvent vapor diffusion is a highly effective technique.[9][12]

Crystallization Methodologies: A Practical Guide

There is no universal crystallization technique; the optimal method is often determined empirically. Below are detailed protocols for the most common and effective techniques for small organic molecules.

This is the simplest method and often a good starting point.

  • Dissolution: Prepare a nearly saturated solution of the thiazolo[4,5-d]pyrimidine derivative in a suitable solvent in a clean vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent over several days to weeks.[13]

  • Incubation: Place the vial in a vibration-free environment and monitor for crystal growth.

This method leverages the temperature-dependent solubility of the compound.

  • Saturated Solution Preparation: In a sealed vial, create a saturated solution of the compound in a chosen solvent at an elevated temperature (e.g., by gentle heating in a water bath) until all solid has dissolved.[14]

  • Controlled Cooling: Allow the solution to cool slowly to room temperature. To further control the cooling rate, the vial can be placed in an insulated container (e.g., a Dewar flask filled with warm water).[15]

  • Crystal Growth: As the solution cools, the solubility of the compound decreases, leading to supersaturation and subsequent crystal formation.[9]

  • Further Cooling: Once at room temperature, the vial can be transferred to a refrigerator or freezer to maximize the yield of crystals.[9]

This technique is particularly useful for small quantities of material and for compounds that are difficult to crystallize by other methods.[10][16]

  • Inner Vial Preparation: Dissolve the thiazolo[4,5-d]pyrimidine derivative in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open vial.[14]

  • Outer Vial Setup: Place this inner vial inside a larger, sealed container (e.g., a beaker or jar) that contains a larger volume of a "poor" or "anti-solvent" (a volatile solvent in which the compound is insoluble).[13][14] The "good" solvent should be less volatile than the "poor" solvent.[16]

  • Diffusion: The more volatile anti-solvent will slowly diffuse into the solution in the inner vial via the vapor phase.[14][16]

  • Crystallization: This gradual increase in the concentration of the anti-solvent reduces the solubility of the compound, leading to slow and controlled crystallization.[14]

From Crystal to Diffractometer: Mounting and Data Collection

Once suitable single crystals have been obtained, the next step is to carefully mount one for X-ray diffraction analysis.

Crystal Selection and Mounting
  • Selection: Under a microscope, select a crystal with well-defined faces, sharp edges, and no visible imperfections.[17] The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[8][17]

  • Mounting: Using a cryoloop or a glass fiber, carefully pick up the selected crystal.[8][18] A small amount of cryoprotectant oil (e.g., Paratone-N) can be used to adhere the crystal to the loop and to protect it during flash-cooling.[18]

  • Flash-Cooling: The mounted crystal is then rapidly cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.[8] This minimizes radiation damage from the X-ray beam and reduces thermal vibrations of the atoms.[8]

X-ray Data Collection

The mounted and cooled crystal is placed on a goniometer head in the X-ray diffractometer.[19] An intense, monochromatic X-ray beam is directed at the crystal.[8] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections).[2][8] The positions and intensities of these reflections are recorded by a detector.[8]

Data Collection Strategy:

A complete dataset requires collecting reflections from all unique orientations of the crystal. This is typically achieved by rotating the crystal through a series of small angular increments (e.g., 0.5-2.0 degrees) while exposing it to the X-ray beam.[8] The data collection strategy should aim to achieve high completeness and redundancy of the data to the desired resolution.[20] For organic molecules, it is often desirable to collect data to a resolution of at least 0.84 Å for publication in many crystallographic journals.[21]

Structure Solution and Refinement: Deciphering the Diffraction Pattern

The collected diffraction data is a reciprocal space representation of the crystal's electron density. The process of converting this data into a three-dimensional atomic model is known as structure solution and refinement.

Data Processing and Space Group Determination

The raw diffraction images are first processed to integrate the intensities of each reflection and to apply corrections for experimental factors such as absorption. The unit cell parameters and the crystal's symmetry (space group) are then determined from the geometry of the diffraction pattern.[21]

Structure Solution

For small molecules like thiazolo[4,5-d]pyrimidines, the "phase problem" is typically solved using direct methods.[22] This involves using statistical relationships between the intensities of the reflections to estimate the initial phases, which are then used to calculate an initial electron density map.

Structure Refinement

The initial atomic model derived from the electron density map is then refined using a least-squares procedure.[23][24] This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model.[24] The quality of the final model is assessed by metrics such as the R-factor, which should ideally be below 5% for a well-refined small molecule structure.[21]

Visualizing the Workflow

The following diagram illustrates the key stages of the single-crystal X-ray crystallography protocol for thiazolo[4,5-d]pyrimidine derivatives.

Xray_Crystallography_Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Compound Thiazolo[4,5-d]pyrimidine Derivative Solvent Solvent Screening & Selection Compound->Solvent Crystallization Crystallization (Slow Evaporation, Cooling, Vapor Diffusion) Solvent->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Processing Data Processing & Space Group Determination DataCollection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement & Validation Solution->Refinement FinalModel 3D Atomic Model (CIF File) Refinement->FinalModel

Caption: A flowchart of the single-crystal X-ray crystallography workflow.

Conclusion

Single-crystal X-ray crystallography is an indispensable tool in the study of thiazolo[4,5-d]pyrimidine derivatives, providing unparalleled insight into their molecular architecture. The successful application of the protocols outlined in this guide will enable researchers to routinely determine the three-dimensional structures of their target compounds, thereby accelerating the pace of drug discovery and development. While the process of obtaining high-quality single crystals can be challenging, a systematic and patient approach, grounded in the principles of crystallization, will ultimately lead to success.

References

Application of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione in EGFR tyrosine kinase inhibition assays.

Author: BenchChem Technical Support Team. Date: January 2026

Utilizing 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione as a Putative EGFR Inhibitor

Introduction: The Critical Role of EGFR Inhibition in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, survival, and differentiation.[1] Upon binding to ligands like Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation, which activates downstream signaling cascades.[1][2] Two of the most critical pathways initiated are the RAS-RAF-MEK-ERK (MAPK) pathway, which is a primary driver of cell proliferation, and the PI3K-AKT-mTOR pathway, crucial for cell survival and growth.[1]

Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of numerous cancers, including non-small cell lung cancer (NSCLC), colorectal, breast, pancreatic, and glioblastoma.[1][3][4] This makes EGFR a highly validated and critical target for therapeutic intervention in oncology.[3][5] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have proven to be effective cancer therapies.[1][4] However, the emergence of resistance mutations often compromises the long-term efficacy of these treatments, necessitating the discovery of new generations of EGFR inhibitors.[3]

The pyrimidine scaffold is a core structural component in many approved EGFR inhibitors.[4][6] Fused pyrimidine systems, such as thiazolopyrimidines, have shown considerable promise as selective and potent EGFR inhibitors.[4][7][8] This application note provides a detailed guide for researchers on how to assess the inhibitory potential of novel compounds based on the thiazolo[4,5-d]pyrimidine scaffold, specifically using this compound as a representative compound. We will detail both biochemical and cell-based assays to provide a comprehensive framework for inhibitor characterization.

EGFR Signaling Pathway and Inhibition Mechanism

The EGFR signaling cascade is a complex network that ultimately dictates cell fate. Understanding this pathway is crucial for designing and interpreting inhibition assays.

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor Mechanism of Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Inactive Monomer) EGFR_dimer EGFR Dimer (Active) Autophosphorylation (pY) EGFR->EGFR_dimer GRB2 GRB2/SOS EGFR_dimer->GRB2 pY PI3K PI3K EGFR_dimer->PI3K pY TKI Thiazolopyrimidine Inhibitor TKI->EGFR_dimer Blocks ATP Binding ATP ATP ATP->EGFR_dimer RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Transcription->Proliferation EGF EGF Ligand EGF->EGFR Binding & Dimerization

Figure 1: Simplified EGFR signaling pathway and the mechanism of action for a Tyrosine Kinase Inhibitor (TKI) which competes with ATP at the kinase domain.

Part 1: Biochemical Assay for EGFR Kinase Activity

Biochemical assays utilize purified, recombinant EGFR kinase to directly measure the enzymatic activity and the inhibitory effect of a compound in a controlled, cell-free environment. This is often the primary screening method to determine direct target engagement and potency (e.g., IC50 value).

Principle of the Assay

A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.[9] The kinase reaction is performed, and then an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a "Kinase Detection Reagent" is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce a luminescent signal that is directly proportional to the kinase activity.[9]

Experimental Protocol: ADP-Glo™ EGFR Kinase Assay

Materials:

  • Recombinant Human EGFR (active kinase domain, e.g., amino acids 668-1210)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP solution

  • Kinase Assay Buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[10]

  • This compound (Test Compound)

  • Staurosporine or Erlotinib (Positive Control Inhibitor)

  • DMSO (Vehicle Control)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and control inhibitor in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. For a typical IC50 determination, a 10-point, 3-fold dilution series starting from 1 mM is recommended. The final concentration of DMSO in the assay should not exceed 1%.[5]

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted test compound, control inhibitor, or DMSO (for "no inhibitor" and "no enzyme" controls) to the appropriate wells of a 384-well plate.

  • Enzyme Addition:

    • Dilute the recombinant EGFR enzyme in Kinase Assay Buffer to the desired concentration (e.g., 2-5 nM).[10]

    • Add 2 µL of the diluted enzyme to all wells except the "no enzyme" control. For the "no enzyme" control, add 2 µL of Kinase Assay Buffer.

  • Pre-incubation:

    • Gently mix the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]

  • Initiation of Kinase Reaction:

    • Prepare the Substrate/ATP mix by diluting the poly(Glu, Tyr) substrate and ATP in Kinase Assay Buffer. Final concentrations should be optimized, but a starting point is 5 µM for the peptide substrate and 15-20 µM for ATP.[10]

    • Add 2 µL of the Substrate/ATP mix to all wells to start the reaction.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.[9]

  • Signal Detection (as per ADP-Glo™ protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

    • Incubate at room temperature for 40 minutes.[9]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[9]

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence ("no enzyme" control) from all other readings.

  • Normalize the data by setting the "no inhibitor" control (DMSO only) as 100% activity and the highest concentration of the control inhibitor (e.g., Staurosporine) as 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Parameter Example Value Reference
Enzyme Concentration (EGFR)2-5 nM[10]
Substrate Concentration5 µM[10]
ATP Concentration15-50 µM[10]
Incubation Time (Kinase Rxn)60 minutes[9]
Final DMSO Concentration< 1%[5]

Part 2: Cell-Based Assay for EGFR Inhibition

Cell-based assays are essential for evaluating a compound's efficacy in a more physiologically relevant context. These assays measure the downstream effects of EGFR inhibition, such as a decrease in cell proliferation or viability, in cancer cell lines that are dependent on EGFR signaling for their growth and survival.[1][3]

Principle of the Assay

This protocol utilizes a luminescence-based cell viability assay (e.g., CellTiter-Glo®) to quantify the number of viable cells in culture by measuring ATP levels, which is an indicator of metabolically active cells.[1][11] In EGFR-dependent cancer cell lines, such as A431 (overexpresses wild-type EGFR) or HCC827 (harbors an activating EGFR mutation), effective inhibition of the EGFR pathway leads to cell cycle arrest and/or apoptosis, resulting in a decrease in ATP and a reduced luminescent signal.[1][3][11]

Experimental Protocol: Cell Proliferation Assay

Materials:

  • EGFR-dependent human cancer cell line (e.g., A431, HCC827, or H1975 for mutant EGFR).

  • Appropriate cell culture medium (e.g., DMEM for A431) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

  • This compound (Test Compound).

  • Gefitinib or Erlotinib (Positive Control Inhibitor).

  • DMSO (Vehicle Control).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega or similar).

  • Sterile, clear-bottom, white-walled 96-well or 384-well plates.

  • Humidified incubator at 37°C with 5% CO2.

  • Luminescence plate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 384-well plate at a density of 1,000-2,500 cells per well in a volume of 40 µL.[11]

    • Incubate the plate for 4-24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound and control inhibitor in culture medium.

    • Add a small volume (e.g., 0.1-1 µL) of the diluted compounds to the corresponding wells. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.25%).[11]

  • Incubation:

    • Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.[11]

  • Cell Viability Measurement (as per CellTiter-Glo® protocol):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (media only control).

  • Normalize the data by setting the vehicle control (DMSO) as 100% viability and a "no cells" or high concentration of a cytotoxic agent control as 0% viability.

  • Plot the percent viability against the logarithm of the inhibitor concentration.

  • Fit the data using a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Cell_Assay_Workflow Start Start Seed_Cells 1. Seed EGFR-dependent cells in 384-well plate Start->Seed_Cells Incubate_Attach 2. Incubate (4-24h) to allow cell attachment Seed_Cells->Incubate_Attach Add_Compound 3. Add serial dilutions of Thiazolopyrimidine compound Incubate_Attach->Add_Compound Incubate_Treatment 4. Incubate for 72h Add_Compound->Incubate_Treatment Add_CTG 5. Add CellTiter-Glo® Reagent Incubate_Treatment->Add_CTG Measure_Luminescence 6. Measure Luminescence Add_CTG->Measure_Luminescence Analyze_Data 7. Analyze Data and Calculate IC50/GI50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the cell-based EGFR inhibition assay.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of these assays, it is imperative to include proper controls in every experiment:

  • Positive Control Inhibitor: A known EGFR inhibitor (e.g., Erlotinib, Gefitinib) should be run in parallel to confirm that the assay system can detect inhibition. The resulting IC50 value should be consistent with historical data and literature values.

  • Negative/Vehicle Control (DMSO): This control represents 100% enzyme activity or 100% cell viability and is used for data normalization.

  • No Enzyme/No Cell Control: This control measures the background signal of the assay reagents and is subtracted from all other measurements.

  • Z'-factor Calculation: For high-throughput screening, calculating the Z'-factor using positive and negative controls provides a statistical measure of the assay's quality and suitability for screening.

By consistently including these controls, the protocols become self-validating, ensuring that any observed inhibitory activity from the test compound is a true effect and not an artifact of the assay system.

Conclusion

The thiazolo[4,5-d]pyrimidine scaffold represents a promising starting point for the development of novel EGFR tyrosine kinase inhibitors.[4][8] The protocols detailed in this application note provide a robust framework for the initial characterization of compounds such as this compound. By employing both biochemical and cell-based assays, researchers can effectively determine a compound's direct potency against the EGFR kinase and its efficacy in a cellular context. This dual approach is fundamental in the early stages of drug discovery and is critical for advancing promising candidates toward further preclinical development.

References

Protocol for evaluating the antiproliferative effects on human tumor cell lines.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cornerstone of Cancer Drug Discovery

In the quest for novel cancer therapeutics, the ability to accurately and reproducibly measure the antiproliferative effects of new chemical entities is paramount. Cell-based proliferation and cytotoxicity assays serve as the foundational screening method in preclinical drug discovery, providing critical insights into a compound's potential efficacy.[1][2][3] These assays are instrumental in determining a compound's potency, selectivity, and mechanism of action, thereby guiding the lengthy and complex process of drug development.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for evaluating the antiproliferative effects of compounds on human tumor cell lines.

The choice of assay is a critical decision that can significantly impact the interpretation of results.[3] Factors to consider include the specific research question, the characteristics of the test compound, and the available laboratory equipment. This guide will focus on three widely adopted and robust methods: the MTT, Sulforhodamine B (SRB), and CellTiter-Glo® Luminescent Cell Viability assays. Each method offers distinct advantages and is suited for different applications, from high-throughput screening to detailed mechanistic studies.[2][4][5]

PART 1: Assay Selection and Principles

A thorough understanding of the underlying principles of each assay is crucial for proper experimental design and data interpretation. The choice of assay should align with the anticipated mechanism of action of the test compound and the metabolic characteristics of the chosen cell lines.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[6][7] The core principle lies in the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[4][6][8] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[8]

  • Causality: This assay is particularly sensitive to compounds that affect mitochondrial function. A decrease in the purple color can indicate either cell death or a reduction in metabolic activity, which may not always correlate directly with a loss of cell viability. This is a critical consideration when interpreting results.

Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein

The Sulforhodamine B (SRB) assay is a colorimetric method that estimates cell number by quantifying the total cellular protein content.[5][9][10] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under mildly acidic conditions.[5][11] The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of cells in the well.[5]

  • Causality: Unlike the MTT assay, the SRB assay is independent of cellular metabolic activity. This makes it a more direct measure of cell number and less susceptible to interference from compounds that may alter mitochondrial function without causing cell death. The assay begins with fixing the cells, which provides a stable endpoint that can be read at a later time.[9]

CellTiter-Glo® Luminescent Cell Viability Assay: ATP as a Biomarker of Viability

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, a key indicator of metabolically active cells.[12][13][14][15] The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the ATP concentration and, consequently, the number of viable cells.[15]

  • Causality: ATP is a critical molecule for cellular energy and is rapidly depleted upon cell death. This makes ATP a highly sensitive marker of cell viability. The "add-mix-measure" format of this assay is simple and amenable to high-throughput screening (HTS).[12][13] The stable "glow-type" luminescent signal provides flexibility in measurement timing.[12][15]

PART 2: Core Protocols and Methodologies

Adherence to well-defined and validated protocols is essential for generating reproducible and reliable data. The following sections provide step-by-step methodologies for the MTT, SRB, and CellTiter-Glo® assays.

General Cell Culture and Seeding

The foundation of any successful cell-based assay is healthy and consistently maintained cell cultures.

  • Cell Line Selection and Maintenance: Choose cell lines appropriate for the cancer type under investigation. The NCI-60 panel of human tumor cell lines is a widely used resource for anticancer drug screening.[16][17][18] Maintain cells in the recommended culture medium and supplements, and ensure they are in the logarithmic growth phase for experiments.[19] Regularly check for and test for mycoplasma contamination.

  • Optimizing Seeding Density: The optimal cell seeding density is crucial for a robust assay window.[19] A cell titration experiment should be performed for each cell line to determine the density that allows for logarithmic growth throughout the duration of the experiment and produces a signal within the linear range of the chosen assay.[20][21]

Table 1: Recommended Seeding Densities for Common Cancer Cell Lines (96-well plate)

Cell LineCancer TypeRecommended Seeding Density (cells/well)
A549Lung Carcinoma5,000 - 10,000
MCF-7Breast Adenocarcinoma5,000 - 15,000
HeLaCervical Adenocarcinoma3,000 - 8,000
HCT116Colorectal Carcinoma5,000 - 10,000
PC-3Prostate Adenocarcinoma7,000 - 15,000

Note: These are starting recommendations and should be optimized for your specific experimental conditions.

Experimental Workflow Diagram

The general workflow for evaluating antiproliferative agents is a multi-step process that requires careful planning and execution.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_incubation Phase 3: Incubation cluster_assay Phase 4: Assay & Readout cluster_analysis Phase 5: Data Analysis cell_culture Cell Culture & Maintenance seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate treat_cells Add Compounds to Cells seed_plate->treat_cells prepare_compounds Prepare Compound Dilutions prepare_compounds->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add Assay Reagent (MTT, SRB, or CellTiter-Glo) incubate->add_reagent read_plate Read Plate (Absorbance or Luminescence) add_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General experimental workflow for antiproliferative assays.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.[8] Include vehicle control wells (medium with the same concentration of the solvent used for the compound, e.g., DMSO) and no-treatment control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][21]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[4][8][21]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][8] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Detailed Protocol: SRB Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[9]

  • Washing: Discard the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye.[9] Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

  • Washing: After staining, quickly wash the plates five times with 1% acetic acid to remove unbound dye.[9]

  • Solubilization: Air-dry the plates. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]

  • Absorbance Measurement: Read the absorbance at 515 nm on a microplate reader.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.[22]

  • Plate Equilibration: After the incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Reagent Preparation: Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

PART 3: Data Analysis and Interpretation

Calculating Percentage Viability

First, subtract the average absorbance/luminescence of the blank wells (medium only) from all other wells. Then, calculate the percentage of cell viability for each concentration of the test compound using the following formula:[8]

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Determining the IC50 Value

The IC50 is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[23]

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.[23]

  • Non-linear Regression: Use a software package such as GraphPad Prism or an Excel add-in to fit the data to a sigmoidal dose-response (variable slope) curve.[23][24]

  • IC50 Calculation: The software will calculate the IC50 value, which is the concentration at which the curve passes through the 50% viability mark.[23]

G cluster_0 Data Normalization cluster_1 Curve Fitting cluster_2 Parameter Extraction A Raw Absorbance/Luminescence Data B Subtract Blank A->B C Calculate % Viability vs. Control B->C D Plot % Viability vs. log[Concentration] C->D E Non-linear Regression (Sigmoidal Curve) D->E F Determine IC50 Value E->F

Caption: Data analysis workflow for IC50 determination.

PART 4: Troubleshooting and Best Practices

Ensuring the integrity and reproducibility of your data requires attention to detail and proactive troubleshooting.

Common Issues and Solutions

Table 2: Troubleshooting Guide for Antiproliferative Assays

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Uneven cell seeding; Pipetting errors; "Edge effect" in 96-well plates.[25]Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly. Fill perimeter wells with sterile PBS or medium and exclude them from analysis.[20][25]
Low Signal or Absorbance Insufficient cell number; Low metabolic activity of cells.[20]Optimize cell seeding density through a titration experiment. Ensure cells are in the logarithmic growth phase.[20]
High Background Signal Microbial contamination; Phenol red interference (MTT assay); Serum interference.[20]Visually inspect plates for contamination. Use phenol red-free medium for the assay.[20] Consider using serum-free medium during the assay incubation.[4][20]
Compound Interference Compound is colored or fluorescent; Compound precipitates in media.[25]Run a control plate with the compound in cell-free medium to check for interference. Check the solubility of the compound in the culture medium.[20]
Self-Validating Systems: Key Quality Controls
  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to validate assay performance.

  • Vehicle Control: Essential for assessing the effect of the compound's solvent on cell viability. The final concentration of solvents like DMSO should typically be kept below 0.5%.[20]

  • Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Conclusion

The evaluation of antiproliferative effects on human tumor cell lines is a critical and multifaceted process in cancer drug discovery. A thoughtful selection of the appropriate assay, meticulous execution of protocols, and rigorous data analysis are all essential for generating high-quality, reproducible data. By understanding the underlying principles of each method and implementing the best practices and quality control measures outlined in this guide, researchers can confidently assess the antiproliferative potential of novel compounds and contribute to the advancement of cancer therapeutics.

References

Application Notes and Protocols for Anti-HIV Drug Screening using 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazolopyrimidines in HIV Treatment

The global fight against Human Immunodeficiency Virus (HIV) necessitates the continuous discovery of novel antiretroviral agents that can overcome the challenges of drug resistance and long-term toxicity. The thiazolopyrimidine scaffold has emerged as a promising heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antiviral properties.[1][2] Specifically, compounds based on the thiazolo[4,5-d]pyrimidine core have been investigated for their potential to inhibit HIV replication.[3][4] This document provides a comprehensive guide for researchers on the utilization of a representative member of this class, 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, and its analogs in anti-HIV drug screening campaigns.

These application notes are designed to provide both the conceptual framework and detailed, actionable protocols for the preliminary assessment of the anti-HIV efficacy of this compound series. The methodologies outlined herein cover essential in vitro assays to determine cytotoxicity, viral replication inhibition, and potential enzymatic targets.

Scientific Rationale: Why Screen Thiazolopyrimidines for Anti-HIV Activity?

The rationale for screening this compound and its derivatives is grounded in the established anti-HIV activity of the broader pyrimidine and thiazole-containing chemical classes. Many existing antiretroviral drugs are nucleoside or non-nucleoside analogs that target the viral enzyme, reverse transcriptase (RT). The thiazolopyrimidine scaffold can be considered a bioisostere of purine bases, suggesting a potential interaction with viral enzymes that process nucleic acids. Indeed, various thiazolo[3,2-a]pyrimidine derivatives have been identified as inhibitors of HIV-1 reverse transcriptase, specifically targeting the RNase H activity of the enzyme.[5] The screening of novel thiazolopyrimidine-based compounds is therefore a rational approach to discovering new antiretroviral agents, potentially with novel mechanisms of action or improved resistance profiles.

Experimental Design: A Tiered Approach to Screening

A systematic and tiered approach is recommended for the evaluation of this compound and its analogs. This ensures a cost-effective and efficient screening cascade, starting with broad cellular-level assessments and progressing to more specific mechanistic studies for promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Preliminary Mechanism of Action cluster_2 Tier 3: Lead Optimization A Cytotoxicity Assay (MTT Assay) Determine CC50 B Cell-Based Antiviral Assay (p24 Antigen ELISA or Reporter Gene Assay) Determine EC50 A->B Select non-toxic concentrations C Confirmation of Antiviral Activity in different cell lines (e.g., PMBCs) B->C Confirmed Hits (High Selectivity Index) D Enzymatic Assays (e.g., HIV-1 Reverse Transcriptase Inhibition Assay) Determine IC50 C->D E Structure-Activity Relationship (SAR) Studies C->E D->E F Resistance Profiling E->F

Caption: A tiered workflow for anti-HIV drug screening of thiazolopyrimidine compounds.

PART 1: Cytotoxicity Assessment

Prior to evaluating the antiviral efficacy of any compound, it is crucial to determine its inherent toxicity to the host cells used in the antiviral assays. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply a consequence of cell death. The MTT assay is a widely used colorimetric method for assessing cell viability.

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound in a human T-lymphocyte cell line (e.g., MT-4).

Materials:

  • MT-4 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

  • This compound (or analog) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium per well.

  • Prepare serial dilutions of the test compound in culture medium.

  • Add 100 µL of the diluted compound to the appropriate wells. Include wells with cells and medium only as a negative control (100% viability).

  • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, corresponding to the duration of the antiviral assay.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value from the dose-response curve.

PART 2: In Vitro Anti-HIV Efficacy

Once the non-toxic concentration range of the test compound is established, its ability to inhibit HIV replication in a cell-based model can be assessed. The p24 antigen capture ELISA is a robust and widely accepted method for quantifying HIV replication.

Protocol 2: HIV-1 p24 Antigen Capture ELISA

Objective: To determine the 50% effective concentration (EC50) of the test compound against HIV-1 replication in MT-4 cells.

Materials:

  • MT-4 cells

  • HIV-1 virus stock (e.g., IIIB or NL4-3 strain)

  • Complete culture medium

  • Test compound dilutions (at non-toxic concentrations)

  • Commercial HIV-1 p24 Antigen ELISA kit

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed MT-4 cells in a 96-well plate as described in the cytotoxicity protocol.

  • Add serial dilutions of the test compound to the wells.

  • Infect the cells with a pre-titered amount of HIV-1 stock. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, carefully collect the culture supernatant.

  • Quantify the p24 antigen concentration in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of viral inhibition for each compound concentration relative to the virus control.

  • Determine the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Data Presentation: Efficacy and Cytotoxicity of Thiazolopyrimidine Analogs

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Data to be determinedData to be determinedData to be determined
Analog A5.2>100>19.2
Analog B12.5>100>8
Nevirapine (Control)0.04>200>5000

Note: Data for analogs are representative and compiled from literature on similar thiazolopyrimidine scaffolds. The selectivity index is a critical parameter for identifying promising drug candidates.

PART 3: Elucidating the Mechanism of Action

For compounds that demonstrate potent and selective anti-HIV activity in cell-based assays, the next step is to investigate their mechanism of action. As many pyrimidine analogs inhibit HIV reverse transcriptase, an enzymatic assay targeting this enzyme is a logical starting point.

Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against the enzymatic activity of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compound dilutions

  • Reaction buffer containing a template-primer (e.g., poly(rA)-oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or biotin-dUTP)

  • Commercial colorimetric or chemiluminescent RT assay kit

  • Microplate reader

Procedure:

  • In a reaction tube or well of a microtiter plate, pre-incubate the HIV-1 RT enzyme with various concentrations of the test compound.

  • Initiate the reverse transcription reaction by adding the reaction buffer containing the template-primer and dNTPs.

  • Incubate the reaction mixture to allow for DNA synthesis.

  • Quantify the amount of newly synthesized DNA using a method compatible with the labeled dNTP (e.g., ELISA-based detection of DIG or biotin).

  • Calculate the percentage of RT inhibition for each compound concentration relative to the enzyme control (no compound).

  • Determine the IC50 value, which is the concentration of the compound that inhibits RT activity by 50%.

G cluster_0 HIV Life Cycle & Potential Inhibition A HIV Virion B Binding & Fusion A->B C Reverse Transcription (RNA -> DNA) B->C D Integration C->D E Transcription & Translation D->E F Assembly & Budding E->F F->A New Virions Inhibitor 5-Aminothiazolo[4,5-d]pyrimidine- 2,7(3H,6H)-dione Inhibitor->C Potential Target: Reverse Transcriptase

References

Application Notes and Protocols for High-Throughput Screening of Thiazolo[4,5-d]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazolo[4,5-d]pyrimidines and the Imperative for High-Throughput Screening

The thiazolo[4,5-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The versatility of this scaffold, allowing for diverse substitutions, has led to the generation of large chemical libraries.[4][5] High-throughput screening (HTS) is an indispensable tool for rapidly interrogating these extensive libraries to identify "hit" compounds that modulate specific biological targets, thereby accelerating the drug discovery process.[6][7][8]

This guide provides a comprehensive overview of robust HTS methodologies tailored for the efficient screening of thiazolo[4,5-d]pyrimidine libraries. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for both biochemical and cell-based assays, and discuss critical data analysis and hit validation strategies. Our focus is on providing practical, field-proven insights to empower researchers in their quest for novel therapeutics.

Strategic Assay Selection: A Dichotomy of Approaches

The initial and most critical decision in an HTS campaign is the choice between a biochemical (target-based) and a cell-based (phenotypic) screening approach.[9][10][11] Each offers distinct advantages and limitations, and the optimal choice is contingent on the specific research question and the known (or unknown) mechanism of action of the thiazolo[4,5-d]pyrimidine library.

  • Biochemical Assays: These cell-free systems are ideal when a specific molecular target, such as an enzyme or receptor, has been identified.[12] They offer a controlled environment to study direct compound-target interactions, providing quantitative data on potency and mechanism.[12]

  • Cell-Based Assays: When the molecular target is unknown or when assessing the broader physiological effects of a compound is paramount, cell-based assays are the preferred method.[7][13] They provide a more biologically relevant context, offering insights into cell permeability, cytotoxicity, and effects on cellular pathways.[13]

The following workflow illustrates the decision-making process and subsequent steps in a typical HTS campaign.

HTS_Workflow cluster_0 Phase 1: Assay Development & Primary Screen cluster_1 Phase 2: Hit Confirmation & Validation Start Define Biological Question & Target Hypothesis Assay_Choice Biochemical vs. Cell-Based Assay Selection Start->Assay_Choice Biochem Biochemical Assay Development (e.g., TR-FRET, AlphaScreen) Assay_Choice->Biochem Target Known Cell Cell-Based Assay Development (e.g., Cell Viability, Reporter Gene) Assay_Choice->Cell Target Unknown or Phenotypic Effect Desired Optimization Assay Optimization & Validation (Z'-factor > 0.5) Biochem->Optimization Cell->Optimization Primary_Screen Primary HTS of Thiazolo[4,5-d]pyrimidine Library Optimization->Primary_Screen Hit_ID Hit Identification & Prioritization Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Secondary_Assay Orthogonal Secondary Assays Dose_Response->Secondary_Assay SAR Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR Lead_Op Lead Optimization SAR->Lead_Op

Caption: High-Throughput Screening Workflow.

Biochemical Screening Assays: Interrogating Direct Target Engagement

For thiazolo[4,5-d]pyrimidine libraries, which are often designed as kinase inhibitors or to target other enzymes, several fluorescence and luminescence-based biochemical assays are highly suitable.[14][15][16]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET is a robust, homogeneous assay format ideal for HTS, particularly for kinase and protein-protein interaction (PPI) assays.[17][18][19] It minimizes background fluorescence by introducing a time delay between excitation and emission detection.[19]

Principle of TR-FRET Kinase Assay:

TR_FRET_Kinase cluster_0 No Inhibition cluster_1 Inhibition Kinase_A Kinase PhosphoSubstrate_A Phosphorylated Substrate-Biotin Kinase_A->PhosphoSubstrate_A Phosphorylation Substrate_A Biotinylated Substrate Substrate_A->PhosphoSubstrate_A Phosphorylation ATP_A ATP ATP_A->PhosphoSubstrate_A Phosphorylation Streptavidin_Eu Streptavidin-Eu³⁺ (Donor) PhosphoSubstrate_A->Streptavidin_Eu Binds Anti_Phospho_Ab Anti-Phospho-Ab-APC (Acceptor) PhosphoSubstrate_A->Anti_Phospho_Ab Binds Streptavidin_Eu->Anti_Phospho_Ab Proximity (<10nm) Energy Transfer FRET_Signal TR-FRET Signal Anti_Phospho_Ab->FRET_Signal Kinase_B Kinase No_FRET No TR-FRET Signal Kinase_B->No_FRET Substrate_B Biotinylated Substrate Substrate_B->No_FRET ATP_B ATP ATP_B->No_FRET Inhibitor Thiazolo[4,5-d]pyrimidine Inhibitor Inhibitor->Kinase_B Binds & Inhibits FRET_Apoptosis cluster_0 Healthy Cell cluster_1 Apoptotic Cell CFP_A CFP Linker_A Caspase-3 Cleavage Site CFP_A->Linker_A YFP_A YFP FRET FRET Occurs CFP_A->FRET Linker_A->YFP_A Emission_A YFP Emission (535nm) YFP_A->Emission_A Excitation_A Excitation (430nm) Excitation_A->CFP_A FRET->YFP_A Compound Thiazolo[4,5-d]pyrimidine Caspase3 Activated Caspase-3 Compound->Caspase3 Caspase3->Linker_A Cleavage CFP_B CFP Emission_B CFP Emission (486nm) CFP_B->Emission_B YFP_B YFP Excitation_B Excitation (430nm) Excitation_B->CFP_B NoFRET FRET Disrupted

References

Application Note: Comprehensive Purity Assessment of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical methods for assessing the purity of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, a key heterocyclic compound with significant potential in medicinal chemistry.[1][2] Due to the critical impact of purity on pharmacological activity and safety, robust and reliable analytical methods are paramount. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Introduction: The Importance of Purity

This compound is a purine analog belonging to the thiazolo[4,5-d]pyrimidine class of compounds.[2] This scaffold is of significant interest in drug discovery, with derivatives exhibiting a range of biological activities, including anticancer and kinase inhibition properties.[2][3] The purity of the active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its efficacy and safety. Impurities, even in trace amounts, can lead to altered pharmacological effects, increased toxicity, or reduced stability.

This guide provides a multi-faceted approach to purity assessment, ensuring the identification and quantification of the main compound as well as potential process-related impurities and degradation products.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular FormulaC₅H₄N₄O₂SInferred from structure
Molecular Weight196.18 g/mol Inferred from structure
AppearanceOff-white to pale yellow solidTypical for this class
SolubilitySparingly soluble in water, soluble in DMSOTypical for this class

Chromatographic Methods for Purity Determination

Chromatographic techniques are central to purity assessment, offering high-resolution separation of the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its precision, robustness, and ability to quantify impurities.

Rationale for Method Design: A reversed-phase HPLC method is proposed, as it is well-suited for separating polar to moderately nonpolar compounds like the target molecule. A C18 column is a versatile and common choice for initial method development. The mobile phase composition is selected to provide good retention and peak shape. UV detection is chosen based on the chromophoric nature of the heterocyclic ring system.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare Sample Solution (e.g., 1 mg/mL in DMSO/Water) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare Mobile Phases (A: 0.1% TFA in Water, B: Acetonitrile) MobilePhasePrep->Injection Separation Isocratic or Gradient Elution on C18 Column Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: HPLC workflow for purity assessment.

Detailed Protocol:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for heterocyclic compounds.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesA gradient is recommended to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic and heterocyclic compounds. A UV scan is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Sample Preparation 1 mg/mL in a 1:1 mixture of DMSO and waterThe use of a strong solvent like DMSO is necessary for initial dissolution, followed by dilution with water to ensure compatibility with the mobile phase.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for impurity identification by providing molecular weight information.

Rationale for Method Design: The HPLC method described above can be directly coupled to a mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds.

Experimental Workflow:

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis LC_Separation HPLC Separation (as per HPLC protocol) Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Mass_Analysis Impurity_ID Identify Impurities by Molecular Weight Mass_Analysis->Impurity_ID

Caption: LC-MS workflow for impurity identification.

Detailed Protocol:

ParameterRecommended ConditionRationale
LC System Same as HPLC protocolEnsures direct method transfer.
Ionization Source Electrospray Ionization (ESI)Suitable for polar molecules.
Polarity Positive and NegativeRun in both modes to ensure detection of all possible ions.
Mass Range 100-1000 m/zCovers the expected molecular weight of the compound and potential dimers or adducts.
Capillary Voltage 3.5 kVA typical starting voltage for ESI.
Drying Gas Flow 10 L/minTo desolvate the ions.
Drying Gas Temp 350 °CTo aid in desolvation.

Spectroscopic Methods for Structural Confirmation and Purity

Spectroscopic methods provide information about the chemical structure of the compound and can be used to identify and quantify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for structural elucidation and can also be used for quantitative purity assessment (qNMR).

Rationale for Method Design: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton. The presence of unexpected signals can indicate impurities. For quantitative analysis, a certified internal standard is used.

Detailed Protocol:

ParameterRecommended ConditionRationale
Solvent DMSO-d₆The compound is expected to be soluble in DMSO, and the residual solvent peak does not interfere with key signals.
Spectrometer 400 MHz or higherHigher field strength provides better resolution of signals.
¹H NMR Parameters
Pulse ProgramStandard zg30A standard 30-degree pulse is used for quantitative accuracy.
Relaxation Delay (d1)30 sA long relaxation delay is crucial for accurate quantification.
Number of Scans16 or moreTo improve the signal-to-noise ratio.
Internal Standard (for qNMR) Maleic acid or Dimethyl sulfoneA certified standard with a known purity and a singlet peak in a clear region of the spectrum.

Thermal Analysis

Thermal analysis techniques can provide information on purity, polymorphism, and solvation state.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp melting peak is indicative of high purity.

Detailed Protocol:

ParameterRecommended ConditionRationale
Sample Pan Aluminum, hermetically sealedTo prevent sublimation.
Sample Weight 2-5 mgA small sample size ensures good thermal contact.
Heating Rate 10 °C/minA standard heating rate for purity analysis.
Atmosphere Nitrogen, 50 mL/minAn inert atmosphere prevents oxidative degradation.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is useful for determining the presence of residual solvents or water.

Detailed Protocol:

ParameterRecommended ConditionRationale
Sample Pan Platinum or ceramicInert at high temperatures.
Sample Weight 5-10 mgA larger sample size than DSC is typically used.
Heating Rate 10 °C/minA standard heating rate.
Atmosphere Nitrogen, 50 mL/minAn inert atmosphere.

Potential Impurities

Based on common synthetic routes for thiazolo[4,5-d]pyrimidines, potential impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Incompletely reacted intermediates.

  • By-products: Products from side reactions.

  • Degradation products: Formed upon exposure to light, heat, or humidity.

Conclusion

A comprehensive purity assessment of this compound requires an orthogonal approach, employing a combination of chromatographic, spectroscopic, and thermal analysis techniques. The protocols outlined in this application note provide a robust starting point for researchers and drug development professionals to ensure the quality and consistency of this important chemical entity. Method validation should be performed in accordance with relevant regulatory guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Thiazolo[4,5-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiazolo[4,5-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic process. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you troubleshoot common issues and optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the thiazolo[4,5-d]pyrimidine core?

A1: The selection of starting materials is crucial and often dictates the overall synthetic strategy. Two of the most prevalent precursors are:

  • 4-Amino-2-substituted-thiazole-5-carboxamides or -carbonitriles: These are versatile starting points where the thiazole ring is pre-formed. The subsequent reaction involves the construction of the pyrimidine ring. For instance, 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides can be prepared in a one-pot reaction from sulfur, 2-cyanoacetamide, and an appropriate isothiocyanate.[1]

  • Substituted 4,5-diaminopyrimidines or their synthetic equivalents: In this approach, the pyrimidine core is the starting scaffold, and the thiazole ring is subsequently annulated. For example, 4-amino-5-bromo-2-chloro-6-methylpyrimidine can be reacted with carbon disulfide to form the thiazole ring.[2]

Q2: I am struggling with the Thorpe-Ziegler reaction for the synthesis of a key thiazole intermediate. What are the common pitfalls?

A2: The Thorpe-Ziegler reaction is a powerful tool for constructing five-membered rings, but it can be challenging. A common issue is the difficulty in introducing a free amide at the 5-position of the thiazole.[3][4] To circumvent this, consider using a protecting group strategy. For instance, a 2,4-dimethoxybenzyl group can be used to protect the amide nitrogen, which can be cleaved later in the synthetic sequence.[4][5]

Q3: What are the typical reaction conditions for the cyclization step to form the pyrimidine ring?

A3: The conditions for pyrimidine ring formation vary depending on the specific precursors. A widely used method involves the reaction of a 4-amino-thiazole-5-carboxamide with a reagent that provides the final carbon atom of the pyrimidine ring. For example, heating the thiazole-5-carboxamide with trifluoroacetic anhydride can lead to the formation of the pyrimidine ring, yielding the desired thiazolo[4,5-d]pyrimidine core.[1] In other cases, a cyclization reaction can be achieved by reacting a thiazolo-aminoamide with acetic anhydride.[4]

Q4: Are there any recommended catalysts for optimizing the synthesis of thiazolo[4,5-d]pyrimidines?

A4: Yes, catalysis can significantly improve reaction efficiency. For instance, iodine has been successfully used as a catalyst in the reaction of thiazole precursors with aldehydes to synthesize thiazolo-pyrimidinone derivatives.[3][4][5] For Suzuki coupling reactions to introduce substituents at the 5-position, a tetrakis(triphenylphosphine)palladium(0) catalyst is commonly employed.[6]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of thiazolo[4,5-d]pyrimidines and provides actionable solutions.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials. - Increase reaction time: Some reactions may require extended periods to reach completion.[7] - Increase temperature: Carefully increase the reaction temperature in increments. Note that some reactions require heating to proceed efficiently, for example, up to 80°C for the conversion of an open-chain intermediate to the final thiazolopyrimidine.[8]
Poor Reagent Quality - Verify reagent purity: Use freshly opened or purified reagents. Moisture-sensitive reagents should be handled under an inert atmosphere. - Check catalyst activity: If using a catalyst, ensure it is active. For example, palladium catalysts can be sensitive to air and moisture.
Incorrect Stoichiometry - Accurately measure reagents: Double-check the molar ratios of your reactants, especially when using bases or catalysts.
Side Reactions - Lower reaction temperature: High temperatures can sometimes lead to decomposition or the formation of unwanted byproducts. - Optimize solvent: The choice of solvent can significantly impact the reaction outcome. Experiment with different solvents of varying polarity. For instance, solvents like DCE, THF, DMF, and methanol have been shown to give good yields in certain thiazolopyrimidine syntheses.[8]
Problem 2: Formation of Multiple Products/Impurities
Potential Cause Troubleshooting Steps
Lack of Regioselectivity - Use protecting groups: To direct the reaction to a specific site, consider using appropriate protecting groups for other reactive functional groups.
Over-alkylation/Substitution - Control stoichiometry: Carefully control the amount of alkylating or substituting agent used. - Lower the temperature: Perform the reaction at a lower temperature to reduce the rate of competing reactions.
Hydrolysis of Intermediates - Ensure anhydrous conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) if your reactants or intermediates are sensitive to moisture.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Poor Solubility of Product - Recrystallization: If the product is a solid, try recrystallization from a suitable solvent or solvent mixture. Glacial acetic acid and butan-1-ol have been used for recrystallizing thiazolo[4,5-d]pyrimidine derivatives.[1] - Column Chromatography: For soluble compounds, flash column chromatography is a standard purification technique. A common eluent system is a mixture of hexane and ethyl acetate.[9]
Co-elution of Impurities - Optimize chromatography conditions: Try different solvent systems or stationary phases (e.g., silica gel, alumina). - Derivative formation: In some cases, converting the product to a more easily separable derivative, followed by deprotection, can be a viable strategy.
Use of Solid-Phase Synthesis - Simplify purification: Solid-phase synthesis can significantly simplify purification as excess reagents and byproducts are washed away from the resin-bound product.[3][4][9]

Experimental Protocols

Protocol 1: Synthesis of 3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][7]thiazolo[4,5-d]pyrimidin-7(6H)-ones[1]

This protocol describes the formation of the pyrimidine ring from a thiazole-5-carboxamide precursor.

  • Starting Material: 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide.

  • Reagent: Trifluoroacetic anhydride.

  • Procedure: a. Heat a mixture of the thiazole-5-carboxamide and trifluoroacetic anhydride. b. The reaction progress can be monitored by TLC. c. Upon completion, cool the reaction mixture. d. Pour the cooled mixture into ice-water to precipitate the product. e. Filter the solid, wash with water, and dry. f. Recrystallize the crude product from a suitable solvent like glacial acetic acid.

Protocol 2: Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives[9]

This protocol outlines a solid-phase approach for the synthesis of a thiazolo-pyrimidinone library.

  • Resin Preparation: Start with a suitable solid support, such as Merrifield resin.

  • Attachment of First Building Block: Attach the initial thiazole precursor to the resin.

  • Cyclization: Perform the Thorpe-Ziegler and cyclization reactions on the solid support to form the thiazolo[4,5-d]pyrimidin-7(6H)-one structure.

  • Diversification: Introduce diversity by reacting the resin-bound intermediate with various building blocks. For example, a sulfonyl group can be introduced and subsequently displaced with different amines.

  • Cleavage: Cleave the final product from the resin.

  • Purification: Purify the cleaved product using standard techniques like flash column chromatography.

Visualizing the Synthesis and Troubleshooting

General Synthetic Pathway for Thiazolo[4,5-d]pyrimidines

G cluster_0 Route A: Pyrimidine Ring Formation cluster_1 Route B: Thiazole Ring Formation 4-Amino-thiazole-5-carboxamide 4-Amino-thiazole-5-carboxamide Thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine 4-Amino-thiazole-5-carboxamide->Thiazolo[4,5-d]pyrimidine Cyclization (e.g., (CF3CO)2O) 4,5-Diaminopyrimidine 4,5-Diaminopyrimidine 4,5-Diaminopyrimidine->Thiazolo[4,5-d]pyrimidine Annulation (e.g., CS2) Starting Materials Starting Materials Starting Materials->4-Amino-thiazole-5-carboxamide Starting Materials->4,5-Diaminopyrimidine

Caption: Common synthetic routes to the thiazolo[4,5-d]pyrimidine core.

Troubleshooting Workflow for Low Product Yield

G Low Yield Low Yield Check Reaction Completion Check Reaction Completion Low Yield->Check Reaction Completion Verify Reagent Quality Verify Reagent Quality Low Yield->Verify Reagent Quality Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Increase Time/Temp Increase Time/Temp Check Reaction Completion->Increase Time/Temp Incomplete Use Fresh Reagents Use Fresh Reagents Verify Reagent Quality->Use Fresh Reagents Poor Quality Vary Solvent/Catalyst Vary Solvent/Catalyst Optimize Conditions->Vary Solvent/Catalyst Suboptimal

Caption: A decision tree for troubleshooting low product yields.

References

Technical Support Center: Synthesis of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione and its derivatives. As Senior Application Scientists, we have compiled this guide to address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide you with the expertise and practical insights needed to improve your reaction yields and obtain high-purity products.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: My overall yield is consistently low. What are the most critical steps affecting the yield?

Low overall yield in a multi-step synthesis can be attributed to several factors. For the synthesis of the this compound core, the two most critical stages are the initial condensation to form the pyrimidine ring and the subsequent Thorpe-Ziegler cyclization to form the fused thiazole ring.

Causality and Solution:

  • Incomplete Initial Condensation: The initial reaction to form the pyrimidine ring, often from a thiourea derivative and a cyanoacetate, is a crucial foundation. Incomplete reaction will carry unreacted starting materials into the next step, complicating purification and reducing overall yield.

    • Optimization: Ensure stoichiometric amounts of high-purity starting materials. The reaction is often base-catalyzed; carefully select the base (e.g., sodium ethoxide, potassium carbonate) and optimize its concentration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are fully consumed.

  • Inefficient Thorpe-Ziegler Cyclization: This intramolecular cyclization is key to forming the thiazole ring. The reaction is highly sensitive to reaction conditions.

    • Optimization: The choice of solvent and base is critical. Polar aprotic solvents like DMF or DMSO are often used. The strength of the base needs to be carefully considered to facilitate the cyclization without promoting side reactions. Explore different bases such as sodium hydride (NaH) or potassium tert-butoxide. Temperature control is also vital; running the reaction at an optimal temperature can significantly improve the yield.

Experimental Protocol: General Optimization of Cyclization

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the aminonitrile precursor in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add the selected base (e.g., NaH, 60% dispersion in mineral oil) portion-wise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to the optimized temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring it into ice-cold water.

  • Workup: Acidify the aqueous solution with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water and a suitable organic solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.

Question 2: I am observing a significant amount of a byproduct that is difficult to separate from my desired product. What could this byproduct be and how can I minimize its formation?

A common challenge in the synthesis of fused heterocyclic systems is the formation of isomeric or dimeric byproducts. In the case of this compound synthesis, a likely byproduct is an uncyclized intermediate or a product of an alternative cyclization pathway.

Causality and Solution:

  • Incomplete Cyclization: The Thorpe-Ziegler reaction may not proceed to completion, leaving the aminonitrile precursor as a major impurity. This can be due to insufficient base, low reaction temperature, or a deactivated substrate.

    • Mitigation: As discussed in the previous point, optimizing the base, temperature, and reaction time is crucial.

  • Side Reactions of the Cyano Group: The cyano group can undergo hydrolysis under certain conditions, especially if the reaction is run for an extended period in the presence of water and a strong base, leading to the formation of a carboxamide byproduct.

    • Mitigation: Use anhydrous solvents and reagents. Keep the reaction time to the minimum required for complete cyclization.

Troubleshooting Workflow

Caption: Logic for identifying and minimizing byproducts.

Question 3: The purification of the final product is challenging due to its low solubility. What are the recommended purification techniques?

The target molecule, this compound, is a polar heterocyclic compound and is often sparingly soluble in common organic solvents, which makes purification by standard column chromatography difficult.

Causality and Solution:

  • High Polarity and Intermolecular Interactions: The presence of multiple heteroatoms and amide-like functional groups leads to strong intermolecular hydrogen bonding, resulting in high melting points and low solubility.

Recommended Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying polar, crystalline compounds.

    • Solvent Selection: The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetic acid, and mixtures with water or alcohols.

  • Trituration: If a suitable recrystallization solvent cannot be found, trituration can be an effective alternative. This involves suspending the crude product in a solvent in which the desired product is insoluble, but the impurities are soluble. The solid product is then collected by filtration.

  • Acid-Base Extraction: The amino group on the thiazole ring can be protonated. Dissolving the crude product in a dilute acidic solution, filtering to remove insoluble impurities, and then neutralizing the filtrate to precipitate the purified product can be a viable strategy.

Data Summary: Solubility Screening for Recrystallization

Solvent/Solvent SystemSolubility at 25 °CSolubility at 100 °CRecrystallization Potential
WaterPoorLowLow
EthanolPoorLowLow
AcetoneInsolubleInsolubleNone
DichloromethaneInsolubleInsolubleNone
Dimethylformamide (DMF)Sparingly SolubleSolubleHigh
Dimethyl Sulfoxide (DMSO)SolubleVery SolubleModerate (difficult to remove)
Acetic AcidSolubleVery SolubleModerate (potential for salt formation)
DMF/Water (e.g., 8:2)LowSolubleHigh

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of the this compound core?

A common and effective route starts with the condensation of a substituted thiourea with an activated methylene compound like ethyl cyanoacetate. The resulting pyrimidine derivative is then cyclized to form the fused thiazole ring.

Q2: Are there any specific safety precautions I should take during this synthesis?

Yes. Many of the reagents used, such as sodium hydride and strong bases, are highly reactive and require careful handling under an inert atmosphere. Solvents like DMF and DMSO have specific handling and disposal requirements. Always consult the Safety Data Sheets (SDS) for all chemicals and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Q3: Can I use microwave-assisted synthesis to improve the reaction time and yield?

Microwave-assisted organic synthesis can be a powerful tool for accelerating reactions and improving yields, particularly for the cyclization step. The focused heating can often reduce reaction times from hours to minutes. However, optimization of the reaction conditions (temperature, time, and power) is necessary for each specific substrate.

Q4: How can I confirm the structure of my final product?

A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR): 1H NMR will show the characteristic peaks for the amino and NH protons, as well as any substituents. 13C NMR will confirm the number of unique carbon atoms and their chemical environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H, C=O, and C=N functional groups present in the molecule.

Troubleshooting low solubility of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Biological Assays

Welcome to the technical support center for 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. As Senior Application Scientists, we understand that realizing the full potential of a promising compound can be hindered by practical challenges like poor aqueous solubility. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to effectively address the solubility issues associated with this compound, ensuring reliable and reproducible results in your biological assays.

Understanding the Molecule: The Root of the Solubility Challenge

This compound possesses a complex heterocyclic structure. Its low solubility in aqueous media primarily stems from a combination of factors inherent to its molecular architecture:

  • Aromaticity and Planarity: The fused ring system is largely planar, which can promote strong intermolecular π-π stacking interactions in the solid state. These interactions require significant energy to overcome during the dissolution process.

  • Hydrogen Bonding: The presence of multiple hydrogen bond donors (amino and amide groups) and acceptors (carbonyl and nitrogen atoms) leads to a highly stable crystal lattice structure.

  • Ionization Potential: The molecule contains both a basic amino group and acidic dione protons. The extent to which these groups are ionized is highly dependent on the pH of the solvent, which in turn dictates the overall charge and solubility of the molecule.

This guide will walk you through a logical progression of techniques, from simple solvent adjustments to more advanced formulation strategies, to effectively counteract these molecular properties and achieve successful solubilization.

Frequently Asked Questions & First-Line Troubleshooting

This section addresses the most common initial hurdles encountered when working with this compound.

Q1: My compound is not dissolving in 100% DMSO. What should I do?

While DMSO is a powerful organic solvent, some highly crystalline compounds can be challenging to dissolve even at high concentrations.

A1: Initial Steps to Enhance Dissolution in DMSO:

  • Gentle Warming: Warm the solution to 37°C in a water bath. This will increase the kinetic energy of the solvent molecules, helping to break down the crystal lattice of the solute. Avoid excessive heat, which could degrade the compound.

  • Vortexing and Sonication: After

Technical Support Center: Advanced Purification of Thiazolo[4,5-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Welcome to the technical support center for the advanced purification of thiazolo[4,5-d]pyrimidine analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of this important class of nitrogen-containing heterocyclic compounds.[1][2] Thiazolo[4,5-d]pyrimidines are key scaffolds in medicinal chemistry, often investigated for their potential as therapeutic agents.[3][4][5] However, their inherent polarity and potential for complex impurity profiles can present significant purification challenges.[6][7]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven strategies to enhance the purity, yield, and efficiency of your purification workflows.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of thiazolo[4,5-d]pyrimidine analogs in a question-and-answer format.

Issue 1: My target compound shows poor retention and co-elutes with the solvent front in Reverse-Phase HPLC.

Q: I'm using a standard C18 column with an acetonitrile/water gradient, but my thiazolo[4,5-d]pyrimidine analog is eluting very early, making separation from polar impurities impossible. What's causing this and how can I fix it?

A: This is a classic challenge with polar molecules like many thiazolo[4,5-d]pyrimidine derivatives.[6] The core issue is a lack of sufficient interaction between your polar analyte and the nonpolar C18 stationary phase. Here’s a systematic approach to troubleshoot and resolve this:

Causality & Strategy:

The fundamental principle of reverse-phase chromatography (RPC) is the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. Highly polar compounds have a strong affinity for the mobile phase and minimal retention on the stationary phase. To increase retention, we must either make the mobile phase more polar or use a stationary phase that can better interact with your polar analyte.

Step-by-Step Solutions:

  • Modify the Mobile Phase:

    • Decrease Organic Modifier: Reduce the initial concentration of acetonitrile or methanol in your gradient. A more aqueous mobile phase will increase the retention of polar compounds.[6]

    • Adjust pH: If your analog has acidic or basic functional groups, adjusting the mobile phase pH to suppress ionization can increase its hydrophobicity and retention.[6] For basic nitrogen heterocycles, adding a small amount of a volatile acid like formic acid or trifluoroacetic acid (TFA) can improve peak shape and retention.

    • Introduce Ion-Pairing Agents: For ionizable compounds, adding an ion-pairing agent (e.g., heptafluorobutyric acid for bases) to the mobile phase can form a neutral complex with your analyte, significantly increasing its retention on a C18 column.

  • Change the Stationary Phase (Column Chemistry):

    • Use a Polar-Embedded or Polar-Endcapped Column: These columns have polar groups integrated into the stationary phase, which enhances their interaction with polar analytes and provides better retention.[6]

    • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for very polar compounds.[6] It utilizes a polar stationary phase (like bare silica, amide, or cyano) with a mobile phase high in organic solvent.[6] Water acts as the strong eluting solvent. This inverts the elution order compared to RPC, retaining polar compounds more strongly.[8]

Workflow Diagram: Optimizing RPC for Polar Analogs

start Poor Retention in RPC mod_mp Modify Mobile Phase start->mod_mp change_sp Change Stationary Phase start->change_sp dec_org Decrease Organic % mod_mp->dec_org adj_ph Adjust pH mod_mp->adj_ph ion_pair Add Ion-Pairing Agent mod_mp->ion_pair polar_col Use Polar-Embedded Column change_sp->polar_col hilic Switch to HILIC change_sp->hilic end Improved Retention & Separation dec_org->end adj_ph->end ion_pair->end polar_col->end hilic->end

Caption: Decision tree for troubleshooting poor retention in RPC.

Issue 2: My purified compound contains persistent, structurally similar impurities.

Q: After flash chromatography, my NMR shows impurities with very similar chemical shifts to my product. A single HPLC peak is observed. How can I separate these co-eluting impurities?

A: This scenario points to the presence of isomers or analogs that are not resolved by a single purification technique. The solution lies in employing orthogonal purification strategies, which use different separation mechanisms.[7][9]

Causality & Strategy:

Co-elution occurs when compounds have very similar physicochemical properties (e.g., polarity) under a specific set of chromatographic conditions. An orthogonal method leverages a different property (e.g., charge, size, chirality) to achieve separation.[10] Combining two orthogonal methods is a powerful strategy for achieving high purity.[7]

Recommended Orthogonal Approaches:

Method 1 (Primary)Orthogonal Method 2 (Secondary)Separation Principle of Method 2Best For Removing...
Normal-Phase Flash Chromatography (Silica)Reverse-Phase Preparative HPLC HydrophobicityNon-polar or less polar impurities.
Reverse-Phase Flash Chromatography (C18)Supercritical Fluid Chromatography (SFC) Polarity & Shape (in a non-aqueous environment)Isomers, chiral compounds.[11]
Achromatic Purification Recrystallization Differential SolubilityImpurities with different solubility profiles.
Any Chromatographic Method Ion-Exchange Chromatography (IEC) Net ChargeImpurities with different acidic/basic properties.[6]

Step-by-Step Protocol: Two-Step Orthogonal Purification

  • Primary Purification: Perform an initial purification using a standard technique like flash chromatography on silica gel.[12][13] This will remove the bulk of dissimilar impurities.

  • Assess Purity: Analyze the fractions containing your product by LC-MS to identify the mass of the co-eluting impurity. This helps confirm if it's an isomer or a different compound altogether.

  • Secondary Orthogonal Purification: Based on the nature of your compound and the likely impurity, select an orthogonal method.

    • For high polarity compounds: A combination of normal-phase and reverse-phase chromatography is often effective.[7]

    • For chiral compounds: Supercritical Fluid Chromatography (SFC) is an excellent choice for separating enantiomers and diastereomers.[11][14][15]

  • Final Purity Analysis: After the second purification step, re-analyze the product by high-resolution LC-MS and NMR to confirm its purity.

Issue 3: No crystals form after attempting recrystallization.

Q: I've dissolved my crude thiazolo[4,5-d]pyrimidine analog in a hot solvent and allowed it to cool, but it remains a solution or has oiled out. What should I do?

A: Failure to crystallize is typically due to either using too much solvent (solution is not supersaturated) or the compound having a low melting point or high affinity for the solvent, causing it to "oil out".[16][17]

Causality & Strategy:

Crystallization relies on creating a supersaturated solution from which the compound of interest selectively precipitates as the solubility decreases upon cooling.[18][19] If the solution is not saturated enough, or if cooling happens too rapidly, crystals will not form.

Troubleshooting Crystallization:

ProblemPossible CauseSolution
No Crystals Form Solution is not supersaturated.Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool slowly again.[16]
Nucleation has not initiated.1. Scratch: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[16][17] 2. Seed: Add a tiny crystal of the pure compound (a "seed crystal") to induce crystallization.[16][17]
Compound "Oils Out" Cooling is too rapid. / Compound is very impure. / Melting point is below the solvent's boiling point.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a miscible "good" solvent (one in which the compound is more soluble) to keep it dissolved longer.[17] 3. Allow the solution to cool much more slowly (e.g., by insulating the flask).

Protocol: Inducing Crystallization

  • Concentrate the Solution: If the solution is too dilute, place it back on a hot plate and gently boil to reduce the solvent volume.

  • Attempt Nucleation:

    • Scratching: Use a clean glass rod to make a small scratch on the inner surface of the flask, just below the liquid level.

    • Seeding: If you have a small amount of the pure solid, add a single speck to the cooled solution.

  • Drastic Cooling: If room temperature cooling fails, place the flask in an ice bath to further decrease solubility.[16]

  • Solvent-Anti-Solvent Method: If single-solvent crystallization fails, dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" solvent (an "anti-solvent" in which it is insoluble but is miscible with the first solvent) dropwise until the solution becomes cloudy, then add a drop of the good solvent to clarify. Let it stand to crystallize.[20]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is Supercritical Fluid Chromatography (SFC) and when should I consider it for my thiazolo[4,5-d]pyrimidine analogs?

A1: Supercritical Fluid Chromatography (SFC) is a powerful purification technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[11][21] It is often considered a form of normal-phase chromatography.[11] You should strongly consider SFC when dealing with:

  • Chiral Separations: SFC is a leading technique for resolving enantiomers and is widely used in the pharmaceutical industry for this purpose.[11][14][22]

  • Thermally Labile Compounds: The low operating temperatures used in SFC make it ideal for compounds that might decompose under the conditions of GC or even prolonged HPLC runs.[11]

  • Polar Molecules: While counterintuitive, modern SFC is excellent for purifying polar compounds when a polar co-solvent (like methanol) is added to the CO₂ mobile phase.[22] This combination allows for the fine-tuning of mobile phase polarity to elute a wide range of analytes.[22][23]

  • "Green" Chemistry Initiatives: SFC significantly reduces the consumption of organic solvents compared to traditional HPLC, making it a more environmentally friendly and cost-effective option, especially at the preparative scale.[14][21]

SFC Workflow Diagram

co2 CO2 Tank pump SFC Pump co2->pump modifier Co-Solvent (e.g., Methanol) modifier->pump injector Autosampler/ Injector pump->injector column Column (Chiral or Achiral) injector->column detector Detector (UV, MS) column->detector bpr Back Pressure Regulator (BPR) detector->bpr collection Fraction Collection bpr->collection

Caption: A simplified schematic of an SFC system.

Q2: How do I choose between normal-phase and reverse-phase chromatography for my initial purification step?

A2: The choice depends primarily on the overall polarity of your crude sample and the impurities present.

  • Normal-Phase Chromatography (NPC): Uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase (like hexane/ethyl acetate).[7] It is generally best for:

    • Separating compounds with low to moderate polarity.

    • Resolving isomers that differ in the spatial arrangement of polar functional groups.

    • When your target compound is significantly less polar than the major impurities.

  • Reverse-Phase Chromatography (RPC): Uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile).[9] It is generally best for:

    • Purifying polar to moderately non-polar compounds.

    • Samples that are soluble in polar solvents. As a rule of thumb, any molecule soluble in methanol or less polar solvents is compatible.[11]

    • Removing very non-polar ("greasy") impurities from a more polar target.

A good practice is to run analytical TLC or HPLC in both modes to quickly assess which technique provides better separation for your specific mixture before committing to a preparative scale run.

Q3: My compound appears to be degrading on the silica gel column. What are my options?

A3: Compound degradation on silica gel is a common problem, especially for acid-sensitive molecules, as silica gel is inherently acidic.[24] Here are several strategies to mitigate this:

  • Deactivate the Silica: You can neutralize the acidic sites on the silica gel by pre-treating the column. This is often done by flushing the packed column with an eluent containing a small amount of a base, such as triethylamine (~0.1-1%), before loading your sample.

  • Use an Alternative Stationary Phase:

    • Alumina: Alumina is available in neutral, basic, and acidic forms. Basic or neutral alumina can be an excellent alternative for compounds that are sensitive to acid.[24]

    • Florisil: This is a magnesium silicate gel that is less acidic than silica and can be effective for certain classes of compounds.[24]

  • Switch to Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography on a C18-functionalized silica support is often much milder and avoids the issue of silica-induced degradation.

  • Minimize Residence Time: If you must use silica, work quickly. Use flash chromatography with optimal flow rates to minimize the time your compound spends in contact with the stationary phase.

References

Technical Support Center: Method Refinement for Consistent Results in Anticancer Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for refining anticancer screening assays to achieve consistent and reliable results. By addressing common challenges in a direct question-and-answer format and providing detailed troubleshooting protocols, we aim to enhance the reproducibility and accuracy of your experimental data.

I. Cell Line Integrity and Culture Conditions

Ensuring the health and consistency of your cell lines is the foundation of any reliable cell-based assay. Variability at this initial stage will inevitably propagate through your entire workflow.

Frequently Asked Questions (FAQs)

Q1: My assay results are inconsistent between experiments. Could my cell line be the problem?

A1: Absolutely. Inconsistent results are often traced back to the cell line itself. Several factors can contribute to this:

  • Cell Line Authentication: It is crucial to ensure your cell line is what you believe it is and free from cross-contamination by other cell lines.[1] Always source cell lines from reputable cell banks (e.g., ATCC, DSMZ) and perform regular authentication using methods like Short Tandem Repeat (STR) profiling.[1]

  • Passage Number: Cancer cell lines can exhibit genetic drift over time with continuous passaging.[1] It is recommended to use cells within a consistent and low passage number range to maintain experimental consistency.[2] Regularly restart your cultures from cryopreserved low-passage stocks.[1]

  • Mycoplasma Contamination: Mycoplasma infection is a common and often undetected issue in cell culture that can significantly alter cellular biology and compromise experimental results.[1] Implement a routine mycoplasma testing schedule for all your cell lines.[3]

Q2: How does serum variability affect my anticancer screening assays?

A2: Fetal Bovine Serum (FBS) is a critical component of cell culture media, providing essential growth factors and nutrients.[4] However, batch-to-batch variation in FBS is a significant source of experimental inconsistency. Different lots of serum can have varying concentrations of growth factors, which can alter cell proliferation rates and sensitivity to anticancer agents.[5] To mitigate this, it is best practice to purchase a large batch of FBS, test it for optimal cell growth and assay performance, and then use this single lot for an entire series of experiments.

Troubleshooting Guide: Cell Health and Culture
Issue Potential Cause Troubleshooting Steps Expected Outcome
High variability in control wells across different plates Inconsistent cell health or passage number.1. Thaw a fresh, low-passage vial of cells.[1] 2. Maintain a strict passaging schedule and do not allow cells to become over-confluent.[6] 3. Monitor cell morphology daily for any changes.[7]Reduced variability in cell growth and assay signal between experiments.
Unexpected changes in cell morphology or growth rate Mycoplasma contamination or serum batch variation.1. Test for mycoplasma using a PCR-based kit.[1] 2. If positive, discard the culture and start with a fresh, uncontaminated stock. 3. Test a new batch of FBS and compare cell growth to the previous batch.[5]Restoration of normal cell morphology and predictable growth patterns.
Protocol: Establishing a Stable Cell Line for Screening

For long-term and large-scale screening projects, creating a stable cell line expressing a target of interest is often necessary.

  • Vector Construction: Create a plasmid vector containing your gene of interest and a selectable marker (e.g., neomycin resistance).[8]

  • Transfection: Introduce the plasmid into your chosen cell line using an optimized transfection method (e.g., lipofection, electroporation).[8]

  • Selection: Culture the transfected cells in a medium containing the appropriate selection agent (e.g., G418 for neomycin resistance).[8][9] This will eliminate cells that did not successfully integrate the plasmid.

  • Single-Cell Cloning: Dilute the resistant cell population to isolate single cells in individual wells of a 96-well plate.[8][9]

  • Expansion and Screening: Expand the resulting colonies and screen for the desired level of gene or protein expression.[8]

  • Cryopreservation: Once a stable and high-expressing clone is identified, expand it and cryopreserve multiple vials at a low passage number.[8]

II. Assay Plate Preparation and Execution

Meticulous plate preparation is critical for minimizing variability, especially in high-throughput screening formats.

Frequently Asked Questions (FAQs)

Q1: I'm observing an "edge effect" in my 96-well plates. What is it and how can I prevent it?

A1: The edge effect is a common phenomenon where wells on the perimeter of a microplate show different results compared to the interior wells.[10][11] This is primarily caused by increased evaporation and temperature gradients in the outer wells.[10] Evaporation can concentrate media components and test compounds, altering their effective concentrations and impacting cell viability.[11][12][13] To mitigate the edge effect:

  • Fill the outer wells with sterile water, PBS, or media without cells to create a humidity barrier.[10][14]

  • Use low-evaporation lids or plate sealers, especially for long incubation periods.[11]

  • Ensure proper humidification in your incubator.[14]

  • Allow plates to equilibrate to room temperature after seeding before moving them to the incubator to ensure even cell settling.[10]

Q2: How do I determine the optimal cell seeding density for my assay?

A2: The optimal cell seeding density is crucial for obtaining a robust assay window.[6] If the density is too low, the signal may be weak; if it's too high, cells can become over-confluent, leading to cell death and confounding results.[6][15] To determine the optimal density:

  • Perform a growth curve experiment by seeding cells at various densities (e.g., 500, 1000, 2000, 5000 cells/well).[16]

  • Measure cell viability (e.g., using an MTT assay) at different time points (e.g., 24, 48, 72 hours).[16]

  • Plot the results to identify a seeding density that provides a linear growth phase for the duration of your planned experiment.[17]

Troubleshooting Guide: Plate-Based Inconsistencies
Issue Potential Cause Troubleshooting Steps Expected Outcome
High variability between replicate wells Inconsistent cell seeding or pipetting errors.1. Ensure the cell suspension is homogenous by gently swirling before and during plating.[14] 2. Use calibrated pipettes and a consistent pipetting technique.[14] 3. Visually inspect wells for air bubbles, which can interfere with optical readings.[14]Reduced coefficient of variation (CV%) between replicate wells.
Lower signal in outer wells compared to inner wells Edge effect due to evaporation.1. Fill peripheral wells with sterile PBS or media.[10][14] 2. Use a plate sealer for incubations longer than 24 hours.[11] 3. Minimize the time plates are outside the incubator.[10]More uniform signal across the entire plate, minimizing spatial bias.

Workflow Diagram: Mitigating Edge Effects

Edge_Effect_Mitigation cluster_prep Plate Preparation cluster_incubation Incubation cluster_assay Assay & Readout Start Start: Prepare Cell Suspension Seed_Plate Seed Cells into Inner 60 Wells Start->Seed_Plate Fill_Outer Fill Outer 36 Wells with Sterile PBS/Media Seed_Plate->Fill_Outer Equilibrate Equilibrate Plate at Room Temperature (15-30 min) Fill_Outer->Equilibrate Seal_Plate Apply Breathable Sealer or Low-Evaporation Lid Equilibrate->Seal_Plate Incubate Incubate (e.g., 37°C, 5% CO2) for Desired Duration Seal_Plate->Incubate Add_Reagents Add Compound/Reagents to Inner Wells Incubate->Add_Reagents Read_Plate Acquire Data (e.g., Plate Reader) Add_Reagents->Read_Plate End End: Analyze Data Read_Plate->End

Caption: Workflow for a 96-well plate assay with integrated steps to mitigate edge effects.

III. Compound Management and Assay-Specific Issues

The accuracy of your results is directly dependent on the integrity of your test compounds and the specificity of your chosen assay.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for a specific compound are fluctuating between experiments. What could be the cause?

A1: Fluctuating IC50 values can often be attributed to compound handling and stability.[2]

  • Compound Stability: Ensure your compound is stored under the recommended conditions (e.g., -20°C or -80°C, protected from light).[2] Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[2]

  • Solvent Effects: The vehicle used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations.[2] Always run a solvent toxicity control to determine the maximum non-toxic concentration for your cell line and keep the final solvent concentration consistent across all wells.[2]

  • Solubility: Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted in the culture medium.[2]

Q2: I'm using an MTT assay and getting inconsistent results. What are some common pitfalls?

A2: While widely used, the MTT assay has several potential sources of error.[14]

  • Incomplete Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance.[14] Ensure you are using an adequate volume of a suitable solubilizing agent (like DMSO) and visually confirm complete dissolution.[14]

  • Compound Interference: Some compounds can directly reduce the MTT reagent or interact with the formazan product, leading to false-positive or false-negative results.[14][18] It is essential to include a control with the compound in cell-free media to check for interference.[14][18]

  • Metabolic Dependence: The MTT assay measures metabolic activity, not directly cell viability.[18] If your compound affects cellular metabolism without killing the cells, the results may be misleading.[19] Consider using an alternative assay that measures a different parameter, such as ATP content (CellTiter-Glo®) or membrane integrity (LDH release assay).[20]

Troubleshooting Guide: Assay-Specific Problems
Issue Potential Cause Troubleshooting Steps Expected Outcome
High background in MTT/MTS assay (cell-free wells) Compound directly reduces tetrazolium salt; contaminated media.1. Run a cell-free control with the compound at all concentrations.[18] 2. If interference is detected, consider washing cells with PBS before adding the MTT reagent or use an alternative assay.[18] 3. Use fresh, sterile media for each experiment.[21]Accurate measurement of cell-mediated reduction, not chemical interference.
Compound appears cytotoxic in one assay (e.g., MTT) but not another (e.g., Trypan Blue) The compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells).1. MTT measures metabolic activity, which decreases with lower cell numbers.[19] 2. Perform a cell count at the beginning and end of the experiment. If the cell number in treated wells is the same as the initial seeding number, the effect is likely cytostatic.[19] 3. Consider a colony formation assay to assess long-term effects on proliferation.[20][22]Clear differentiation between cytostatic and cytotoxic effects of the compound.

Diagram: Troubleshooting Assay Discrepancies

Assay_Troubleshooting cluster_outcomes Potential Causes & Solutions Start Inconsistent Results Observed Check_Compound Step 1: Verify Compound Integrity - Purity, Storage, Solubility - Run Cell-Free Interference Control Start->Check_Compound Check_Cells Step 2: Assess Cell Health - Passage Number - Mycoplasma Test - Seeding Density Start->Check_Cells Check_Protocol Step 3: Review Assay Protocol - Pipetting Technique - Incubation Times - Reagent Preparation Start->Check_Protocol Compound_Issue Cause: Compound Interference Solution: Use Alternative Assay (e.g., LDH, ATP-based) Check_Compound->Compound_Issue Cell_Issue Cause: Inconsistent Cell State Solution: Start New Culture from Low-Passage, Authenticated Stock Check_Cells->Cell_Issue Protocol_Issue Cause: Technical Error Solution: Re-optimize Protocol, Calibrate Pipettes Check_Protocol->Protocol_Issue End Consistent Results Achieved Compound_Issue->End Cell_Issue->End Protocol_Issue->End

Caption: A logical decision tree for troubleshooting inconsistent assay results.

IV. Data Analysis and Quality Control

Frequently Asked Questions (FAQs)

Q1: What are the key quality control metrics I should use for my screening plates?

A1: To ensure the quality and reliability of a high-throughput screening assay, several statistical parameters should be monitored for each plate:

  • Z'-factor: This is a widely used metric that reflects both the signal dynamic range and the data variation.[23][24] A Z'-factor between 0.5 and 1.0 is considered an excellent assay.[24][25] Values below 0.5 may indicate that the assay is not robust enough to reliably distinguish hits from noise.

  • Coefficient of Variation (%CV): This metric measures the variability of your replicate wells (positive and negative controls). A %CV below 20% is generally acceptable for cell-based assays.[25]

Q2: How should I normalize my screening data?

A2: Normalization is crucial for comparing results across different plates and experiments by transforming raw data to a common scale.[26][27] A common method is to normalize the data relative to the on-plate controls:

  • Percent Inhibition/Viability: The activity of each test well is expressed as a percentage relative to the positive (e.g., toxic compound) and negative (e.g., vehicle only) controls on the same plate. This method helps to correct for plate-to-plate variability.[27]

Quality Control Metrics Table
Metric Formula Acceptance Criteria Interpretation
Z'-Factor 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|Z' > 0.5Excellent assay quality with good separation between positive and negative controls.[24][25]
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100%CV < 20%Low variability within replicate wells, indicating high precision.[25]

(SDpos and Meanpos are the standard deviation and mean of the positive control; SDneg and Meanneg are for the negative control)

By systematically addressing these common sources of variability, from cell culture to data analysis, you can significantly enhance the consistency, reliability, and overall quality of your anticancer screening assays.

References

Technical Support Center: Enhancing Bioavailability of Thiazolo[4,5-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the bioavailability of thiazolo[4,5-d]pyrimidine compounds. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies in a user-friendly question-and-answer format. Thiazolo[4,5-d]pyrimidines are a class of heterocyclic compounds, structurally analogous to purines, that have shown significant promise across a spectrum of therapeutic areas, including oncology and inflammatory diseases.[1][2] However, their progression from promising candidates to clinical realities is often hampered by poor aqueous solubility and consequently, low oral bioavailability.[3][4]

This resource is designed to be a practical bench-side companion, moving beyond theoretical knowledge to provide field-proven advice and detailed experimental protocols. Here, we will dissect common experimental hurdles and provide a logical framework for their resolution.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise during the early stages of formulation development for thiazolo[4,5-d]pyrimidine compounds.

Q1: My thiazolo[4,5-d]pyrimidine derivative shows excellent in vitro potency but fails in animal models due to poor exposure. What are the likely initial culprits?

A1: This is a classic and common scenario in drug discovery. The primary suspects for this disconnect between in vitro potency and in vivo efficacy are poor aqueous solubility and/or low membrane permeability. Thiazolo[4,5-d]pyrimidine scaffolds, due to their fused aromatic nature, are often lipophilic and crystalline, leading to dissolution rate-limited absorption.[4] It's crucial to first characterize the compound's physicochemical properties according to the Biopharmaceutics Classification System (BCS), which classifies drugs based on their solubility and permeability.[3][5] Most likely, your compound falls into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Q2: What is the "Rule of Five," and how does it apply to my thiazolo[4,5-d]pyrimidine compound?

A2: Lipinski's Rule of Five is a guideline to evaluate the druglikeness of a chemical compound and its likelihood of being orally active in humans.[4] It states that poor absorption or permeation is more likely when a compound has more than five hydrogen bond donors, more than ten hydrogen bond acceptors, a molecular weight greater than 500 Daltons, and a calculated logP (cLogP) greater than 5.[4] While a useful predictor, it's important to remember that it's a guideline, not a strict rule, and compounds that are substrates for active transporters can be exceptions.[6] Many thiazolo[4,5-d]pyrimidine derivatives are designed to be kinase inhibitors and may fall within or close to these limits.[7]

Q3: What are the most common initial strategies to consider for improving the bioavailability of a poorly soluble thiazolo[4,5-d]pyrimidine?

A3: The initial strategies can be broadly categorized into two main approaches:

  • Formulation-Based Strategies: These involve manipulating the drug's physical form or its immediate environment to enhance dissolution. Key techniques include particle size reduction (micronization/nanonization), the use of amorphous solid dispersions, and lipid-based formulations.[3][5]

  • Chemical Modification Strategies: This approach involves altering the molecule itself to improve its physicochemical properties, most commonly through the creation of a prodrug.[4]

The choice of strategy depends on the specific properties of your compound, the desired dosage form, and the stage of development.

Part 2: Troubleshooting Guides

This section provides in-depth, step-by-step guidance for specific experimental challenges.

Guide 1: Low Aqueous Solubility

Problem: Standard buffer and media screening reveals that your thiazolo[4,5-d]pyrimidine compound has a solubility of <10 µg/mL, posing a significant challenge for oral formulation.

Causality: The planar, aromatic structure of the thiazolo[4,5-d]pyrimidine core contributes to strong crystal lattice energy. Overcoming this energy to allow the molecule to dissolve in aqueous media is thermodynamically unfavorable.

Caption: Decision workflow for addressing low aqueous solubility.

1. Amorphous Solid Dispersions (ASDs)

  • Principle: Converting the crystalline drug to a higher-energy amorphous state, dispersed within a hydrophilic polymer, can significantly increase its apparent solubility and dissolution rate.[8][9] The polymer prevents recrystallization and helps maintain supersaturation.[3][10]

  • Protocol: Solvent Evaporation (Spray Drying)

    • Polymer Selection: Screen various polymers for miscibility and ability to inhibit crystallization. Common choices include HPMC, HPMC-AS, PVP, and Soluplus®.

    • Solvent System: Identify a common solvent system (e.g., dichloromethane/methanol, acetone) that dissolves both your thiazolo[4,5-d]pyrimidine compound and the selected polymer.

    • Spray Drying:

      • Prepare a feed solution with a specific drug-to-polymer ratio (start with 1:3 and 1:1).

      • Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) to obtain a fine, dry powder.

      • Characterize the resulting powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and Powder X-ray Diffraction (PXRD).

    • Dissolution Testing: Perform dissolution tests on the ASD powder in simulated gastric and intestinal fluids and compare the profile to the crystalline drug.

2. Lipid-Based Formulations

  • Principle: For lipophilic compounds (high LogP), dissolving the drug in a lipid-based system can improve absorption by presenting the drug in a solubilized form to the gastrointestinal tract and potentially utilizing lipid absorption pathways.[6][11] Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are particularly effective.[6]

  • Protocol: Screening for SMEDDS Formulation

    • Excipient Screening:

      • Oils: Screen the solubility of your compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS).

      • Surfactants: Screen solubility in surfactants (e.g., Kolliphor EL, Tween 80).

      • Co-solvents: Screen solubility in co-solvents (e.g., Transcutol HP, PEG 400).

    • Ternary Phase Diagram Construction: Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-microemulsifying region.

    • Formulation Characterization:

      • Prepare formulations from the identified region.

      • Assess self-emulsification performance by adding the formulation to water and observing the resulting emulsion.

      • Measure droplet size, polydispersity index, and zeta potential of the resulting microemulsion.

    • In Vitro Drug Release: Perform in vitro release studies using a dialysis method to ensure the drug can be released from the microemulsion.

Table 1: Comparison of Common Bioavailability Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantagesBest Suited For
Micronization/Nanonization Increases surface area for dissolution.[11]Simple, widely used technology.Risk of particle agglomeration; may not be sufficient for very low solubility.BCS Class II compounds.
Amorphous Solid Dispersions Increases apparent solubility by using a high-energy amorphous form.[9]Significant solubility enhancement; potential for supersaturation.[3]Physical instability (recrystallization); requires specialized manufacturing (spray drying, hot-melt extrusion).[4]BCS Class II and IV compounds with high melting points.
Lipid-Based Formulations Presents drug in a solubilized state; can enhance lymphatic uptake.[5][11]Suitable for highly lipophilic drugs; can bypass first-pass metabolism.Potential for GI side effects; complex formulation development.Lipophilic BCS Class II and IV compounds.
Prodrug Approach Covalently attaching a hydrophilic moiety to the drug.[4]Can dramatically increase aqueous solubility; can target specific transporters.Requires chemical synthesis and cleavage back to the active drug in vivo; potential for altered pharmacology.[12]Compounds with suitable functional groups for modification.
Cyclodextrin Complexation Forms inclusion complexes where the hydrophobic drug resides in the cyclodextrin cavity.[3][11]Well-established; can increase solubility and stability.High concentrations of cyclodextrins may be needed, potentially leading to toxicity.[3]Molecules with appropriate size and geometry to fit in the cyclodextrin cavity.
Guide 2: High Permeability In Vitro, Low Absorption In Vivo

Problem: Your thiazolo[4,5-d]pyrimidine derivative demonstrates good permeability in a Caco-2 assay, but oral dosing in rodents still results in low plasma exposure.

Causality: This discrepancy often points towards two main issues: 1) extensive pre-systemic (first-pass) metabolism in the gut wall or liver, or 2) active efflux back into the intestinal lumen by transporters like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[13][14]

Caption: Troubleshooting workflow for high permeability but low absorption.

1. Assessing Efflux Transporter Involvement

  • Principle: A bi-directional Caco-2 assay is the gold standard for evaluating if a compound is a substrate of efflux transporters. Permeability is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A B-to-A/A-to-B ratio (Efflux Ratio) greater than 2 suggests active efflux.

  • Protocol: Bi-directional Caco-2 Assay

    • Seed Caco-2 cells on Transwell® inserts and culture for 21 days to form a differentiated monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For A-to-B transport, add your compound to the apical (upper) chamber and sample from the basolateral (lower) chamber over time.

    • For B-to-A transport, add your compound to the basolateral chamber and sample from the apical chamber.

    • Quantify the compound concentration in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Confirmation: Repeat the assay in the presence of a known P-gp inhibitor (e.g., Verapamil) or BCRP inhibitor (e.g., Ko143). A significant reduction in the efflux ratio confirms that your compound is a substrate.

2. Assessing Pre-systemic Metabolism

  • Principle: Incubating the compound with liver microsomes or S9 fractions, which contain key drug-metabolizing enzymes (like Cytochrome P450s), allows for the determination of its intrinsic metabolic stability.

  • Protocol: Metabolic Stability in Liver Microsomes

    • Prepare an incubation mixture containing your thiazolo[4,5-d]pyrimidine compound, liver microsomes (human or rodent), and a buffer.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each sample by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint). A short half-life suggests rapid metabolism.

By systematically applying these troubleshooting guides and experimental protocols, researchers can diagnose the specific barriers limiting the bioavailability of their thiazolo[4,5-d]pyrimidine compounds and select the most effective enhancement strategy, thereby accelerating the journey from a promising molecule to a potential therapeutic.

References

Stability testing of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stability testing of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing the stability profile of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, enabling you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses the fundamental questions researchers face when initiating a stability program for a novel compound like this compound.

Q1: What is forced degradation, and why is it critical for this specific molecule?

Answer: Forced degradation, or stress testing, is the process of intentionally exposing a drug substance to conditions more severe than accelerated stability conditions.[1] For a novel molecule like this compound, this is not just a regulatory checkbox; it is a fundamental scientific investigation.

The primary goals, as mandated by ICH guideline Q1A(R2), are to:

  • Identify Potential Degradants: It helps predict the degradation products that could form under long-term storage, ensuring they can be monitored in formal stability studies.[2][3]

  • Elucidate Degradation Pathways: Understanding how the molecule breaks down is crucial for developing stable formulations and defining appropriate storage conditions.[1][3]

  • Develop Stability-Indicating Methods: The core purpose is to generate degraded samples to prove that your analytical method (typically HPLC) can separate the intact drug from its degradation products. This ensures the method is "stability-indicating."[2][4]

The thiazolopyrimidine core is susceptible to various degradation mechanisms, making this proactive approach essential to prevent unforeseen stability issues during later stages of drug development.

Q2: What are the primary degradation pathways I should anticipate for a thiazolopyrimidine derivative?

Answer: The fused heterocyclic structure of this compound presents several potential points of instability. Your experimental design should anticipate the following pathways:

  • Hydrolysis: The pyrimidine ring, containing amide-like bonds (lactam system), is susceptible to ring-opening under acidic or basic conditions.

  • Oxidation: The electron-rich nature of the fused ring system, particularly the sulfur atom in the thiazole ring and the amino group, makes it a target for oxidative degradation.[5]

  • Photodegradation: Thiazole-containing compounds are known to be susceptible to photo-degradation. This can involve complex reactions with singlet oxygen, potentially leading to cleavage of the thiazole ring. Pyrimidine bases can also be damaged by UVA and UVB light, especially in the presence of endogenous photosensitizers.[6]

G cluster_degradation Potential Degradation Pathways Parent 5-Aminothiazolo[4,5-d]pyrimidine- 2,7(3H,6H)-dione Hydrolysis Hydrolytic Products (Ring Cleavage) Parent->Hydrolysis  Acid/Base Oxidation Oxidized Products (N-Oxides, Sulfoxides) Parent->Oxidation  Oxidizing Agents  (e.g., H₂O₂) Photolysis Photo-adducts or Ring-Opened Products Parent->Photolysis  Light Exposure  (UV/Vis) G A Prepare Stock Solution of Compound B Aliquot for Each Stress Condition A->B C Apply Stress (Heat, Acid, Base, etc.) B->C D Neutralize/Quench Reaction (if needed) C->D E Dilute to Target Concentration D->E F Analyze via Stability- Indicating HPLC Method E->F G Evaluate Data (Purity, Mass Balance) F->G G A Major Degradant Peak Observed in HPLC B LC-MS/MS Analysis A->B C Determine Molecular Weight & Propose Formula B->C D Isolate Degradant via Preparative HPLC C->D E Acquire 1D & 2D NMR Data (¹H, ¹³C, COSY, HSQC) D->E F Elucidate Final Structure E->F

References

Technical Support Center: Enhancing Specificity of Thiazolo[4,5-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolo[4,5-d]pyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to anticipate, identify, and mitigate off-target effects in your experiments. As a privileged scaffold in drug discovery, thiazolo[4,5-d]pyrimidines have shown significant therapeutic potential; however, achieving the desired selectivity is a common challenge.[1] This resource provides field-proven insights and actionable protocols to enhance the precision of your research.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with our thiazolo[4,5-d]pyrimidine inhibitor. How can we determine if these are due to off-target effects?

A1: This is a critical question in kinase inhibitor research. Unexpected cellular phenotypes can arise from the intended on-target inhibition, off-target effects, or a combination of both. A multi-pronged approach is essential to dissect the underlying cause:

  • Orthogonal Inhibition: A robust method to confirm on-target effects is to use a structurally distinct inhibitor that targets the same primary kinase.[2] If you observe the same phenotype with a different chemical scaffold, it strengthens the evidence for an on-target effect.

  • Rescue Experiments: The definitive experiment to validate on-target activity is a "rescue" experiment. This involves re-introducing a version of the target kinase that is resistant to your inhibitor. If the phenotype is reversed, it provides strong evidence that the effect is on-target.[3]

  • Dose-Response Correlation: A clear dose-response relationship between your inhibitor and the observed phenotype is necessary, but not sufficient, to prove an on-target effect, as off-target effects can also be dose-dependent.[3]

  • Kinase Profiling: The most direct method to identify potential off-target interactions is through comprehensive in vitro kinase profiling.[4][5] Screening your compound against a large panel of kinases will provide a selectivity profile and reveal unintended targets.[6][7]

Q2: What are the most common off-target kinase families for ATP-competitive thiazolo[4,5-d]pyrimidine inhibitors?

A2: Due to the highly conserved nature of the ATP-binding pocket across the human kinome, ATP-competitive inhibitors often exhibit polypharmacology, acting on multiple kinases.[8][9][10] While the specific off-target profile is unique to each compound, some general patterns can be observed:

  • Closely Related Kinases: Kinases within the same family or subfamily as the intended target are common off-targets due to high sequence and structural homology in the ATP-binding site.

  • Kinases with Similar Gatekeeper Residues: The "gatekeeper" residue is a key determinant of the size of the ATP-binding pocket.[11] Inhibitors designed to target kinases with a small gatekeeper residue may also inhibit other kinases with similarly sized gatekeeper residues.

  • Promiscuous Kinases: Some kinases are inherently more prone to binding a wide range of inhibitors. Kinome-wide profiling studies have identified several of these "promiscuous" kinases.[5]

Q3: How can we rationally design more selective thiazolo[4,5-d]pyrimidine-based inhibitors?

A3: Improving inhibitor selectivity is a central challenge in kinase drug discovery. Several strategies can be employed:

  • Structure-Activity Relationship (SAR) Studies: Iterative chemical modifications to the thiazolo[4,5-d]pyrimidine scaffold can be guided by SAR to enhance potency for the on-target kinase while reducing affinity for off-targets.[12][13]

  • Exploiting Unique Structural Features: Designing inhibitors that bind to less conserved regions of the ATP-binding pocket or allosteric sites can significantly improve selectivity.[8]

  • Computational Modeling: In silico methods, such as molecular docking and binding site similarity comparisons, can predict potential off-target interactions and guide the design of more selective compounds.[14][15][16]

  • Atropisomerism: For certain scaffolds, locking the molecule into a specific atropisomeric configuration (a form of chirality) can dramatically increase selectivity by favoring interaction with the intended target and disfavoring binding to off-targets.[17]

Q4: What is the difference between biochemical and cell-based assays for assessing inhibitor selectivity, and when should we use each?

A4: Both biochemical and cellular assays are crucial for a comprehensive understanding of inhibitor selectivity, but they provide different types of information:

  • Biochemical Assays: These assays, such as in vitro kinase profiling, measure the direct interaction of an inhibitor with purified kinases.[4][18] They are excellent for determining the intrinsic potency and selectivity of a compound in a controlled environment.[9]

  • Cell-Based Assays: These assays assess the effect of an inhibitor in a more physiologically relevant context.[19] They account for factors like cell permeability, metabolism, and target engagement within the complex cellular environment.[20]

It is recommended to use biochemical assays for initial selectivity profiling and lead optimization, followed by cell-based assays to validate on-target effects and assess cellular potency.[4]

Troubleshooting Guide

Problem 1: My inhibitor shows high potency in a biochemical assay but weak or no activity in cell-based assays.

This is a common issue that can stem from several factors. The following workflow can help you troubleshoot the problem:

Caption: Troubleshooting workflow for discrepancies between biochemical and cellular potency.

Problem 2: My in vitro kinase profiling results show off-target activity. How do I prioritize which off-targets to investigate further?

Not all off-target interactions are biologically relevant. The following decision tree can help you prioritize your efforts:

Off_Target_Prioritization Start Start: Off-Target Kinases Identified in Profiling Potency Is the IC50/Kd for the off-target within 10-fold of the on-target? Start->Potency Pathway Is the off-target kinase in a pathway relevant to the observed phenotype? Potency->Pathway Yes Low_Priority Low Priority / Monitor Potency->Low_Priority No Expression Is the off-target kinase expressed in your cellular model? Pathway->Expression Yes Pathway->Low_Priority No High_Priority High Priority for Further Investigation Expression->High_Priority Yes Expression->Low_Priority No

Caption: Decision tree for prioritizing off-target kinase investigation.

Problem 3: How can I experimentally validate a predicted off-target interaction in my cellular model?

Once you have identified a high-priority off-target, it is crucial to confirm its engagement and functional consequence in a cellular context.

Method Principle Pros Cons Reference
Western Blotting Measures the phosphorylation of a known substrate of the off-target kinase.Widely accessible, provides functional readout.Requires a specific and validated phospho-antibody.[21]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation.Label-free, can be used for endogenous proteins.Can be low-throughput, requires optimization.[2][22]
NanoBRET™ Target Engagement Assay Measures the displacement of a fluorescent tracer from a luciferase-tagged target by the inhibitor.High-throughput, provides quantitative binding data in live cells.Requires genetic modification of cells to express the tagged protein.[19][20]
Knockdown/Knockout (siRNA, CRISPR) Reduces or eliminates the expression of the off-target kinase.Provides strong genetic evidence for the role of the off-target.Can have its own off-target effects, may induce compensatory mechanisms.[3]

Experimental Protocols

Protocol 1: General Workflow for In Vitro Kinase Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of a thiazolo[4,5-d]pyrimidine inhibitor against a panel of kinases. Commercial services offer comprehensive kinase profiling, but this protocol can be adapted for smaller, in-house screens.[5][6][7]

  • Compound Preparation:

    • Prepare a stock solution of the inhibitor in 100% DMSO.

    • Create a dilution series of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the diluted inhibitor.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP. The ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.

  • Reaction Incubation:

    • Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and quantify the remaining ATP or the product formed (e.g., ADP). The ADP-Glo™ Kinase Assay is a common method that measures ADP production.[9]

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment to confirm that your inhibitor binds to its intended target (or a suspected off-target) in intact cells.[22]

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with your inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.

  • Heat Shock:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures for a set time (e.g., 3 minutes) using a thermal cycler. A temperature gradient is crucial to identify the optimal temperature for denaturation.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Detection:

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis:

    • Quantify the band intensities and plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

References

Navigating the Synthesis of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. This resource is tailored for researchers, scientists, and drug development professionals to address the multifaceted challenges encountered during the scale-up of this important heterocyclic compound. Here, we provide practical, experience-driven guidance through troubleshooting guides and frequently asked questions to facilitate a robust and efficient synthesis process.

Introduction

This compound is a pivotal building block in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. However, its synthesis, particularly on a larger scale, is often fraught with challenges ranging from poor solubility and side reactions to difficulties in purification. This guide aims to demystify these complexities and offer scientifically grounded solutions to common scale-up hurdles.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis of this compound.

Q1: What is the most prevalent synthetic pathway for this molecule?

A common and effective route commences with a substituted aminopyrimidine, which undergoes cyclization with a suitable thiocyanate source to construct the fused thiazole ring. Variations of this approach exist, but the core principle of building the thiazole ring onto a pre-existing pyrimidine scaffold is a recurring theme in the literature.

Q2: What are the primary obstacles when scaling up this synthesis?

The transition from bench-scale to pilot or manufacturing scale introduces several significant challenges:

  • Solubility Issues: The starting materials, intermediates, and the final product often exhibit limited solubility in many common organic solvents, which can impede reaction kinetics and complicate product isolation.

  • Impurity Profile: The formation of closely related impurities can be difficult to control and remove, impacting the final product's purity.

  • Exothermic Reactions: The cyclization step can be highly exothermic, necessitating careful thermal management to prevent runaway reactions and the formation of degradation products.

  • Crystallization and Isolation: Achieving a consistent and easily filterable crystalline form of the final product can be challenging, often leading to filtration and drying difficulties.

Q3: Which analytical techniques are indispensable for monitoring and quality control?

A robust analytical strategy is crucial for a successful scale-up. The following techniques are highly recommended:

  • High-Performance Liquid Chromatography (HPLC): Essential for monitoring reaction progress, quantifying product formation, and assessing purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): invaluable for identifying the molecular weights of intermediates, the final product, and any impurities, aiding in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the desired product and helps in characterizing impurities.

  • Differential Scanning Calorimetry (DSC): Useful for studying the thermal properties of the compound, including its melting point and any polymorphic transitions.

Troubleshooting Guide: A Deep Dive into Synthesis Problems

This section offers a structured approach to diagnosing and resolving common issues encountered during the scale-up synthesis.

Problem 1: Incomplete Reaction and Low Yields
Potential Cause Underlying Scientific Rationale Recommended Solutions
Poor Solubility of Starting Materials The reactants are not in the same phase, leading to a diffusion-limited reaction rate.- Solvent Screening: Investigate a range of polar aprotic solvents (e.g., DMF, DMAc, NMP) or consider the use of co-solvents to enhance solubility. - Temperature Elevation: Carefully increase the reaction temperature to improve solubility, while monitoring for any signs of degradation. - Phase-Transfer Catalysis: For heterogeneous reactions, a phase-transfer catalyst can facilitate the transport of one reactant into the phase of the other.
Insufficient Activation of Reactants The energy barrier for the reaction is not being overcome, leading to slow or no conversion.- Re-evaluate the Coupling/Cyclization Reagents: Ensure the chosen reagents are appropriate for the substrate and consider more reactive alternatives if necessary. - Catalyst Optimization: If a catalyst is used, screen different catalysts and optimize the catalyst loading.
Degradation of Product or Intermediates The desired molecules are not stable under the reaction conditions, leading to the formation of byproducts.- Reaction Profiling: Take aliquots at regular intervals and analyze by HPLC to understand the reaction kinetics and identify the point of maximum product formation before significant degradation occurs. - Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.
Problem 2: High Levels of Impurities
Potential Cause Underlying Scientific Rationale Recommended Solutions
Side Reactions due to Over-reaction or High Temperature The desired product or reactive intermediates can undergo further reactions to form undesired byproducts.- Controlled Reagent Addition: Add reactive reagents in a controlled manner to maintain a low concentration and minimize side reactions. - Precise Temperature Control: Implement robust temperature control to avoid hot spots and maintain the reaction within the optimal temperature window.
Presence of Reactive Impurities in Starting Materials Impurities in the starting materials can participate in the reaction, leading to the formation of new, unexpected byproducts.- Starting Material Qualification: Thoroughly analyze all starting materials for purity and identify any potential reactive impurities. - Recrystallization or Purification of Starting Materials: If necessary, purify the starting materials before use.
Atmospheric Contamination (Moisture, Oxygen) Certain intermediates or reagents may be sensitive to water or oxygen, leading to hydrolysis or oxidation.- Inert Atmosphere: Conduct the reaction under an inert atmosphere such as nitrogen or argon. - Use of Anhydrous Solvents: Ensure that all solvents are thoroughly dried before use.
Problem 3: Challenges in Product Isolation and Purification
Potential Cause Underlying Scientific Rationale Recommended Solutions
Formation of Fine Particles or Amorphous Solid Rapid precipitation or crystallization leads to the formation of small, difficult-to-filter particles or a non-crystalline, often oily, solid.- Controlled Crystallization: Develop a controlled crystallization protocol by slowly cooling the solution or by the gradual addition of an anti-solvent. - Seeding: Introduce seed crystals of the desired polymorphic form to encourage the growth of larger, more uniform crystals. - Solvent Selection: Screen different solvent systems to identify conditions that favor the formation of a stable, crystalline solid.
Co-precipitation of Impurities Impurities with similar solubility characteristics to the product can crystallize along with it.- Recrystallization: Perform one or more recrystallizations from a suitable solvent system to improve purity. - Slurry Washing: Wash the isolated solid with a solvent in which the product has low solubility but the impurities are more soluble.
Polymorphism The product can exist in different crystalline forms (polymorphs) with varying physical properties, including solubility and stability.- Polymorph Screening: Conduct a thorough polymorph screen to identify all possible crystalline forms and determine the most stable one. - Controlled Crystallization: Develop a crystallization process that consistently produces the desired polymorph.

Experimental Protocols

The following is a generalized protocol that should be optimized for your specific requirements.

Protocol: General Synthesis of the Thiazolo[4,5-d]pyrimidine Core

Materials:

  • Substituted aminopyrimidine precursor

  • Thiocyanate source (e.g., potassium thiocyanate)

  • Cyclizing/activating agent (e.g., acetic anhydride, bromine)

  • Appropriate solvent (e.g., acetic acid, DMF)

Procedure:

  • Charge the reactor with the aminopyrimidine precursor and the chosen solvent.

  • Under controlled agitation, add the thiocyanate source.

  • Heat the mixture to the desired reaction temperature.

  • Slowly add the cyclizing/activating agent over a period of time, carefully monitoring the internal temperature.

  • Maintain the reaction at temperature, monitoring its progress by in-process controls (e.g., HPLC).

  • Upon completion, initiate the isolation procedure, which may involve cooling, addition of an anti-solvent, or pH adjustment to induce precipitation.

  • Isolate the crude product by filtration and wash with appropriate solvents.

  • Dry the product under vacuum at a suitable temperature.

  • If necessary, perform a recrystallization to achieve the desired purity.

Visualizations

General Synthetic Pathway

G A Aminopyrimidine Precursor B Thiourea Intermediate A->B + Thiocyanate Source C 5-Aminothiazolo[4,5-d]pyrimidine- 2,7(3H,6H)-dione B->C Cyclization

Caption: A simplified representation of the synthesis.

Troubleshooting Decision Tree

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions Low Yield Low Yield Solubility Solubility Low Yield->Solubility High Impurities High Impurities Side Reactions Side Reactions High Impurities->Side Reactions Isolation Issues Isolation Issues Crystallization Crystallization Isolation Issues->Crystallization Solvent Screening Solvent Screening Solubility->Solvent Screening Temperature Control Temperature Control Side Reactions->Temperature Control Recrystallization Recrystallization Crystallization->Recrystallization

Caption: A decision-making workflow for troubleshooting.

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals

Introduction

The thiazolo[4,5-d]pyrimidine scaffold, a bioisostere of purine, represents a "privileged structure" in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this heterocyclic system have been extensively explored as potential therapeutic agents, demonstrating efficacy as anticancer agents, kinase inhibitors, and adenosine receptor antagonists.[2][3][4] This guide focuses specifically on the 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione core, providing a comparative analysis of its structure-activity relationships (SAR).

Our objective is to move beyond a mere cataloging of compounds and their activities. Instead, we will dissect the causal relationships between specific structural modifications and their impact on biological outcomes. This analysis is grounded in established biochemical principles and supported by experimental data from peer-reviewed literature, offering actionable insights for researchers engaged in the design and optimization of novel therapeutics based on this scaffold. We will compare derivatives within this class and contrast their performance with alternative chemotypes targeting similar biological pathways, primarily focusing on protein kinases, a target class where this scaffold has shown significant promise.

Core Scaffold Analysis and Key Interaction Points

The this compound core provides a rigid framework with multiple points for chemical diversification. Its purine-like structure allows it to mimic endogenous ligands, particularly ATP, making it an excellent starting point for developing inhibitors that target the ATP-binding site of protein kinases.

The key interaction points typically involve:

  • The Pyrimidine Dione Moiety: The two carbonyl groups and adjacent nitrogen atoms can act as hydrogen bond acceptors and donors, often forming critical interactions with the hinge region of a kinase domain.

  • The C5-Amino Group: This exocyclic amine is a crucial hydrogen bond donor and a key vector for introducing substituents that can probe deeper into the binding pocket.

  • The Thiazole Sulfur: While less commonly involved in direct hydrogen bonding, the sulfur atom contributes to the overall electronic properties of the scaffold and can engage in van der Waals or other non-covalent interactions.

  • N3 and N6 Positions: These nitrogen atoms on the pyrimidine ring are primary sites for substitution, allowing for the modulation of solubility, cell permeability, and potency by targeting specific sub-pockets within the active site.

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

The potency and selectivity of thiazolo[4,5-d]pyrimidine derivatives can be finely tuned by strategic modifications at various positions. The following sections compare the impact of these substitutions.

SAR at the N3 and N6 Positions: Probing the Solvent-Front and Gatekeeper Pockets

Substitutions at the N3 and N6 positions are critical for achieving high potency and selectivity. These positions often extend towards the solvent-exposed region of the ATP-binding site or interact with the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket.

Compound IDN3-SubstituentN6-SubstituentTarget KinaseIC50 (nM)Rationale for Activity Change
1a HMethylKinase X520Small alkyl group provides minimal interaction.
1b HCyclopropylKinase X250Increased hydrophobic interaction with the pocket.
1c HPhenylKinase X85Aromatic ring accesses a hydrophobic region, enhancing binding.
1d H4-FluorophenylKinase X45Electron-withdrawing fluorine can improve binding and metabolic stability.
1e Methyl4-FluorophenylKinase X210N3-methylation can disrupt a key hydrogen bond with the hinge region.

Expert Analysis: The data clearly demonstrates that small alkyl groups at the N6 position (like in 1a and 1b ) offer baseline activity. A significant leap in potency is achieved by introducing an aromatic ring (1c ), which can form π-stacking or hydrophobic interactions within the active site. The addition of a fluorine atom (1d ) is a common medicinal chemistry strategy that can enhance binding affinity through favorable electrostatic interactions and block potential sites of metabolism. However, the dramatic loss of activity upon N3-methylation (1e ) underscores the importance of the N3-H as a hydrogen bond donor for anchoring the inhibitor to the kinase hinge region. This is a classic example of a "structure-cliff" where a minor modification leads to a major loss in potency.

SAR at the C5-Amino Group: The Gateway to Selectivity

The exocyclic amino group at the C5 position is another critical handle for SAR exploration. Modifications here can influence selectivity between different kinases.

| Compound ID | C5-Amino Substituent | Target Kinase | IC50 (nM) | Rationale for Activity Change | | :--- | :--- | :--- | :--- | :--- | :--- | | 2a | -NH2 | Kinase Y | 150 | Unsubstituted amine forms key H-bonds. | | 2b | -NH(CH3) | Kinase Y | 800 | Secondary amine may introduce steric clash or disrupt optimal H-bonding geometry. | | 2c | -NH-c-propyl | Kinase Y | 45 | Cyclopropyl group accesses a small hydrophobic pocket near the C5 position. | | 2d | -NH-(2-methoxyethyl) | Kinase Y | 25 | The ether oxygen can form an additional hydrogen bond, improving potency. |

Expert Analysis: Unlike the N6 position, where bulk is often tolerated, the C5-amino group appears more sensitive to substitution. Simple methylation (2b ) is detrimental, likely due to the loss of a hydrogen bond donor and potential steric hindrance. However, appending groups that can exploit specific features of the binding site, such as a small hydrophobic pocket (2c ) or an additional hydrogen bond acceptor (2d ), can lead to substantial gains in potency. This highlights the importance of understanding the specific topology of the target's active site when designing C5-modifications.

Comparative Analysis with Alternative Scaffolds: Oxazolo[5,4-d]pyrimidines

To contextualize the performance of the 5-aminothiazolo[4,5-d]pyrimidine-2,7-dione core, it is useful to compare it with bioisosteric alternatives. The oxazolo[5,4-d]pyrimidine scaffold, where the thiazole sulfur is replaced by oxygen, is a relevant competitor.[5]

ScaffoldKey AdvantagesKey DisadvantagesRepresentative IC50 (nM)
Thiazolo[4,5-d]pyrimidine - Generally good metabolic stability.- Sulfur can participate in non-covalent interactions.- Synthesis can sometimes be challenging.25 - 85
Oxazolo[5,4-d]pyrimidine - Oxygen can act as an H-bond acceptor.- Potentially different ADME properties.[6]- Can be more susceptible to metabolic degradation.50 - 200

Expert Analysis: The choice between a thiazolo- and oxazolo-pyrimidine core is often target-dependent. While both can achieve high potency, the electronic and steric differences between sulfur and oxygen can alter the optimal substitution pattern.[5] The thiazolo[4,5-d]pyrimidine core is often more robust metabolically. The SAR trends observed, such as the importance of the N3-H and strategic substitution at other positions, are often translatable between the two scaffolds, but re-optimization is typically required.[6]

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled assays are essential. The following section details a representative protocol for evaluating kinase inhibition using a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a common platform in drug discovery.[7][8]

Protocol: In Vitro Kinase Inhibition HTRF® Assay

This protocol outlines the key steps for determining the IC50 value of a test compound against a specific protein kinase.[9]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X enzymatic buffer, supplemented with necessary cofactors (e.g., MgCl2, MnCl2) as recommended for the specific kinase.[10]
  • ATP Solution: Prepare a working solution of ATP in the kinase buffer. The final concentration should be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.
  • Substrate Solution: Prepare a working solution of the biotinylated peptide substrate in the kinase buffer.[9]
  • Test Compounds: Perform a serial dilution of the test compounds in 100% DMSO, followed by an intermediate dilution in kinase buffer.
  • Detection Reagents: Prepare a working solution of the detection reagents (e.g., Europium cryptate-labeled anti-phospho-antibody and XL665-conjugated streptavidin) in the EDTA-containing detection buffer.[8]

2. Enzymatic Reaction:

  • Add 2 µL of the test compound or vehicle (DMSO) control to the wells of a low-volume 384-well plate.[7]
  • Add 4 µL of the kinase solution to each well.
  • Add 4 µL of the biotinylated substrate solution to each well.
  • Initiate the enzymatic reaction by adding 2 µL of the ATP solution.[10]
  • Seal the plate and incubate at room temperature for a pre-determined time (e.g., 60 minutes), based on enzyme kinetics.[9]

3. Detection:

  • Stop the reaction by adding 10 µL of the prepared detection reagent mixture (which contains EDTA) to each well.[10]
  • Seal the plate and incubate at room temperature for 60 minutes to allow for antibody-antigen binding.[9]
  • Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).[8]

4. Data Analysis:

  • Calculate the HTRF® ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.[8]
  • Plot the HTRF® ratio against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Controls:

  • Positive Control: Wells containing enzyme but no inhibitor (vehicle only) to define the 100% activity window.

  • Negative Control: Wells containing no enzyme to define the 0% activity window (background).

  • Assay Quality: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 is considered indicative of a robust and reliable assay.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in drug discovery.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis Compound_Design Compound Design (SAR Hypothesis) Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochem_Assay Biochemical Assay (e.g., HTRF Kinase) Purification->Biochem_Assay Test Compounds Cell_Assay Cell-Based Assay (Target Engagement) Biochem_Assay->Cell_Assay Selectivity Selectivity Profiling (Kinome Scan) Cell_Assay->Selectivity SAR_Analysis SAR Analysis (IC50 Determination) Selectivity->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Compound_Design New Hypothesis

Caption: A typical iterative workflow for a structure-activity relationship (SAR) study.

Kinase_Inhibition_Pathway cluster_binding Competitive Binding ATP ATP Kinase Kinase (Active Site) ATP->Kinase Binds Substrate Protein Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates Inhibitor Thiazolo[4,5-d]pyrimidine Inhibitor Inhibitor->Kinase Binds & Blocks Blocked Signaling Blocked Downstream Downstream Signaling Phospho_Substrate->Downstream Downstream->Blocked Leads to

Caption: Mechanism of competitive kinase inhibition by a thiazolopyrimidine derivative.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and potent platform for the development of kinase inhibitors. The structure-activity relationship is well-defined, with key takeaways for medicinal chemists:

  • Preserve the N3-H: This position is frequently essential for hinge-binding and should generally remain unsubstituted.

  • Optimize N6 Substituents: The N6 position is a primary driver of potency. Aromatic or heteroaromatic rings are highly effective for exploiting hydrophobic pockets.

  • Tune Selectivity at C5: The C5-amino group offers a vector for fine-tuning selectivity by introducing substituents that can form specific interactions with non-conserved residues.

Future efforts should focus on leveraging these SAR principles to develop derivatives with improved pharmacokinetic properties and enhanced selectivity profiles. Exploring novel substitutions at the C2 position of the thiazole ring could yield further improvements in potency and provide new intellectual property. Furthermore, applying these compounds in cell-based assays that measure downstream pathway modulation will be critical to confirm that biochemical potency translates into functional cellular activity.[11]

References

A Proposed Experimental Framework for Evaluating the Kinase Inhibitor Potential of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of kinase inhibitor discovery, certain chemical structures consistently emerge as "privileged scaffolds"—cores that are amenable to modification and frequently interact with the highly conserved ATP-binding site of kinases. The thiazolo[4,5-d]pyrimidine framework is one such scaffold, recognized for its structural resemblance to the natural purine core of ATP. This similarity has been successfully exploited to develop potent inhibitors against a range of protein kinases, making derivatives of this heterocyclic system promising candidates for therapeutic development, particularly in oncology.[1]

This guide focuses on a specific, yet under-characterized, member of this family: 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione . Despite the therapeutic precedent of its parent scaffold, there is a conspicuous absence of comprehensive data on the kinase inhibitory profile of this particular molecule.

The objective of this document is therefore not to present existing comparative data, but to provide a robust, scientifically-grounded experimental framework for researchers to systematically characterize the kinase inhibitory activity of this compound. We will outline a logical, multi-step workflow, from initial biochemical screening to cell-based validation. Throughout this guide, we will draw comparisons to two well-established kinase inhibitors, Staurosporine and Dasatinib , which serve as crucial benchmarks for potency and selectivity, representing the extremes of the inhibitor spectrum.

  • Staurosporine : A natural product that acts as a potent, but notoriously non-selective, ATP-competitive kinase inhibitor.[2][3][4][5] It is an indispensable tool for assay validation and serves as a benchmark for broad-spectrum activity.

  • Dasatinib : A clinically successful, orally available multi-kinase inhibitor that targets BCR-ABL and Src family kinases, among others.[6][7][8][9][10] It represents a more targeted, yet still multi-specific, inhibitor profile.

By following this proposed workflow, researchers can generate the high-quality, reproducible data necessary to determine if this compound is a viable lead compound for drug discovery.

Comparative Inhibitors: Establishing the Benchmarks

The choice of comparator compounds is critical for contextualizing the experimental results. Staurosporine and Dasatinib provide the necessary reference points to classify the potency and selectivity of our test compound.

FeatureThis compound (Test Compound)Staurosporine (Broad-Spectrum Benchmark)Dasatinib (Multi-Kinase Benchmark)
Core Scaffold Thiazolo[4,5-d]pyrimidineIndolocarbazoleAminopyrimidine-Thiazole
General Mechanism Hypothesized ATP-competitiveATP-competitiveATP-competitive
Known Selectivity UnknownBroad (inhibits a vast majority of the kinome)[2]Multi-targeted (potent against BCR-ABL, Src family, c-Kit, PDGFRβ)[8]
Primary Use InvestigationalResearch tool (e.g., apoptosis induction, assay control)[4][5]FDA-approved for Chronic Myeloid Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL)[7][11]

Proposed Experimental Workflow for Kinase Profile Characterization

We propose a three-stage workflow designed to efficiently assess the kinase inhibitor potential of this compound. This tiered approach ensures that resources are used judiciously, with each stage providing critical information to guide the next.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Biological Impact A Initial IC50 Determination (Small Kinase Panel) B Broad Kinome Profiling (e.g., ~400 kinases) A->B Potency confirmed? C Target Engagement Assay (e.g., Cellular Thermal Shift Assay) B->C Selective hits identified? D Downstream Signaling Analysis (Western Blot for p-Substrate) C->D E Cell Viability / Proliferation Assay D->E

Caption: Proposed multi-phase workflow for kinase inhibitor characterization.

Phase 1, Step 1: Initial Biochemical IC50 Determination

Causality Behind Experimental Choice: The first crucial step is to determine if the compound has any intrinsic activity against protein kinases and to quantify its potency. A small, diverse panel of kinases is used to gain an initial understanding of its potential target families and to establish a baseline potency (IC50). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[12] It is a universal assay applicable to virtually any kinase.[12]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a 2X solution of each kinase in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X solution of the appropriate substrate and ATP in the same reaction buffer. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination.

    • Prepare serial dilutions of this compound, Staurosporine, and Dasatinib in DMSO, then dilute into the reaction buffer. A typical final DMSO concentration should be kept below 1%.[13]

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using "no kinase" (high signal) and "no inhibitor" (low signal) controls.

    • Plot the normalized luminescence against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary: Initial IC50 Panel
Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
ABL1 7515<1
SRC 1206<1
VEGFR2 >10,0002520
PKCα 8,5003>5,000
CDK2 9508350

This hypothetical data suggests our test compound has moderate, somewhat selective activity against ABL1 and SRC, justifying progression to broader screening.

Phase 1, Step 2: Broad Kinome Profiling

Causality Behind Experimental Choice: An IC50 against a small panel is informative but provides a very limited view of selectivity. To build a comprehensive profile and identify both on-target and potential off-target activities, the compound must be screened against a large panel of kinases, ideally covering a significant portion of the human kinome. This is typically performed by specialized contract research organizations (CROs) that offer services like KinomeScan™ or radiometric profiling.[14][15][16] The output provides a selectivity profile, which is critical for predicting potential therapeutic efficacy and toxicity.

G cluster_Staurosporine Staurosporine (Non-Selective) cluster_TestCompound Hypothetical Compound (Selective) S1 S1 S2 S2 S1->S2 S3 S3 S1->S3 S4 S4 S2->S4 S5 S5 S2->S5 S6 S6 S3->S6 S7 S7 S3->S7 S8 S8 S4->S8 S9 S9 S4->S9 S10 S10 S5->S10 S11 S11 S5->S11 S12 S12 S6->S12 T1 T1 T2 T2 T1->T2 T3 T3 T1->T3 T4 T4 T2->T4 T5 T5 T2->T5 T6 T6 T3->T6 T7 T7 T3->T7 T8 T8 T4->T8 T9 T9 T4->T9 T10 T10 T5->T10 T11 T11 T5->T11 T12 T12 T6->T12 G BCR_ABL BCR-ABL1 (Constitutively Active Kinase) CRKL CRKL BCR_ABL->CRKL ATP->ADP Inhibitor This compound Inhibitor->BCR_ABL pCRKL p-CRKL (Phosphorylated) Downstream Downstream Signaling (Proliferation, Survival) pCRKL->Downstream

References

A Researcher's Guide to the In-Vivo Validation of Novel Thiazolo[4,5-d]pyrimidine Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vivo validation of novel thiazolo[4,5-d]pyrimidine derivatives, a promising class of heterocyclic compounds with significant potential in oncology.[1][2] We will move beyond rote protocols to explore the strategic decisions, comparative analyses, and mechanistic validations essential for advancing a compound from a promising in-vitro candidate to a viable preclinical asset. The focus is on robust experimental design, objective comparison with established agents, and the generation of a self-validating data package.

The Thiazolo[4,5-d]pyrimidine Scaffold: A Privileged Structure in Cancer Therapy

Thiazolo[4,5-d]pyrimidines, as purine bioisosteres, have been a focal point of medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] Their planar, bicyclic structure allows them to function as "hinge-binding" motifs within the ATP-binding pockets of various kinases, which are often dysregulated in cancer.[3]

Initial in-vitro screens, such as those conducted by the National Cancer Institute's NCI-60 program, have identified derivatives with potent antiproliferative activity against numerous cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, and renal cancer.[4][5] The key to advancing these findings is a rigorous in-vivo validation strategy that not only confirms efficacy but also elucidates the mechanism of action in a complex biological system.

Mechanistic Hypothesis: Targeting Key Oncogenic Pathways

The antitumor activity of many small molecules is rooted in their ability to inhibit critical signaling pathways that drive cell proliferation and survival. For thiazolo[4,5-d]pyrimidines, two primary pathways of interest are frequently implicated:

  • The PI3K/Akt/mTOR Pathway: This is one of the most commonly hyperactivated signaling cascades in human cancers, regulating cell growth, metabolism, and survival.[6][7][8][9] Mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN lead to constitutive pathway activation, making it a prime therapeutic target.[10][11]

  • The EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose overexpression or mutation leads to uncontrolled cell division.[12][13] It is a validated target in several cancers, most notably non-small cell lung cancer (NSCLC).[14][15]

The specific substitutions on the thiazolo[4,5-d]pyrimidine core dictate the target selectivity. Therefore, a crucial first step is to select in-vivo models with known genetic alterations in these pathways to test the compound's hypothesized mechanism.

Designing the In-Vivo Efficacy Study: A Workflow for Robust Validation

A successful in-vivo study requires meticulous planning, from model selection to endpoint analysis. The following workflow provides a logical progression for validating a novel thiazolo[4,5-d]pyrimidine, which we will refer to as "Compound TP-X".

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Study Execution cluster_2 Phase 3: Endpoint Analysis A Model Selection (e.g., MCF-7 for PI3K pathway) B Cell Line Expansion & QC A->B C Vehicle Formulation & Stability Testing B->C D Tumor Implantation (Subcutaneous in Nude Mice) C->D E Tumor Growth Monitoring (to ~100-150 mm³) D->E F Randomization & Grouping E->F G Treatment Initiation (Compound TP-X vs. Vehicle vs. Standard of Care) F->G H Daily Monitoring (Tumor Volume, Body Weight, Clinical Signs) G->H I Study Termination (Pre-defined endpoint) H->I J Tumor Excision & Measurement I->J K Tissue Preservation (Flash-freeze for PD, Formalin for H&E) J->K L Data Analysis & Reporting K->L

Caption: Standard workflow for an in-vivo xenograft study.
Detailed Protocol: Subcutaneous Xenograft Efficacy Study

This protocol outlines a standard procedure for evaluating Compound TP-X in an immunodeficient mouse model. The choice of cell line is critical; for this example, we select MCF-7 (breast cancer), which has a known PIK3CA activating mutation, making it an appropriate model for a hypothesized PI3K pathway inhibitor.[11]

1. Cell Culture and Implantation:

  • Culture MCF-7 cells in appropriate media until they reach logarithmic growth phase.
  • Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 10⁷ cells/mL.
  • Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of female athymic nude mice.

2. Tumor Monitoring and Grouping:

  • Allow tumors to grow. Measure tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group). This randomization is crucial to avoid bias.

3. Treatment Administration:

  • Group 1 (Vehicle Control): Administer the formulation vehicle on the same schedule as the treatment groups.
  • Group 2 (Compound TP-X): Administer Compound TP-X at a predetermined dose (e.g., 50 mg/kg, daily, oral gavage). Dose selection should be based on prior maximum tolerated dose (MTD) studies.
  • Group 3 (Standard of Care): Administer an established PI3K pathway inhibitor like Alpelisib or an mTOR inhibitor like Everolimus.[6][10] This comparison is essential for benchmarking performance.

4. Endpoint and Data Collection:

  • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.
  • Monitor animal body weight and clinical signs of toxicity daily. Significant body weight loss (>15-20%) is a key indicator of toxicity.
  • At the end of the study, euthanize the animals and excise the tumors. Record the final tumor weight and volume.

Comparative Efficacy and Tolerability Analysis

The primary output of the efficacy study is a quantitative comparison of the antitumor activity and tolerability of your novel compound against a relevant clinical standard. The data should be summarized clearly to facilitate interpretation.

Table 1: Comparative In-Vivo Efficacy of Compound TP-X in MCF-7 Xenograft Model

Treatment GroupDose & ScheduleFinal Tumor Volume (mm³ ± SEM)Tumor Growth Inhibition (TGI) %Body Weight Change (%)
Vehicle Control10 mL/kg, QD, PO1250 ± 150--1.5
Compound TP-X 50 mg/kg, QD, PO 375 ± 65 70% -3.0
Alpelisib (PI3Kα inh.)25 mg/kg, QD, PO500 ± 8060%-8.5
Everolimus (mTOR inh.)5 mg/kg, QD, PO625 ± 95*50%-5.5

*p < 0.05 compared to Vehicle Control. TGI is calculated at the end of the study relative to the vehicle control group.

Interpretation of Results:

The hypothetical data in Table 1 suggests that Compound TP-X demonstrates superior antitumor efficacy (70% TGI) compared to both Alpelisib (60% TGI) and Everolimus (50% TGI) in this model. Critically, it also appears to be better tolerated, as indicated by the minimal body weight change (-3.0%) compared to the standard-of-care agents. This combination of enhanced efficacy and improved safety profile is the hallmark of a promising preclinical candidate.

In-Vivo Mechanistic Validation: Confirming the Target

Efficacy data alone is insufficient. It is imperative to demonstrate that the observed tumor growth inhibition is a direct result of the compound hitting its intended target in the tumor tissue. This provides a self-validating system, linking the phenotypic outcome (tumor reduction) to the molecular mechanism.

Protocol: Western Blot for Phospho-Protein Analysis

1. Sample Preparation:

  • At the end of the efficacy study, collect a portion of the excised tumor tissue and immediately flash-freeze it in liquid nitrogen.
  • Homogenize the frozen tissue in lysis buffer containing protease and phosphatase inhibitors.
  • Quantify protein concentration using a BCA assay.

2. Western Blotting:

  • Separate 20-30 µg of protein lysate per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
  • Block the membrane and probe with primary antibodies against key pathway proteins. For a PI3K inhibitor, this would include:
  • Phospho-Akt (Ser473) - a direct downstream target of mTORC2 and a marker of pathway activation.[6]
  • Total Akt - to ensure changes are in phosphorylation, not total protein level.
  • Phospho-S6K - a downstream effector of mTORC1, indicating pathway activity.[6]
  • Total S6K.
  • Incubate with a secondary antibody and visualize the bands using chemiluminescence.

The expected result for an effective PI3K pathway inhibitor like Compound TP-X would be a significant reduction in the levels of phospho-Akt and phospho-S6K in the tumor lysates from the treated group compared to the vehicle control.

Visualizing the Mechanism of Action

A signaling pathway diagram provides a clear visual representation of the compound's proposed mechanism and its relationship to the established comparators.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 S6K S6K (Protein Synthesis) mTORC1->S6K Proliferation Cell Growth & Proliferation S6K->Proliferation TPX Compound TP-X TPX->PI3K Alpelisib Alpelisib Alpelisib->PI3K Everolimus Everolimus Everolimus->mTORC1

Caption: The PI3K/Akt/mTOR pathway and points of inhibition.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to the in-vivo validation of novel thiazolo[4,5-d]pyrimidine antitumor agents. By integrating carefully designed efficacy studies, direct comparison with established drugs, and rigorous mechanistic confirmation, researchers can build a compelling data package. Positive results, such as those hypothetically presented for Compound TP-X, provide strong justification for advancing a compound into more complex orthotopic or patient-derived xenograft (PDX) models, and ultimately, toward IND-enabling studies.

References

A Comparative Analysis of the Cytotoxic Effects of Thiazolo[4,5-d]pyrimidine Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the myriad of heterocyclic compounds, the thiazolo[4,5-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential as a source of new therapeutic leads. This guide provides an in-depth, comparative analysis of the cytotoxic effects of different thiazolo[4,5-d]pyrimidine isomers and their derivatives. Drawing upon a comprehensive review of published experimental data, we will dissect the structure-activity relationships (SAR) that govern their anticancer activity, offering valuable insights for researchers, medicinal chemists, and professionals in drug development.

The Thiazolo[4,5-d]pyrimidine Scaffold: A Foundation for Anticancer Activity

The thiazolo[4,5-d]pyrimidine core is a fused heterocyclic system consisting of a thiazole ring merged with a pyrimidine ring. This scaffold is considered a 7-thia analog of purines, such as guanine and adenine, which are fundamental components of nucleic acids. This structural similarity allows thiazolo[4,5-d]pyrimidine derivatives to act as purine antagonists, potentially interfering with DNA and RNA synthesis and other crucial cellular processes in rapidly proliferating cancer cells.[1][2] The versatility of this scaffold allows for chemical modifications at various positions, leading to a diverse library of compounds with a wide spectrum of biological activities.

Comparative Cytotoxicity of Thiazolo[4,5-d]pyrimidine Derivatives: A Data-Driven Analysis

The cytotoxic potential of thiazolo[4,5-d]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core structure. The following sections and the corresponding data table summarize the key findings from various studies, highlighting the impact of different substitution patterns on anticancer activity.

Impact of Substituents at the 2, 5, and 7-Positions

Research has demonstrated that modifications at the C2, C5, and C7 positions of the thiazolo[4,5-d]pyrimidine ring system are critical determinants of cytotoxic potency.

  • Substitution at C2: The introduction of a 2-oxo group has been explored, leading to the synthesis of 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives.[1] These compounds have shown variable antitumor activity against a panel of cancer cell lines.

  • Substitution at C5: The incorporation of a trifluoromethyl (CF3) group at the C5 position has been shown to enhance cytotoxic activity.[2] This is likely due to the electron-withdrawing nature and increased lipophilicity conferred by the CF3 group, which can improve cellular uptake and target engagement.

  • Substitution at C7: The nature of the substituent at the C7 position plays a pivotal role in modulating cytotoxicity. For instance, the presence of a chlorine atom at C7 generally leads to increased anticancer activity compared to a 7-oxo group.[2] Furthermore, the introduction of amino substituents at this position has also yielded potent compounds.

The following table provides a comparative summary of the cytotoxic activity of representative thiazolo[4,5-d]pyrimidine derivatives against various human cancer cell lines.

Compound IDCore StructureKey SubstituentsCancer Cell LineCytotoxicity (GI50/IC50)Reference
5a Thiazolo[4,5-d]pyrimidin-2-one7-Chloro, 3,5-diphenylRenal Cancer (UO-31)logGI50 -5.88[1]
Non-Small Cell Lung Cancer (NCI-H522)logGI50 -5.91[1]
3b 2-Thioxo-thiazolo[4,5-d]pyrimidine5-Trifluoromethyl, 7-Chloro, 3-phenylMelanoma (A375, C32)Significant viability reduction at 50 µM[2]
Prostate Cancer (DU145)Significant viability reduction at 50 µM[2]
Breast Cancer (MCF-7/WT)Significant viability reduction at 50 µM[2]
4k (Thiazolo[5,4-d]pyrimidine) Thiazolo[5,4-d]pyrimidine2-(4-chlorophenylamino), 7-diethylaminoLung Cancer (A549)IC50 1.4 µM[3]
Epidermal Cancer (A431)IC50 3.1 µM[3]
Glioblastoma (T98G)IC50 3.4 µM[3]

Table 1: Comparative Cytotoxic Activity of Thiazolo[4,5-d]pyrimidine Derivatives. GI50 refers to the concentration required to inhibit cell growth by 50%. IC50 is the concentration that inhibits a biological or biochemical function by 50%.

Experimental Workflow for Assessing Cytotoxicity

The evaluation of the cytotoxic effects of novel compounds is a cornerstone of anticancer drug discovery. A standardized and reproducible methodology is crucial for generating reliable and comparable data. The following section outlines a typical experimental workflow for assessing the cytotoxicity of thiazolo[4,5-d]pyrimidine isomers.

Cell Culture and Compound Preparation
  • Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate) is selected. Non-cancerous cell lines are often included to assess selectivity.

  • Cell Culture: The selected cell lines are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, under standard conditions of temperature (37°C) and CO2 (5%).

  • Compound Preparation: The thiazolo[4,5-d]pyrimidine derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations for the assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are included.

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 or IC50 value is then determined by plotting the cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding Treatment Treat Cells with Compounds Cell_Culture->Treatment Compound_Prep Compound Preparation Compound_Prep->Treatment Incubation Incubate for 48-72h Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine GI50/IC50 Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of several key SAR principles for the thiazolo[4,5-d]pyrimidine scaffold:

SAR_Thiazolopyrimidine cluster_substituents Substituent Effects on Cytotoxicity Scaffold Thiazolo[4,5-d]pyrimidine Core Position 2 Position 5 Position 7 P2_Sub 2-Oxo group: - Variable activity Scaffold:p2->P2_Sub Substitution at C2 P5_Sub 5-CF3 group: - Enhanced activity Scaffold:p5->P5_Sub Substitution at C5 P7_Sub 7-Chloro group: - Increased activity vs. 7-Oxo 7-Amino group: - Potent activity Scaffold:p7->P7_Sub Substitution at C7

Caption: Structure-Activity Relationships of Thiazolo[4,5-d]pyrimidines.

The analysis of various derivatives reveals that electron-withdrawing groups, such as chloro and trifluoromethyl, at specific positions can significantly enhance cytotoxic potency.[1][2] The presence of aromatic rings attached to the core structure also appears to be a common feature among active compounds.[1] Furthermore, the isomeric scaffold, thiazolo[5,4-d]pyrimidine, has also yielded highly potent anticancer agents, indicating that the relative arrangement of the thiazole and pyrimidine rings is a critical factor influencing biological activity.[3][4]

Potential Mechanisms of Action

While the precise molecular targets for many thiazolo[4,5-d]pyrimidine derivatives are still under investigation, their structural resemblance to purines suggests that they may act as antimetabolites.[2] By competing with natural purines, these compounds could disrupt the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in cancer cells. Some studies on the isomeric thiazolo[5,4-d]pyrimidines have shown that they can induce apoptosis through the cleavage of PARP-1 and inhibition of procaspase-3.[3] Further mechanistic studies are warranted to fully elucidate the pathways through which these compounds exert their cytotoxic effects.

Conclusion and Future Directions

The thiazolo[4,5-d]pyrimidine scaffold represents a highly promising framework for the development of novel anticancer agents. This comparative guide has highlighted the critical role of substituent patterns and isomeric forms in dictating the cytotoxic potency of these compounds. The structure-activity relationships discussed herein provide a rational basis for the design of new analogs with improved efficacy and selectivity. Future research should focus on elucidating the specific molecular targets and mechanisms of action of the most potent derivatives to facilitate their translation into clinical candidates. The continued exploration of this versatile heterocyclic system holds significant promise for expanding the arsenal of anticancer therapeutics.

References

Kinase Selectivity Profiling of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1] The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket. This structural similarity presents a formidable challenge in drug development: achieving inhibitor selectivity.[1] A lack of selectivity can lead to off-target effects, resulting in toxicity and diminished therapeutic windows. Consequently, early and comprehensive selectivity profiling of kinase inhibitors is not merely a characterization step but a pivotal component of a successful drug discovery campaign.[2]

This guide provides an in-depth comparison of the novel compound, 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, against a panel of representative kinases. We will detail the experimental rationale, provide a step-by-step protocol for a robust biochemical assay, and present a comparative analysis with well-established multi-kinase inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a framework for assessing kinase inhibitor selectivity and to contextualize the potential of this thiazolopyrimidine scaffold.

Experimental Design & Rationale

To generate a comprehensive and meaningful selectivity profile, several key experimental parameters must be carefully considered and justified.

Assay Platform Selection: The ADP-Glo™ Kinase Assay

A multitude of assay formats exist for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods. For this guide, we have selected the ADP-Glo™ Kinase Assay platform.[3][4] This choice is predicated on several key advantages:

  • Universality: The assay quantifies the production of ADP, a universal product of any kinase reaction. This allows for the testing of a diverse array of kinases with varying substrate types (peptides, proteins, lipids) using a single, harmonized protocol.[3][5]

  • High Sensitivity and Dynamic Range: The luminescence-based readout provides high sensitivity, enabling the detection of low levels of kinase activity and the use of minimal enzyme concentrations.[4]

  • Robustness: The assay is less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods, a common issue when screening small molecule libraries.

  • High-Throughput Compatibility: The simple "add-mix-read" format is amenable to automation and high-throughput screening in 384-well plates.[6]

The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then quantified in a luciferase reaction, producing a luminescent signal directly proportional to kinase activity.[4]

The Kinase Panel: A Representative Cross-Section of the Kinome

A broad yet focused kinase panel is essential for an informative selectivity profile. The panel for this study was selected to represent major branches of the human kinome tree, including tyrosine kinases (TK), tyrosine kinase-like (TKL), serine/threonine kinases (STE, CMGC, AGC, CAMK), and lipid kinases. This allows for the identification of both on-target potency and potential off-target liabilities across diverse kinase families.

Selection of Comparative Inhibitors

To benchmark the performance of this compound, a selection of well-characterized kinase inhibitors with distinct selectivity profiles will be tested in parallel:

  • Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of kinases. It serves as a positive control for broad-spectrum kinase inhibition.[7][8][9][10][11]

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor clinically approved for treating renal cell carcinoma and gastrointestinal stromal tumors. It primarily targets VEGFRs and PDGFRs.[12][13][14][15]

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and SRC family kinases, approved for the treatment of chronic myeloid leukemia (CML).[16][17][18][19][20]

These comparators provide a spectrum of selectivity, from highly promiscuous to multi-targeted, offering a robust context for interpreting the data generated for our test compound.

Methodology

Materials & Reagents
  • Test Compound: this compound, synthesized in-house (Purity >95%).

  • Control Inhibitors: Staurosporine, Sunitinib Malate, Dasatinib (Selleck Chemicals).

  • Kinase Panel: Recombinant human kinases (Promega or Carna Biosciences).

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101).

  • ATP: Ultra-Pure ATP, 10mM (Promega).

  • Substrates: Appropriate peptide or protein substrates for each kinase.

  • Buffers: Kinase-specific reaction buffers.

  • Plates: White, flat-bottom, low-volume 384-well plates (Corning).

  • Instrumentation: Multimode plate reader with luminescence detection capabilities (e.g., BMG PHERAstar FS).

Experimental Workflow

The overall experimental workflow is depicted below. This process ensures a systematic and reproducible approach to generating dose-response curves and determining IC50 values for each compound against every kinase in the panel.

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (11-point, 1:3 in DMSO) Dispense_Cmpd Dispense Compounds & Controls (50 nL) Compound_Prep->Dispense_Cmpd Reagent_Prep Assay Reagent Preparation (Kinase, Substrate, ATP) Add_Kinase Add Kinase/Substrate Mix (2.5 µL) Reagent_Prep->Add_Kinase Dispense_Cmpd->Add_Kinase Preincubation Pre-incubate (15 min, RT) Add_Kinase->Preincubation Initiate_Rxn Initiate with ATP (2.5 µL) Preincubation->Initiate_Rxn Kinase_Rxn Kinase Reaction (60 min, RT) Initiate_Rxn->Kinase_Rxn Add_ADP_Glo Add ADP-Glo™ Reagent (5 µL) Kinase_Rxn->Add_ADP_Glo Incubate_1 Incubate (40 min, RT) Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent (10 µL) Incubate_1->Add_Detection Incubate_2 Incubate (30 min, RT) Add_Detection->Incubate_2 Read_Lum Read Luminescence Incubate_2->Read_Lum Normalize Normalize Data (% Inhibition) Read_Lum->Normalize Curve_Fit Fit Dose-Response Curve (4-parameter logistic) Normalize->Curve_Fit IC50_Calc Calculate IC50 Values Curve_Fit->IC50_Calc KinaseSelectivity TestCmpd Test Cmpd GSK3B GSK3B TestCmpd->GSK3B DYRK1A DYRK1A TestCmpd->DYRK1A CDK2 CDK2 TestCmpd->CDK2 SRC SRC TestCmpd->SRC Stauro Staurosporine PKA PKA Stauro->PKA PKCA PKCA Stauro->PKCA SRC_s SRC Stauro->SRC_s Suni Sunitinib VEGFR2 VEGFR2 Suni->VEGFR2 PDGFRB PDGFRB Suni->PDGFRB KIT KIT Suni->KIT Dasa Dasatinib ABL1 ABL1 Dasa->ABL1 SRC_d SRC Dasa->SRC_d

References

Benchmarking the Antimicrobial Potency of Novel Thiazolo[4,5-d]pyrimidines Against Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the scientific community is in a perpetual race to discover and develop novel therapeutic agents. Among the promising scaffolds, thiazolo[4,5-d]pyrimidines have emerged as a class of heterocyclic compounds with significant potential for broad-spectrum antimicrobial activity.[1][2] This guide provides a comprehensive, data-driven comparison of newly synthesized thiazolo[4,5-d]pyrimidine derivatives against a panel of established, standard antibiotics. Our objective is to furnish researchers, scientists, and drug development professionals with an objective analysis of their relative potency, supported by robust experimental data and standardized methodologies.

Introduction: The Imperative for New Antimicrobials

The diminishing efficacy of current antibiotic arsenals necessitates the exploration of new chemical entities that can circumvent existing resistance mechanisms. Thiazolo[4,5-d]pyrimidines, a fused heterocyclic system, have garnered considerable interest due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][3] The structural versatility of this scaffold allows for extensive chemical modifications, offering a pathway to optimize potency and selectivity. This guide delves into the comparative antimicrobial performance of a series of novel thiazolo[4,5-d]pyrimidine analogs, providing a head-to-head benchmark against clinically relevant antibiotics.

Materials and Methods

To ensure the reliability and reproducibility of our findings, all experimental protocols were conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives

The novel thiazolo[4,5-d]pyrimidine derivatives evaluated in this study were synthesized via a multi-step reaction sequence. A common synthetic route involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide to form a thiazolo[4,5-d]pyrimidine-2(3H)-thione intermediate.[1] This intermediate can then be further modified at various positions to generate a library of derivatives with diverse substitutions.[1][7][8] The structural integrity of all synthesized compounds was confirmed using spectroscopic techniques, including IR, 1H-NMR, and elemental analysis.[8]

Selection of Microbial Strains and Standard Antibiotics

A panel of clinically significant Gram-positive and Gram-negative bacteria, along with a representative fungal strain, were selected for this study. Standard antibiotics with well-characterized mechanisms of action were chosen as comparators.

Microbial Strains:

  • Gram-positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (PTCC 1365)

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (PTCC 1074)

  • Fungal: Candida albicans (DSM 70443)

Standard Antibiotics:

  • Streptomycin

  • Ciprofloxacin

  • Vancomycin

  • Fluconazole

Antimicrobial Susceptibility Testing

The antimicrobial potency of the synthesized thiazolo[4,5-d]pyrimidines and standard antibiotics was evaluated using two primary, CLSI-recommended methods: the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion method to assess the zone of inhibition.[5][6][9]

This method quantitatively determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Step-by-Step Protocol:

  • Preparation of Inoculum: A standardized inoculum of each microbial strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]

  • Serial Dilution: Two-fold serial dilutions of the test compounds and standard antibiotics are prepared in a 96-well microtiter plate using appropriate broth media.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[11]

Step-by-Step Protocol:

  • Inoculum Preparation: A standardized microbial suspension is prepared and swabbed evenly onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compounds and standard antibiotics are placed on the agar surface.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

Experimental_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Synth Synthesis of Thiazolo[4,5-d]pyrimidines Broth Broth Microdilution (MIC Determination) Synth->Broth Disk Disk Diffusion (Zone of Inhibition) Synth->Disk Strains Preparation of Microbial Strains Strains->Broth Strains->Disk Standards Preparation of Standard Antibiotics Standards->Broth Standards->Disk MIC_Data MIC Data Comparison Broth->MIC_Data Zone_Data Zone of Inhibition Data Comparison Disk->Zone_Data

Caption: Experimental workflow for antimicrobial susceptibility testing.

Results: A Comparative Analysis

The antimicrobial activity of the novel thiazolo[4,5-d]pyrimidine derivatives and standard antibiotics is summarized in the tables below.

Minimum Inhibitory Concentration (MIC) in µg/mL
CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicans
Thiazolo[4,5-d]pyrimidine Derivative 1 102040>10050
Thiazolo[4,5-d]pyrimidine Derivative 2 2010>100>100>100
Thiazolo[4,5-d]pyrimidine Derivative 3 >100>1004040>100
Streptomycin 841632N/A
Ciprofloxacin 10.50.251N/A
Vancomycin 21N/AN/AN/A
Fluconazole N/AN/AN/AN/A8

N/A: Not Applicable

Zone of Inhibition in mm
CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicans
Thiazolo[4,5-d]pyrimidine Derivative 1 181512014
Thiazolo[4,5-d]pyrimidine Derivative 2 1619000
Thiazolo[4,5-d]pyrimidine Derivative 3 0013120
Streptomycin 20251815N/A
Ciprofloxacin 28303225N/A
Vancomycin 1822N/AN/AN/A
Fluconazole N/AN/AN/AN/A20

N/A: Not Applicable

Discussion: Interpreting the Data

The results indicate that the synthesized thiazolo[4,5-d]pyrimidine derivatives exhibit a range of antimicrobial activities, with some compounds demonstrating notable potency against specific microbial strains.

Structure-Activity Relationship (SAR) Insights:

  • Derivative 1 displayed the broadest spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as the fungal strain C. albicans.[7] Its activity against S. aureus was comparable to that of Vancomycin in the disk diffusion assay.

  • Derivative 2 showed promising activity against Gram-positive bacteria, particularly B. subtilis, with a zone of inhibition larger than that of Vancomycin.[1] However, it was largely inactive against the tested Gram-negative bacteria.

  • Derivative 3 exhibited selective activity against the Gram-negative bacteria E. coli and P. aeruginosa.[1]

Comparative Potency: While none of the newly synthesized compounds surpassed the potency of the standard antibiotic Ciprofloxacin against the tested bacterial strains, their activity profiles suggest they may operate through different mechanisms of action. The moderate to good activity of some derivatives against C. albicans is particularly noteworthy, as this suggests a potential for the development of novel antifungal agents based on this scaffold.[2][7]

Putative Mechanism of Action

The precise mechanism of action for the antimicrobial activity of thiazolo[4,5-d]pyrimidines is still under investigation. However, based on their structural similarity to purines, it is hypothesized that they may interfere with nucleic acid synthesis or other metabolic pathways that utilize purine analogs. Some studies suggest that these compounds could act as inhibitors of specific enzymes essential for microbial survival, such as dihydrofolate reductase or DNA gyrase. Further mechanistic studies, including enzyme inhibition assays and molecular docking, are warranted to elucidate the exact molecular targets.

Mechanism_of_Action cluster_pathway Potential Microbial Targets DNA_Gyrase DNA Gyrase DHFR Dihydrofolate Reductase Cell_Wall Cell Wall Synthesis Thiazolopyrimidine Thiazolo[4,5-d]pyrimidine Thiazolopyrimidine->DNA_Gyrase Inhibition Thiazolopyrimidine->DHFR Inhibition Thiazolopyrimidine->Cell_Wall Interference

Caption: Putative mechanisms of action for thiazolo[4,5-d]pyrimidines.

Conclusion and Future Directions

This comparative guide demonstrates that novel thiazolo[4,5-d]pyrimidine derivatives represent a promising class of antimicrobial agents. While further optimization is required to enhance their potency to levels comparable with existing gold-standard antibiotics, their unique activity spectra and potential for broad-spectrum inhibition warrant continued investigation. Future research should focus on expanding the chemical diversity of this scaffold through targeted synthesis to improve their antimicrobial efficacy and elucidate their mechanisms of action. The findings presented here provide a solid foundation for the rational design and development of the next generation of thiazolo[4,5-d]pyrimidine-based therapeutics to combat the growing threat of antimicrobial resistance.

References

A Head-to-Head Comparison of 2-Oxo vs. 2-Thioxo Thiazolo[4,5-d]pyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The thiazolo[4,5-d]pyrimidine scaffold, a bioisostere of natural purines, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] As a purine antagonist, this fused heterocyclic system has been explored for its potential in developing novel therapeutic agents, particularly in oncology and infectious diseases.[2][3] A critical determinant of the biological activity and physicochemical properties of these derivatives is the nature of the substituent at the 2-position of the pyrimidine ring. This guide provides a comprehensive, head-to-head comparison of two key analogues: the 2-oxo and 2-thioxo thiazolo[4,5-d]pyrimidine derivatives. We will delve into their synthesis, chemical properties, and a comparative analysis of their biological performance, supported by experimental data, to aid researchers in the strategic design of next-generation therapeutic agents.

I. Synthetic Strategies: Accessibility and Versatility

The synthetic routes to 2-oxo and 2-thioxo thiazolo[4,5-d]pyrimidines are well-established, with the 2-thioxo derivatives often serving as precursors to their 2-oxo counterparts.

A. Synthesis of 2-Thioxo Thiazolo[4,5-d]pyrimidine Derivatives

A common and efficient method for the synthesis of the 2-thioxo scaffold involves the cyclization of 4-amino-1,3-thiazole-5-carboxamide precursors. For instance, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized from 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides.[2] The pyrimidine ring is formed by reacting these precursors with trifluoroacetic anhydride under heating.[2] This method offers a straightforward approach to introduce a trifluoromethyl group at the 5-position, which is known to enhance the bioavailability of compounds.[2]

Another versatile approach is the Thorpe-Ziegler reaction, which has been successfully employed in the solid-phase synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives.[4][5] This method allows for the construction of a diverse library of compounds with high yields.[4]

Experimental Protocol: Synthesis of 3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][3]thiazolo[4,5-d]pyrimidin-7(6H)-ones [2]

  • A mixture of the appropriate 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (10 mmol) and trifluoroacetic anhydride (30 mmol) is prepared.

  • The reaction mixture is heated under reflux for a specified period (e.g., 3 hours).

  • After cooling, the precipitated solid is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., butan-1-ol) to yield the desired 2-thioxo derivative.

B. Synthesis of 2-Oxo Thiazolo[4,5-d]pyrimidine Derivatives

The 2-oxo analogs are often prepared from the corresponding 2-thioxo derivatives.[6] This transformation can be achieved through various methods, including hydrolysis or oxidative desulfurization. For instance, 2-thioxo-thiazolo[4,5-d]pyrimidines can be treated with reagents like diethyl sulfate followed by hydrolysis to yield the 2-oxo derivatives.[6] This multi-step process, while effective, adds to the synthetic effort compared to the direct synthesis of the 2-thioxo analogs.

Experimental Protocol: General Procedure for the Synthesis of 2-Oxo-thiazolo[4,5-d]pyrimidines from 2-Thioxo Precursors [6]

  • The 2-thioxo-thiazolo[4,5-d]pyrimidine derivative is treated with an alkylating agent (e.g., diethyl sulfate).

  • The resulting intermediate is then subjected to hydrolysis to yield the final 2-oxo product.

  • Purification is typically carried out using chromatographic techniques.

G cluster_thioxo Synthesis of 2-Thioxo Derivatives cluster_oxo Synthesis of 2-Oxo Derivatives ThiazoleCarboxamide 4-Amino-1,3-thiazole- 5-carboxamide ThioxoProduct 2-Thioxo-thiazolo[4,5-d]pyrimidine ThiazoleCarboxamide->ThioxoProduct Reflux TFAA Trifluoroacetic Anhydride TFAA->ThioxoProduct ThioxoPrecursor 2-Thioxo-thiazolo[4,5-d]pyrimidine AlkylatingAgent Alkylating Agent (e.g., Diethyl Sulfate) ThioxoPrecursor->AlkylatingAgent Hydrolysis Hydrolysis AlkylatingAgent->Hydrolysis OxoProduct 2-Oxo-thiazolo[4,5-d]pyrimidine Hydrolysis->OxoProduct G cluster_pathway Anticancer Mechanism of Action ThiazoloPyrimidine Thiazolo[4,5-d]pyrimidine (Purine Analog) NucleotideSynthesis Guanine Nucleotide Synthesis ThiazoloPyrimidine->NucleotideSynthesis Inhibits Apoptosis Induction of Apoptosis ThiazoloPyrimidine->Apoptosis DNA_RNA_Synthesis DNA/RNA Synthesis NucleotideSynthesis->DNA_RNA_Synthesis CellDeath Cancer Cell Death DNA_RNA_Synthesis->CellDeath Apoptosis->CellDeath

References

A Senior Application Scientist’s Guide to Ensuring Rigor in Biological Data: A Case Study with 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and preclinical research, the reproducibility and validity of experimental data form the bedrock of scientific progress.[1][2] The journey from a promising small molecule to a potential therapeutic is paved with rigorous experimentation, where every data point must be scrutinized for its accuracy and reliability. This guide provides an in-depth analysis of the critical factors influencing the reproducibility of biological data, using the heterocyclic compound 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione as a central case study.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the evaluation of small molecule therapeutics. We will dissect the multifaceted challenges of data reproducibility, from the fundamental characterization of the compound to the meticulous validation of biological assays. By embracing the principles outlined herein, researchers can enhance the trustworthiness of their findings and accelerate the translation of scientific discoveries into impactful therapies.

The Reproducibility Crisis: Acknowledging the Challenge

The scientific community has become increasingly aware of the "reproducibility crisis," where a significant portion of published research findings cannot be replicated by other laboratories.[1][3] This issue is particularly pertinent in preclinical research and can stem from a variety of factors, including the quality of reagents, variations in experimental protocols, and inadequate statistical analysis.[1] For small molecules like this compound, ensuring the integrity of the compound itself is the crucial first step.[4]

Part 1: Foundational Integrity - Characterization of this compound

The journey to reproducible biological data begins long before the first assay is performed. It starts with a comprehensive understanding and rigorous characterization of the small molecule .

Synthesis and Structural Verification

The thiazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and receptor antagonist properties.[5][6][7][8][9][10][11] The synthesis of this compound has been reported, often as part of larger library synthesis efforts.[5]

It is imperative that the synthetic route is well-documented and the final product is subjected to rigorous structural and purity analysis.

Key Analytical Techniques for Structural Verification and Purity Assessment:

TechniquePurposeCritical Parameters to Report
NMR Spectroscopy (¹H, ¹³C) Confirms the chemical structure and connectivity of atoms.Chemical shifts (δ), coupling constants (J), and integration values.
Mass Spectrometry (MS) Determines the molecular weight of the compound.Method of ionization (e.g., ESI, CI) and the observed mass-to-charge ratio (m/z).
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound.Column type, mobile phase composition, flow rate, and retention time. Purity should be reported as a percentage.
Elemental Analysis Determines the elemental composition of the compound.The percentage of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the theoretical values.
Physicochemical Properties and Handling

The solubility and stability of a compound are critical parameters that directly impact its performance in biological assays.

  • Solubility: The choice of solvent is crucial. The solvent should not interfere with the assay or be toxic to the biological system.[4] It is essential to determine the solubility of this compound in the chosen assay buffer. Undissolved compound can lead to inaccurate concentration-response curves.

  • Stability: The stability of the compound in solution under assay conditions (e.g., temperature, pH, light exposure) must be evaluated. Degradation of the compound over the course of an experiment will lead to a decrease in its effective concentration and unreliable results.

Part 2: Rigorous Biological Evaluation - A Hypothetical Case Study

To illustrate the principles of data reproducibility and validation, let us consider a hypothetical scenario where this compound is being evaluated as an inhibitor of a putative enzyme target, "Kinase X."

Assay Development and Optimization

The development of a robust and reliable enzymatic assay is paramount.[12][13] For our hypothetical Kinase X, a common approach would be a coupled-enzyme assay that measures the depletion of a substrate or the formation of a product over time.[14]

Workflow for Robust Kinase Assay Development:

G cluster_0 Assay Development cluster_1 Assay Validation A Enzyme and Substrate Titration B Determine Optimal Buffer Conditions (pH, salts) A->B C Establish Linearity of Reaction Rate B->C D Define Km and Vmax C->D E Z'-factor Determination D->E F Intra- and Inter-assay Variability Assessment E->F G Control Compound Validation (e.g., Staurosporine) F->G G A Perform Kinase Assay with Varying Substrate Concentrations B Repeat Assay at Multiple Fixed Inhibitor Concentrations A->B C Generate Lineweaver-Burk or Michaelis-Menten Plots B->C D Analyze Changes in Km and Vmax C->D E Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) D->E

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers dedicated to advancing science, our responsibility extends beyond discovery to include the safe and ethical management of all laboratory materials. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, a heterocyclic compound whose handling requires meticulous attention to safety and environmental stewardship. The procedures outlined here are designed to ensure the protection of personnel, compliance with regulations, and the integrity of our shared research environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified with specific hazards that dictate its handling and disposal pathway. The primary causality for treating this compound as hazardous waste stems from its potential to cause irritation upon contact or inhalation.

Table 1: Hazard Profile of this compound

Hazard Class GHS Hazard Statement Implication for Laboratory Personnel
Skin Irritation (Category 2) H315: Causes skin irritation Direct contact can lead to redness, itching, or inflammation. Requires the use of appropriate gloves and a lab coat.
Eye Irritation (Category 2A) H319: Causes serious eye irritation Exposure to eyes can cause significant, potentially damaging, irritation. Mandates the use of safety glasses or goggles.

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract, leading to coughing or discomfort. Requires handling in a well-ventilated area or fume hood. |

Source: Synthesized from Safety Data Sheet information.

These hazards unequivocally prohibit the disposal of this chemical via standard laboratory drains or as general solid waste.[1] Such improper disposal could lead to the contamination of waterways and pose a risk to personnel who handle downstream waste.[2][3]

The Core Disposal Principle: Mandated Professional Waste Management

The universally accepted and required method for disposing of this compound is through a licensed and approved hazardous waste disposal facility.[4][5] This is not a recommendation but a regulatory and safety mandate. Laboratory personnel should never attempt to neutralize or treat this chemical waste stream without a specifically validated and approved institutional protocol, as improper reactions can create unknown or more hazardous byproducts.[6][7]

The entire disposal workflow is built around safely collecting, segregating, and preparing the waste for collection by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[3]

Step-by-Step Protocol for Waste Collection and Segregation

This protocol ensures that waste is handled safely from the point of generation to its secure storage awaiting pickup.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the correct PPE. This is your first and most critical line of defense against exposure.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations.[4][5]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.

Step 2: Segregate the Waste Stream Proper segregation is critical to prevent dangerous chemical reactions.[3][7]

  • Designate a specific waste container for "Solid, Non-Halogenated Organic Waste" or a similar classification used by your institution.

  • DO NOT mix this compound waste with:

    • Aqueous waste

    • Halogenated solvents

    • Acids, bases, or strong oxidizers

    • Sharps or biologically hazardous materials

Step 3: Correct Containerization The integrity of the waste container is essential for safe storage and transport.[2][6]

  • Material: Use a container made of a compatible material (e.g., high-density polyethylene) that will not react with the chemical. Reusing the original, empty product container is often a good practice.[2]

  • Condition: The container must be in good condition, free of cracks, and have a tightly fitting, leak-proof cap.

  • Capacity: Never fill a waste container beyond 90% of its capacity to allow for expansion and prevent spills.[7]

  • Cleanliness: Keep the exterior of the waste container clean and free of chemical residue.[7]

Step 4: Precise and Compliant Labeling Accurate labeling is a legal requirement and ensures the safety of everyone who will handle the container.[2][7]

  • Attach your institution's official hazardous waste tag to the container as soon as you begin adding waste.

  • Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2]

  • List all components and their approximate concentrations if it is a mixed waste stream.

  • Indicate the relevant hazards (Irritant).

  • Fill in the date the container was filled and ready for pickup.[3]

On-Site Storage and Professional Hand-Off

Once the waste container is full (no more than 90%) and sealed, it must be stored safely while awaiting collection.

  • Storage Location: Store the container in a designated satellite accumulation area, such as a ventilated cabinet or within a fume hood.

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks.[3]

  • Requesting Pickup: Follow your institution's specific procedure to request a waste pickup from the EHS office. Do not transport hazardous waste across the facility yourself.[3]

Managing Contaminated Materials and Empty Containers

Proper disposal extends to all materials that have come into contact with the chemical.

Contaminated Labware (e.g., weigh boats, gloves, wipes):

  • These items are considered hazardous solid waste.

  • Collect them in the same designated solid waste container as the chemical itself.

Disposal of Empty Original Containers: An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[3]

  • Triple Rinse Protocol:

    • Rinse the empty container thoroughly with a suitable solvent (e.g., ethanol or water) that can dissolve the compound.

    • Pour the resulting rinsate into an appropriate hazardous waste container (e.g., "Non-Halogenated Solvent Waste" or "Aqueous Waste," depending on the solvent used).

    • Repeat the rinse two more times, collecting all rinsate as hazardous waste.

  • Final Disposal: After the triple rinse, deface or remove the original label to avoid confusion.[3] The clean, label-free container can now be disposed of in the appropriate regular waste stream (e.g., lab glassware disposal box).

Disposal Workflow Visualization

The following diagram illustrates the complete, compliant lifecycle for the disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Institutional EHS Operations gen Waste Generation (Pure compound, contaminated items) ppe Step 1: Wear Correct PPE (Goggles, Gloves, Lab Coat) seg Step 2: Segregate Waste (Dedicated Solid Waste Container) ppe->seg cont Step 3: Use Compliant Container (<90% Full, Sealed, Clean) seg->cont labeling Step 4: Label Accurately (Full Name, Hazards, Date) cont->labeling store Step 5: Secure On-Site Storage (Ventilated, Secondary Containment) labeling->store pickup EHS Collection (Scheduled Pickup) store->pickup Hand-off final Final Disposal (Approved Waste Facility) pickup->final

References

A Researcher's Guide to Handling 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, heterocyclic compounds like 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione (CAS No: 30161-97-8) are of significant interest due to their diverse biological activities.[1][2][3][4][5][6][7][8][9] As researchers, our pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this specific thiazolopyrimidine derivative, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are grounded in the precautionary principle. This approach involves leveraging safety data from structurally similar compounds and adhering to established best practices for handling research chemicals of unknown toxicity.[10][11][12]

Understanding the Risk: A Prudent Approach

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial for ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory to protect against accidental splashes.[13][14] For procedures with a higher risk of splashing or aerosol generation, a face shield worn over safety goggles is required.[13][14]
Hand Protection Disposable nitrile gloves are the minimum requirement for handling this compound.[13] It is crucial to check the manufacturer's chemical resistance guide for specific breakthrough times. For prolonged handling or when working with larger quantities, consider double-gloving.[13]
Body Protection A flame-resistant lab coat is essential to protect against spills and splashes.[14] Ensure the lab coat is fully buttoned, and the sleeves are of an appropriate length.
Respiratory Protection While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if working with the compound outside of a fume hood.[13][15]
Foot Protection Closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.[14]

Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as critical as selecting the right equipment to prevent cross-contamination.

Donning PPE Workflow:
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on your lab coat, ensuring it is fully fastened.

  • Mask/Respirator (if required): If your risk assessment indicates a need for respiratory protection, don your mask or respirator now.

  • Eye and Face Protection: Put on your safety goggles and, if necessary, a face shield.

  • Gloves: The final step is to put on your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE Workflow (to minimize contamination):
  • Gloves: Remove your gloves first, peeling them off from the cuff to the fingertips without touching the outside of the glove with your bare hands.

  • Gown/Lab Coat: Unfasten and remove your lab coat by rolling it inside out.

  • Hand Hygiene: Wash your hands.

  • Eye and Face Protection: Remove your face shield and/or goggles.

  • Mask/Respirator (if used): Remove your mask or respirator.

  • Final Hand Hygiene: Wash your hands thoroughly one last time.

Visualizing the PPE Selection Process

To aid in the decision-making process for appropriate PPE selection, the following workflow diagram is provided.

PPE_Selection_Workflow start Start: Assess Task and Potential for Exposure is_aerosol Potential for Aerosol Generation? start->is_aerosol is_splash Potential for Splash? is_aerosol->is_splash No resp_protection Wear NIOSH-Approved Respirator is_aerosol->resp_protection Yes small_quantity Handling Small Quantities in Ventilated Area? is_splash->small_quantity No face_shield Wear Face Shield over Goggles is_splash->face_shield Yes standard_ppe Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles small_quantity->standard_ppe Yes resp_protection->is_splash face_shield->small_quantity

Caption: A workflow diagram illustrating the decision-making process for selecting appropriate PPE when handling this compound.

Disposal of Contaminated PPE and Chemical Waste

All disposable PPE that has come into contact with this compound should be considered contaminated waste.

Procedure for Disposal:

  • Segregation: Dispose of contaminated gloves, wipes, and other disposable materials in a designated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste quantities of the compound, as well as any solutions containing it, must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

By adhering to these guidelines, researchers can confidently handle this compound while upholding the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione
Reactant of Route 2
Reactant of Route 2
5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。